ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-phenyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)10-12-8-14(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTNIWJUEHOJSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10425083 | |
| Record name | ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10425083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019-95-0 | |
| Record name | ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10425083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a plausible and efficient synthetic pathway, details the necessary experimental protocols, and presents the expected analytical data for the characterization of the title compound. The information is structured to be a valuable resource for researchers engaged in the synthesis of novel triazole derivatives.
Introduction
The 1,2,4-triazole ring is a key structural motif found in a wide array of pharmacologically active compounds, exhibiting diverse biological activities including antifungal, antimicrobial, anticancer, and antiviral properties. The title compound, this compound (CAS No: 1019-95-0), serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its ester functionality at the 3-position and the phenyl substituent at the 1-position of the triazole ring offer versatile handles for further chemical modifications.
Synthetic Pathway
The proposed two-step synthesis is outlined below:
Step 1: Formation of the Acylamidrazone Intermediate
Phenylhydrazine is reacted with ethyl carbethoxyformimidate in an appropriate solvent, such as ethanol, in the presence of a base like triethylamine. This reaction forms the corresponding acylamidrazone intermediate.
Step 2: Cyclization to the 1,2,4-Triazole Ring
The acylamidrazone intermediate is then cyclized to form the 1,2,4-triazole ring. This is typically achieved by heating the intermediate in a high-boiling point solvent, such as diphenyl ether, for a short period. The final product, this compound, precipitates upon cooling and can be purified by recrystallization.
A visual representation of this synthetic workflow is provided in the diagram below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed, generalized experimental protocols for the synthesis of this compound, based on established methods for analogous compounds.[1]
3.1. Synthesis of the Acylamidrazone Intermediate
-
To a solution of ethyl carbethoxyformimidate (1 equivalent) in ethanol, add triethylamine (1.2 equivalents).
-
To this mixture, add phenylhydrazine (1 equivalent) dropwise at room temperature with continuous stirring.
-
Continue stirring the reaction mixture at room temperature for 12 hours.
-
The precipitated product, the acylamidrazone intermediate, is collected by filtration.
-
The crude product is washed with cold ethanol and can be used in the next step without further purification.
3.2. Cyclization to this compound
-
Suspend the crude acylamidrazone intermediate in diphenyl ether.
-
Heat the mixture to reflux for a short duration (e.g., 1-5 minutes).
-
Allow the reaction mixture to cool to approximately 40°C.
-
The precipitated triazole product is collected by filtration.
-
Wash the solid product with hexane to remove residual diphenyl ether.
-
Purify the final product by recrystallization from a suitable solvent, such as toluene.
Characterization
The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques and physical property measurements. Although a complete set of data for this specific compound is not available in the searched literature, the expected data based on analogous structures are summarized below.
4.1. Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₁N₃O₂ |
| Molecular Weight | 217.23 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1019-95-0[2] |
4.2. Spectroscopic Data
The following table summarizes the expected spectroscopic data for the title compound, inferred from data for similar 1,2,4-triazole derivatives.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): 8.5-8.7 (s, 1H, triazole C5-H), 7.4-7.8 (m, 5H, Ar-H), 4.4-4.6 (q, 2H, OCH₂), 1.3-1.5 (t, 3H, CH₃) |
| ¹³C NMR | δ (ppm): 160-162 (C=O), 158-160 (triazole C3), 145-147 (triazole C5), 136-138 (Ar C-1), 129-130 (Ar C-3,5), 128-129 (Ar C-4), 120-122 (Ar C-2,6), 61-63 (OCH₂), 14-15 (CH₃) |
| FT-IR | ν (cm⁻¹): ~3100 (C-H aromatic), ~2980 (C-H aliphatic), ~1730 (C=O ester), ~1600, 1500 (C=C aromatic), ~1550 (C=N triazole) |
| Mass Spec (EI) | m/z (%): 217 (M⁺), 172 (M⁺ - OEt), 144 (M⁺ - COOEt), 77 (C₆H₅⁺) |
A logical diagram illustrating the characterization workflow is presented below.
Caption: Workflow for the characterization of the synthesized compound.
Conclusion
This technical guide provides a practical framework for the synthesis and characterization of this compound. The outlined synthetic protocol, based on established methodologies for related compounds, offers a reliable route to this valuable chemical intermediate. The expected characterization data will aid researchers in confirming the identity and purity of their synthesized product. This information is intended to support the efforts of scientists in the field of medicinal chemistry and drug discovery in the development of novel triazole-based therapeutic agents.
References
An In-depth Technical Guide to Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate (CAS: 1019-95-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate, with the CAS number 1019-95-0, is a heterocyclic compound belonging to the triazole family. This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of this compound, drawing from the available scientific literature. Detailed experimental protocols for its synthesis are outlined, and its known biological activities are discussed, highlighting its potential as a scaffold for the development of novel therapeutic agents.
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in a variety of clinically used drugs, demonstrating a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2] The unique structural features of the triazole ring, such as its ability to engage in hydrogen bonding and its metabolic stability, make it a privileged structure in drug design. This compound is a derivative that serves as a valuable building block in organic synthesis for the creation of more complex molecules with potential therapeutic value.[3] This guide aims to consolidate the current knowledge on this specific compound to facilitate further research and development.
Physicochemical Properties
A comprehensive summary of the physicochemical properties of this compound is presented below. The data has been compiled from various chemical databases and literature sources.
| Property | Value | Source |
| CAS Number | 1019-95-0 | [4] |
| Molecular Formula | C₁₁H₁₁N₃O₂ | [4] |
| Molecular Weight | 217.23 g/mol | [4] |
| Appearance | White to off-white crystalline powder | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents | General knowledge |
Synthesis
The synthesis of this compound can be achieved through the cyclocondensation of appropriate precursors. A general and efficient method for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates involves the reaction of carboxylic acid hydrazides with ethyl carbethoxyformimidate.[3] While a specific protocol for the title compound is not explicitly detailed in the readily available literature, a plausible synthetic route can be adapted from this general procedure.
General Experimental Protocol for the Synthesis of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates
This protocol is adapted from a general method for the synthesis of related compounds and can likely be optimized for the specific synthesis of this compound.[3]
Step 1: Formation of Ethyl Carbethoxyformimidate Ethyl carbethoxyformimidate can be prepared from ethyl cyanoformate.[3]
Step 2: Reaction of Phenylhydrazine with Ethyl Oxalate A plausible initial step for the synthesis of the target molecule would involve the reaction of phenylhydrazine with diethyl oxalate to form the corresponding hydrazide.
Step 3: Cyclocondensation The resulting hydrazide would then be reacted with ethyl carbethoxyformimidate. The subsequent intramolecular cyclization, often achieved by heating in a high-boiling solvent like diphenyl ether, would yield the final product, this compound.[3]
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data
While specific spectroscopic data for this compound is not extensively published, general characteristics for related 1,2,4-triazole derivatives can be inferred from the literature.
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the ethyl group (a quartet and a triplet), aromatic protons of the phenyl ring, and a singlet for the triazole ring proton. For a similar compound, ethyl 5-substituted-1,2,4-triazole-3-carboxylate, the triazole proton appears around δ 8.65 ppm.[3]
-
¹³C NMR: The carbon NMR would display signals for the ethyl carboxylate group, the phenyl ring carbons, and the two distinct carbons of the triazole ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (217.23 g/mol ).
-
Infrared (IR) Spectroscopy: Characteristic IR absorption bands would be expected for the C=O of the ester group, C=N and C-N of the triazole ring, and C-H bonds of the aromatic and aliphatic parts.
Biological Activities and Potential Applications
Derivatives of 1,2,4-triazole are known to exhibit a wide array of biological activities. Although specific studies on this compound are limited, the core structure suggests potential for various therapeutic applications.
Anticancer Activity
Numerous 1,2,4-triazole derivatives have been investigated for their anticancer properties.[5][6][7] These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation, such as tyrosine kinases (e.g., EGFR and VEGFR-2), and the induction of apoptosis.[7] The structural features of this compound make it a candidate for further investigation as a potential anticancer agent or as a scaffold for the synthesis of more potent derivatives.
Potential Mechanism of Action in Cancer:
Caption: Potential mechanism of anticancer activity for 1,2,4-triazole derivatives.
Antifungal and Antibacterial Activity
The 1,2,4-triazole scaffold is a cornerstone of many successful antifungal drugs, such as fluconazole and itraconazole.[8][9][10] These agents typically function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] Various derivatives of 1,2,4-triazole have also demonstrated promising antibacterial activity against a range of pathogens.[11] Given its core structure, this compound represents a starting point for the development of novel antimicrobial agents.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While specific data on this particular molecule is somewhat limited in the public domain, the well-established biological activities of the 1,2,4-triazole class of compounds provide a strong rationale for its further investigation. This technical guide has summarized the available information on its synthesis and potential applications, offering a foundation for researchers and scientists to explore its therapeutic possibilities. Further studies are warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its biological activity profile and mechanisms of action.
References
- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antifungal activity of the novel triazole compounds - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a 1,2,4-triazole ring, is a well-established pharmacophore found in a variety of therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its development as a potential drug candidate, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its structural details, and general experimental protocols for the determination of key parameters. While specific experimental data for this exact compound is limited in publicly available literature, this guide presents data for closely related analogs to provide valuable insights.
Compound Identification
| Identifier | Value |
| Chemical Name | This compound[1] |
| CAS Number | 1019-95-0[1] |
| Molecular Formula | C₁₁H₁₁N₃O₂[1] |
| Molecular Weight | 217.23 g/mol [1] |
| Chemical Structure | ```dot |
| graph { | |
| layout=neato; | |
| node [shape=plaintext]; | |
| edge [style=bold]; | |
| C1 [label="C"]; | |
| C2 [label="C"]; | |
| C3 [label="C"]; | |
| N1 [label="N"]; | |
| N2 [label="N"]; | |
| C4 [label="C"]; | |
| C5 [label="O"]; | |
| C6 [label="O"]; | |
| C7 [label="C"]; | |
| C8 [label="C"]; | |
| C9 [label="C"]; | |
| C10 [label="C"]; | |
| C11 [label="C"]; | |
| C12 [label="C"]; | |
| C13 [label="C"]; | |
| H1 [label="H"]; | |
| H2 [label="H"]; | |
| H3 [label="H"]; | |
| H4 [label="H"]; | |
| H5 [label="H"]; | |
| H6 [label="H"]; | |
| H7 [label="H"]; | |
| H8 [label="H"]; | |
| H9 [label="H"]; | |
| H10 [label="H"]; | |
| H11 [label="H"]; |
C1 -- C2; C2 -- N1; N1 -- N2; N2 -- C3; C3 -- C1; C1 -- H1; C3 -- C4; C4 -- C5 [style=double]; C4 -- C6; C6 -- C7; C7 -- C8; C7 -- H2; C7 -- H3; C8 -- H4; C8 -- H5; C8 -- H6; N2 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C9; C10 -- H7; C11 -- H8; C12 -- H9; C13 -- H10; }
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
For non-solid compounds, the boiling point is a key characteristic. Given that many novel compounds are synthesized in small quantities, a micro-boiling point determination method is often employed.
Protocol:
-
Sample Preparation: A small volume (a few microliters) of the liquid is placed in a small-diameter test tube or a capillary tube. A smaller, inverted capillary tube is placed inside to serve as a boiling chip.
-
Apparatus: The setup is attached to a thermometer and heated in a suitable bath (e.g., oil bath).
-
Measurement: The bath is heated slowly. The temperature at which a steady stream of bubbles emerges from the inner capillary is noted.
-
Observation: The heat is removed, and the temperature at which the liquid just begins to enter the inner capillary is recorded as the boiling point.
Caption: Workflow for Micro-Boiling Point Determination.
Solubility Determination
Solubility is a critical parameter that affects a drug's bioavailability. It is typically determined in aqueous and organic solvents.
Protocol (Shake-Flask Method):
-
Equilibrium: An excess amount of the compound is added to a known volume of the solvent (e.g., water, buffer at physiological pH, or an organic solvent like ethanol or DMSO).
-
Agitation: The mixture is agitated in a sealed container at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is separated from the excess solid by centrifugation and/or filtration.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Shake-Flask Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule with ionizable groups, the pKa influences its solubility and permeability across biological membranes.
Protocol (Potentiometric Titration):
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a co-solvent system like water-ethanol to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and computational studies to present a robust model of its structural and conformational properties.
Molecular Structure
The molecular structure of this compound consists of a central 1,2,4-triazole ring substituted with a phenyl group at the N1 position and an ethyl carboxylate group at the C3 position. The 1,2,4-triazole ring is an aromatic five-membered heterocycle containing two carbon and three nitrogen atoms.[1]
The key structural features include the planarity of the triazole and phenyl rings and the relative orientation of these two rings, which is defined by the dihedral angle between them. The ethyl carboxylate group introduces additional conformational flexibility.
Predicted Molecular Geometry
In the absence of a specific crystal structure for this compound, the geometric parameters can be estimated from crystallographic data of analogous compounds and computational studies. The bond lengths and angles within the phenyl and triazole rings are expected to be consistent with their aromatic character.
Table 1: Estimated Bond Lengths and Angles for this compound
| Parameter | Estimated Value | Source/Basis for Estimation |
| Bond Lengths (Å) | ||
| N1-C5 | 1.34 | Analogy with substituted 1,2,4-triazoles |
| C5-N4 | 1.32 | Analogy with substituted 1,2,4-triazoles |
| N4-N3 | 1.38 | Analogy with substituted 1,2,4-triazoles |
| N3-C2 | 1.31 | Analogy with substituted 1,2,4-triazoles |
| C2-N1 | 1.37 | Analogy with substituted 1,2,4-triazoles |
| N1-C(phenyl) | 1.43 | Analogy with N-phenyl triazole derivatives |
| C3-C(ester) | 1.49 | Standard single bond length |
| C=O (ester) | 1.21 | Standard double bond length |
| C-O (ester) | 1.34 | Standard single bond length |
| Bond Angles (°) | ||
| C2-N1-C5 | 108 | Analogy with substituted 1,2,4-triazoles |
| N1-C5-N4 | 110 | Analogy with substituted 1,2,4-triazoles |
| C5-N4-N3 | 105 | Analogy with substituted 1,2,4-triazoles |
| N4-N3-C2 | 112 | Analogy with substituted 1,2,4-triazoles |
| N3-C2-N1 | 105 | Analogy with substituted 1,2,4-triazoles |
| C(phenyl)-N1-C5 | 125 | Analogy with N-phenyl triazole derivatives |
| N1-C3-C(ester) | 122 | sp² hybridization |
Conformational Analysis
The conformation of this compound is primarily determined by the rotational barriers around the N1-C(phenyl) bond and the bonds within the ethyl carboxylate group.
The dihedral angle between the phenyl and triazole rings is a critical conformational parameter. In the solid state, crystal packing forces can influence this angle. For a related compound, ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate, the dihedral angle between the benzene and triazole rings is 18.36 (9)°.[2] Computational studies on phenyl-1,2,4-triazole derivatives suggest that while a coplanar arrangement might be expected to maximize π-conjugation, steric hindrance between the ortho-hydrogens of the phenyl ring and the triazole ring can lead to a non-planar conformation being energetically favorable.[3]
The ethyl carboxylate group can adopt various conformations due to rotation around the C-C and C-O single bonds. The relative orientation of the carbonyl group with respect to the triazole ring will also impact the molecule's overall shape and electronic properties.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the cyclocondensation of a suitable precursor. One common method for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates involves the reaction of carboxylic acid hydrazides with ethyl carbethoxyformimidate.[4] For the target molecule, a potential synthetic pathway is outlined below.
Protocol:
-
Formation of Ethyl 2-oxo-2-(phenylamino)acetate: Aniline is reacted with diethyl oxalate in an appropriate solvent (e.g., ethanol) under reflux conditions.
-
Formation of Ethyl 2-(2-formylhydrazinyl)-2-oxoacetate: The resulting ethyl 2-oxo-2-(phenylamino)acetate is then treated with formic acid.
-
Cyclization to this compound: The intermediate is cyclized in the presence of a dehydrating agent, such as phosphorus oxychloride or by heating in a high-boiling solvent like diphenyl ether, to yield the final product.[4]
The following diagram illustrates a generalized synthetic pathway for 1,2,4-triazole-3-carboxylates.
Caption: A plausible synthetic route to the target compound.
Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show signals for the aromatic protons of the phenyl group, the triazole ring proton, and the ethyl group protons (a quartet and a triplet).
-
¹³C NMR would show characteristic peaks for the carbons of the phenyl ring, the triazole ring, the ester carbonyl, and the ethyl group.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N stretching of the triazole ring, and C-H stretching of the aromatic and aliphatic groups.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (217.23 g/mol ) would be observed.[5]
-
Single-Crystal X-ray Diffraction: This would provide definitive information on the molecular structure, including bond lengths, bond angles, and the solid-state conformation.
Logical Relationships in Structural Analysis
The definitive structural elucidation of this compound relies on a combination of synthetic chemistry and analytical techniques. The logical flow of this process is depicted in the following diagram.
Caption: Logical workflow for the synthesis and structural analysis.
Conclusion
This technical guide provides a detailed overview of the molecular structure and conformation of this compound based on available data from related compounds and theoretical studies. While direct experimental data remains to be published, the information presented here offers a solid foundation for researchers working with this and similar molecular scaffolds. The definitive elucidation of its structure will ultimately require its synthesis and characterization by single-crystal X-ray diffraction.
References
- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Spectroscopic and Synthetic Elucidation of Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
The following tables summarize the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate. These predictions are derived from spectral data of structurally related 1,2,4-triazole derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 - 8.7 | Singlet | 1H | C5-H of triazole ring |
| ~7.6 - 7.8 | Multiplet | 2H | Ortho-protons of phenyl ring |
| ~7.4 - 7.6 | Multiplet | 3H | Meta- and para-protons of phenyl ring |
| ~4.4 - 4.6 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~1.4 - 1.5 | Triplet | 3H | -O-CH₂-CH₃ |
Note: Predicted chemical shifts are based on data from various substituted 1,2,4-triazoles and may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 162 | C =O of ester |
| ~155 - 157 | C 3 of triazole ring |
| ~145 - 147 | C 5 of triazole ring |
| ~136 - 138 | Quaternary carbon of phenyl ring |
| ~129 - 131 | Para-carbon of phenyl ring |
| ~128 - 130 | Ortho-carbons of phenyl ring |
| ~120 - 122 | Meta-carbons of phenyl ring |
| ~61 - 63 | -O-CH₂ -CH₃ |
| ~14 - 15 | -O-CH₂-CH₃ |
Note: Predicted chemical shifts are based on data from various substituted 1,2,4-triazoles and may vary depending on the solvent and experimental conditions.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3150 | Medium | C-H stretching (aromatic and triazole) |
| ~2980 - 3000 | Medium | C-H stretching (aliphatic) |
| ~1720 - 1740 | Strong | C=O stretching (ester) |
| ~1600, 1490 | Medium-Strong | C=C stretching (aromatic ring) |
| ~1500 - 1550 | Medium | C=N stretching (triazole ring) |
| ~1250 - 1300 | Strong | C-O stretching (ester) |
| ~750 - 770, 690 - 710 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Note: Predicted absorption bands are based on characteristic vibrational frequencies for the functional groups present in the molecule.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 217.08 | [M]⁺ (Molecular Ion) |
| 190.07 | [M - C₂H₅]⁺ |
| 172.06 | [M - OC₂H₅]⁺ |
| 144.05 | [M - COOC₂H₅]⁺ |
| 77.04 | [C₆H₅]⁺ |
Note: Fragmentation patterns are predicted based on the stability of the resulting fragments. The exact m/z values are calculated based on the molecular formula C₁₁H₁₁N₃O₂.
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. The following is a generalized protocol based on established methods for the synthesis of similar 1,2,4-triazole derivatives.
Synthesis of Ethyl 2-oxo-2-(phenylamino)acetate
-
Reaction Setup: To a solution of aniline (1 equivalent) and triethylamine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) cooled in an ice bath (0 °C), add ethyl oxalyl chloride (1.1 equivalents) dropwise with stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Synthesis of this compound
-
Formation of the Intermediate: A mixture of ethyl 2-oxo-2-(phenylamino)acetate (1 equivalent) and phosphorus pentachloride (1.1 equivalents) is heated, typically in the absence of a solvent, until the evolution of hydrogen chloride gas ceases.
-
Cyclization: The resulting crude chloro-intermediate is dissolved in a suitable solvent like ethanol. To this solution, formylhydrazine (1.2 equivalents) is added, and the mixture is refluxed for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography on silica gel or by recrystallization.
Visualizations
The following diagrams illustrate the generalized synthetic pathway and a typical experimental workflow for the synthesis and characterization of this compound.
An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Analysis of Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction to NMR Spectroscopy in Drug Development
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. In the field of drug development, NMR is indispensable for the structural verification of newly synthesized compounds, conformational analysis, and for studying drug-receptor interactions. ¹H and ¹³C NMR are the most commonly used NMR techniques, providing detailed information about the hydrogen and carbon framework of a molecule, respectively.
This guide focuses on the application of these techniques to ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole core in many pharmaceutical agents.[1]
Predicted ¹H and ¹³C NMR Spectral Data
While experimental data for the title compound was not found, the following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the known spectral data of analogous 1,2,4-triazole and ethyl ester-containing compounds.[1][2] The numbering convention used for the assignments is shown in the chemical structure diagram in Section 4.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 (Triazole) | 8.0 - 8.5 | Singlet (s) | - | 1H |
| H-2', H-6' (Phenyl) | 7.6 - 7.8 | Doublet (d) or Multiplet (m) | 7-8 | 2H |
| H-3', H-4', H-5' (Phenyl) | 7.3 - 7.5 | Multiplet (m) | - | 3H |
| -OCH₂CH₃ | 4.3 - 4.5 | Quartet (q) | ~7.1 | 2H |
| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | ~7.1 | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 160 - 165 |
| C-3 (Triazole) | 155 - 160 |
| C-5 (Triazole) | 145 - 150 |
| C-1' (Phenyl) | 135 - 140 |
| C-2', C-6' (Phenyl) | 120 - 125 |
| C-3', C-5' (Phenyl) | 128 - 130 |
| C-4' (Phenyl) | 125 - 128 |
| -OCH₂CH₃ | 60 - 65 |
| -OCH₂CH₃ | 14 - 15 |
Experimental Protocols
A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra is provided below.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[3]
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[3] Common choices for compounds like this compound include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly affect the chemical shifts of the analyte.[4]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[5] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[5]
-
Homogenization: Ensure the sample is fully dissolved. Gentle warming or vortexing in a separate vial before transferring to the NMR tube can aid dissolution.[5]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.[5] However, the residual solvent peak can also be used for referencing.[3]
NMR Data Acquisition
The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally adequate for most organic compounds.
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument).
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon atom.
-
Number of Scans: Due to the low natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is often required.[6]
-
Relaxation Delay: A delay of 2-5 seconds is appropriate.
-
Spectral Width: A typical spectral width for ¹³C NMR is 0 to 220 ppm.
-
Visualization of Structure and Workflow
Chemical Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the atom numbering scheme used for the NMR signal assignments.
Caption: Chemical structure of this compound with atom numbering.
NMR Spectral Analysis Workflow
The logical workflow for the analysis of the NMR spectra is depicted in the following diagram.
Caption: Workflow for NMR spectral analysis from sample preparation to structure elucidation.
Conclusion
This technical guide has provided a framework for the ¹H and ¹³C NMR spectral analysis of this compound. Although specific experimental data for this compound is not available in the cited literature, the presented information on expected spectral features, detailed experimental protocols, and a systematic analysis workflow will be a valuable resource for researchers working on the synthesis and characterization of this and related 1,2,4-triazole derivatives. The application of these NMR techniques is fundamental for the unambiguous structural confirmation of novel compounds in drug discovery and development.
References
- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. rsc.org [rsc.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Understanding its behavior under mass spectrometric conditions is crucial for its identification, structural elucidation, and metabolism studies in drug discovery and development. This document details a plausible fragmentation pathway based on established principles of mass spectrometry and data from related chemical structures.
Core Fragmentation Pathways
The fragmentation of this compound upon electron ionization (EI) is primarily dictated by the lability of the ester group and the stability of the triazole and phenyl rings. The molecular ion (M+) is expected at a mass-to-charge ratio (m/z) of 217, corresponding to its molecular weight. The subsequent fragmentation cascade involves a series of characteristic losses of neutral molecules and radical species.
Under electron ionization, 1,2,4-triazole derivatives are known to undergo ring cleavage.[1] A common fragmentation involves the loss of a nitrogen molecule (N₂) to form a nitrilium ion.[1] The fragmentation of the 1,2,4-triazole ring is influenced by the nature and position of its substituents.[1]
The fragmentation of aromatic esters is well-documented, with key processes including α-cleavage and McLafferty rearrangements.[2] For ethyl esters, the loss of the ethoxy radical (•OCH2CH3) is a common initial fragmentation step, leading to the formation of a stable acylium ion.[2]
Based on these principles, a plausible fragmentation pathway for this compound is proposed, outlining the generation of key fragment ions.
Proposed Fragmentation Scheme
The fragmentation of the molecular ion (m/z 217) is hypothesized to proceed through several competing pathways, leading to a series of diagnostic fragment ions.
Quantitative Data Summary
While a specific experimental mass spectrum for this compound is not publicly available, the following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses from the molecular ion.
| Fragment Ion | Proposed Structure | m/z (Predicted) | Neutral Loss |
| [M]+• | This compound | 217 | - |
| [M - C2H5O]•+ | 1-Phenyl-1H-1,2,4-triazole-3-carbonylium | 172 | •OC2H5 |
| [M - C2H4]+• | 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid ion | 189 | C2H4 |
| [C6H5N2]+ | Phenyl diazirinyl cation | 105 | C3H2N O2 |
| [C6H5]+ | Phenyl cation | 77 | C3H2N3O2 |
| [C7H5N2]+ | Phenyl-N=C+ | 117 | C2H2O2 |
Experimental Protocols
The following is a detailed methodology for the mass spectrometric analysis of this compound, based on standard practices for small molecule analysis.
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electron Ionization (EI) source is recommended for accurate mass measurements and structural elucidation.
-
Inlet System: A direct insertion probe or a gas chromatograph (GC) can be used for sample introduction.
Sample Preparation:
-
Dissolution: Dissolve a small amount (approximately 1 mg) of crystalline this compound in a suitable volatile solvent, such as methanol or acetonitrile, to a final concentration of about 1 mg/mL.
-
Dilution: Further dilute the stock solution as necessary to achieve an optimal concentration for analysis, typically in the low µg/mL to high ng/mL range.
-
Introduction:
-
Direct Insertion Probe: Apply a small volume of the final solution onto the probe tip and allow the solvent to evaporate before inserting the probe into the ion source.
-
GC Inlet: If using a GC inlet, ensure the compound is sufficiently volatile and thermally stable. Develop a suitable temperature program for the GC oven to ensure proper elution and separation from any impurities.
-
Mass Spectrometer Operating Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Range: m/z 50-500
-
Scan Rate: 1-2 scans/second
-
Data Acquisition: Acquire data in full scan mode to obtain a complete mass spectrum. For targeted analysis of specific fragments, selected ion monitoring (SIM) can be employed.
Visualizing the Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the proposed logical relationships in the fragmentation cascade of this compound.
This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The proposed fragmentation pathways and experimental protocols serve as a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development, aiding in the identification and characterization of this and related compounds.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Phenyl-1H-1,2,4-Triazole-3-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Comparative Crystallographic Data of Triazole Carboxylate Derivatives
The following tables summarize the key crystallographic parameters for derivatives of both 1,2,3-triazole and 1,2,4-triazole carboxylates, illustrating the precise data obtainable through single-crystal X-ray diffraction. This comparative data allows for an understanding of the structural variations arising from different substitution patterns.
Table 1: Crystallographic Data for Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate [1][2]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₂N₄O₄ |
| Molecular Weight | 276.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.5309 (3) |
| b (Å) | 7.3014 (2) |
| c (Å) | 12.6058 (3) |
| α (°) | 90 |
| β (°) | 99.574 (1) |
| γ (°) | 90 |
| Volume (ų) | 1228.04 (5) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.494 |
| Temperature (K) | 100 |
Table 2: Crystallographic Data for Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate [3]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₃N₃O₂ |
| Molecular Weight | 231.25 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.6646 (15) |
| b (Å) | 8.644 (2) |
| c (Å) | 12.393 (3) |
| α (°) | 85.549 (4) |
| β (°) | 81.179 (4) |
| γ (°) | 74.569 (4) |
| Volume (ų) | 577.6 (3) |
| Z | 2 |
| Density (calculated) (Mg m⁻³) | 1.330 |
| Temperature (K) | 294 |
Experimental Protocols
The synthesis and crystallographic analysis of triazole derivatives involve a multi-step process requiring careful execution and precise instrumentation. The following sections detail the generalized experimental methodologies for the synthesis, crystallization, and structure determination of compounds similar to ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate.
Synthesis of 1,2,4-Triazole-3-carboxylate Derivatives
A common route for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates involves the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate.[4]
General Procedure:
-
Formation of Ethyl Carbethoxyformimidate: Gaseous hydrogen chloride is passed through a cooled (0 °C) solution of ethyl cyanoformate in ethanol.
-
Reaction with Acylhydrazide: The appropriate acylhydrazide is added to the solution of ethyl carbethoxyformimidate in ethanol, followed by the addition of a base such as triethylamine. The reaction mixture is typically stirred at room temperature for several hours.
-
Cyclization: The intermediate acylamidrazone is cyclized to the corresponding 1,2,4-triazole by heating in a high-boiling solvent like diphenyl ether.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as toluene or ethanol, to yield the final 1,2,4-triazole-3-carboxylate derivative.
Single Crystal Growth
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. Slow evaporation is a widely used technique for the crystallization of organic compounds.
General Procedure:
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents in which the compound has moderate solubility.
-
Slow Evaporation: The solution is filtered to remove any insoluble impurities and the filtrate is left undisturbed in a loosely covered container at room temperature.
-
Crystal Formation: Over a period of several days to weeks, the solvent slowly evaporates, leading to the formation of single crystals.
Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
General Procedure:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a specific temperature (e.g., 100 K or 294 K) and exposed to a monochromatic X-ray beam.[1][3] Diffraction data are collected over a range of angles.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F².[1]
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
References
Theoretical and Computational Elucidation of 1,2,4-Triazole-3-Carboxylate Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Esters of 1,2,4-triazole-3-carboxylic acid, in particular, represent a promising class of compounds with wide-ranging pharmacological potential. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed in the study of these esters. It details the protocols for their synthesis and characterization, alongside a comprehensive exploration of computational techniques such as Density Functional Theory (DFT) and molecular docking. This guide aims to equip researchers and drug development professionals with the essential knowledge to leverage these computational tools for the rational design and development of novel 1,2,4-triazole-based therapeutics.
Introduction
1,2,4-triazole derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities, including antifungal, antimicrobial, and anticancer properties. The ester functional group at the 3-position of the triazole ring offers a versatile handle for modifying the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. Theoretical and computational studies play a pivotal role in understanding the structure-activity relationships (SAR) of these compounds, predicting their biological targets, and guiding the synthesis of more potent and selective drug candidates.
This guide will systematically outline the key theoretical and computational approaches, present relevant quantitative data in a structured format, and provide detailed experimental and computational protocols.
Synthesis and Characterization
The synthesis of 1,2,4-triazole-3-carboxylate esters typically involves a multi-step process. A general synthetic workflow is illustrated below.
Experimental Protocol: Synthesis of Ethyl 1H-1,2,4-triazole-3-carboxylate
This protocol describes a common method for the synthesis of ethyl 1H-1,2,4-triazole-3-carboxylate.
-
Step 1: Formation of Diethyl 2-(aminomethylene)hydrazine-1,2-dicarboxylate. A solution of ethyl carbazate (1 equivalent) in ethanol is treated with triethylamine (1.1 equivalents) and diethyl maleate (1 equivalent). The mixture is refluxed for 4-6 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.
-
Step 2: Cyclization to form the triazole ring. The product from Step 1 is dissolved in a suitable solvent such as Dowtherm A and heated to a high temperature (e.g., 250 °C) for 1-2 hours. The reaction mixture is then cooled, and the product is precipitated by the addition of a non-polar solvent like hexane.
-
Step 3: Purification. The crude product is collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 1H-1,2,4-triazole-3-carboxylate.
Computational Studies
Computational chemistry provides invaluable insights into the molecular properties and potential biological activity of 1,2,4-triazole-3-carboxylate esters. The general workflow for these studies is depicted below.
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It provides accurate predictions of molecular geometries, vibrational frequencies, and electronic properties.[1]
3.1.1. Computational Protocol: DFT Geometry Optimization and Frequency Calculation
-
Software: Gaussian 09 or a similar quantum chemistry package is typically used.
-
Method: The B3LYP hybrid functional is commonly employed.
-
Basis Set: The 6-311++G(d,p) basis set is often used to provide a good balance between accuracy and computational cost.
-
Procedure: a. The initial 3D structure of the 1,2,4-triazole-3-carboxylate ester is built using a molecular editor. b. Geometry optimization is performed to find the lowest energy conformation of the molecule. c. Frequency calculations are then carried out on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
3.1.2. Data Presentation: Calculated Geometrical Parameters
The following table presents representative DFT-calculated geometrical parameters for a 1,2,3-triazole-4-carboxylate ester, which serves as a model for the types of data obtained for the 1,2,4-isomer.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| N1-N2 | 1.307 | |
| N2-N3 | 1.356 | |
| N3-C4 | 1.360 | |
| C4-C5 | 1.433 | |
| C5-N1 | 1.356 | |
| C4-C6 (ester C) | 1.481 | |
| C6=O7 | 1.213 | |
| C6-O8 | 1.343 | |
| Bond Angles (°) | ||
| N1-N2-N3 | 111.4 | |
| N2-N3-C4 | 105.9 | |
| N3-C4-C5 | 110.1 | |
| C4-C5-N1 | 106.8 | |
| C5-N1-N2 | 105.8 | |
| N3-C4-C6 | 127.3 | |
| C5-C4-C6 | 122.6 | |
| O7-C6-O8 | 124.5 | |
| Dihedral Angles (°) | ||
| N1-N2-N3-C4 | -0.1 | |
| N2-N3-C4-C5 | 0.1 | |
| C5-C4-C6-O7 | 178.9 |
3.1.3. Data Presentation: Spectroscopic Data
The following tables summarize representative spectroscopic data for 1,2,4-triazole derivatives.
Table 2: Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a 1,2,4-Triazole Derivative [2]
| Assignment | Experimental (FT-IR) | Calculated (DFT/B3LYP) |
| N-H stretch | 3409 | 3411 |
| C-H aromatic stretch | 3088, 3061 | 3090, 3065 |
| C=N stretch (triazole) | 1617 | 1620 |
| C=C aromatic stretch | 1579, 1539 | 1582, 1545 |
| C=S stretch | 1237 | 1240 |
Table 3: ¹H and ¹³C NMR Chemical Shifts (ppm) for Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate in DMSO-d₆ [3]
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| CHO | 10.26 (s, 1H) | 180.7 |
| Py-H2 | 8.81 (s, 1H) | 146.7 |
| Py-H6 | 8.78 (d, 1H) | 151.8 |
| Py-H4 | 8.09 (d, 1H) | 134.2 |
| Py-H5 | 7.65 (dd, 1H) | 124.5 |
| CH₂ (ester) | 4.43 (q, 2H) | 62.4 |
| CH₃ (ester) | 1.34 (t, 3H) | 14.5 |
| C-triazole | - | 141.8, 136.0 |
| C=O (ester) | - | 160.1 |
Table 4: UV-Vis Absorption Data for a 1,2,4-Triazole-3-thione Derivative in Methanol [4]
| λmax (nm) | log ε |
| 203 | 4.59 |
| 252 | 4.43 |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6][7] It is widely used in drug design to predict the binding mode of a ligand to a protein target.
3.2.1. Computational Protocol: Molecular Docking
-
Software: AutoDock, Schrödinger Maestro, or similar molecular modeling software.
-
Protein Preparation: a. The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). b. Water molecules and co-crystallized ligands are removed. c. Hydrogen atoms are added, and charges are assigned. d. The protein structure is energy minimized to relieve steric clashes.
-
Ligand Preparation: a. The 3D structure of the 1,2,4-triazole-3-carboxylate ester is generated and its energy is minimized.
-
Docking Simulation: a. A grid box is defined around the active site of the protein. b. The docking simulation is performed, allowing the ligand to flexibly explore different conformations and orientations within the active site.
-
Analysis: The resulting poses are ranked based on their binding energy, and the interactions between the ligand and the protein are analyzed.
3.2.2. Data Presentation: Molecular Docking Results
The following table presents representative binding energies from molecular docking studies of 1,2,4-triazole derivatives against various protein targets.
Table 5: Binding Energies of 1,2,4-Triazole Derivatives against Aromatase and Tubulin [5]
| Compound | Aromatase Binding Energy (kcal/mol) | Tubulin Binding Energy (kcal/mol) |
| 1 | -9.96 | -7.54 |
| 2 | -9.87 | -7.32 |
| 3 | -9.75 | -7.11 |
| 4 | -9.63 | -6.98 |
| 5 | -9.51 | -6.85 |
| Letrozole (control) | -9.21 | - |
| Anastrozole (control) | -9.04 | - |
Conclusion
The integration of theoretical and computational methods with experimental synthesis and characterization provides a powerful framework for the study of 1,2,4-triazole-3-carboxylate esters. DFT calculations offer deep insights into their structural and electronic properties, while molecular docking can effectively predict their potential biological targets and binding modes. The methodologies and data presented in this guide serve as a valuable resource for researchers in the field, facilitating the rational design and development of novel 1,2,4-triazole-based compounds with therapeutic potential. The continued application of these in silico techniques will undoubtedly accelerate the discovery of new and effective drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. ijcrcps.com [ijcrcps.com]
- 6. researchgate.net [researchgate.net]
- 7. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
solubility and stability of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate in different solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar compounds, outlines detailed experimental protocols for determining its physicochemical properties, and provides a framework for understanding its stability profile. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this and related triazole derivatives.
Introduction
This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The physicochemical properties of a drug candidate, such as solubility and stability, are critical parameters that influence its bioavailability, formulation, and overall therapeutic efficacy. Understanding these properties is paramount for successful drug development. This guide will address the solubility of this compound in various solvents and its stability under different stress conditions.
Physicochemical Properties
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1019-95-0 | [3] |
| Molecular Formula | C₁₁H₁₁N₃O₂ | [3] |
| Molecular Weight | 217.23 g/mol | [3] |
Solubility Profile
The solubility of a compound is a key determinant of its absorption and distribution in biological systems. While quantitative solubility data for this compound is not available, we can infer its likely solubility characteristics based on its structure and data from analogous compounds. The presence of a phenyl group suggests that it will have different solubility properties compared to its methyl analogue.
For context, the solubility of a structurally related compound, methyl 1H-1,2,4-triazole-3-carboxylate , has been systematically measured in various organic solvents.[4] These data, presented in Table 2, can serve as a useful reference point for estimating the solubility behavior of the ethyl phenyl derivative, keeping in mind that the phenyl group will likely increase its solubility in less polar organic solvents.
Table 2: Mole Fraction Solubility (x) of Methyl 1H-1,2,4-triazole-3-carboxylate in Various Solvents at Different Temperatures (K) [4]
| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |
| Methanol | 0.0158 | 0.0185 | 0.0216 | 0.0252 | 0.0294 | 0.0343 | 0.0399 | 0.0464 | 0.0539 |
| Ethanol | 0.0048 | 0.0057 | 0.0068 | 0.0081 | 0.0096 | 0.0114 | 0.0135 | 0.0159 | 0.0187 |
| 1-Propanol | 0.0033 | 0.0039 | 0.0047 | 0.0056 | 0.0067 | 0.0080 | 0.0095 | 0.0113 | 0.0134 |
| 2-Propanol | 0.0028 | 0.0034 | 0.0041 | 0.0049 | 0.0059 | 0.0071 | 0.0085 | 0.0101 | 0.0120 |
| 1-Butanol | 0.0024 | 0.0029 | 0.0035 | 0.0042 | 0.0051 | 0.0061 | 0.0073 | 0.0087 | 0.0104 |
| Isobutyl alcohol | 0.0021 | 0.0025 | 0.0030 | 0.0036 | 0.0043 | 0.0052 | 0.0062 | 0.0074 | 0.0088 |
| Acetonitrile | 0.0075 | 0.0089 | 0.0105 | 0.0124 | 0.0146 | 0.0172 | 0.0203 | 0.0239 | 0.0281 |
| Acetone | 0.0112 | 0.0132 | 0.0156 | 0.0184 | 0.0217 | 0.0256 | 0.0302 | 0.0356 | 0.0419 |
| 2-Pentanone | 0.0085 | 0.0101 | 0.0120 | 0.0142 | 0.0168 | 0.0199 | 0.0235 | 0.0278 | 0.0329 |
| 3-Pentanone | 0.0093 | 0.0110 | 0.0130 | 0.0154 | 0.0182 | 0.0215 | 0.0254 | 0.0300 | 0.0355 |
| 4-Methyl-2-pentanone | 0.0068 | 0.0081 | 0.0096 | 0.0114 | 0.0135 | 0.0160 | 0.0189 | 0.0224 | 0.0265 |
| Cyclopentanone | 0.0189 | 0.0223 | 0.0263 | 0.0311 | 0.0367 | 0.0434 | 0.0513 | 0.0606 | 0.0716 |
| Cyclohexanone | 0.0152 | 0.0179 | 0.0212 | 0.0250 | 0.0295 | 0.0349 | 0.0412 | 0.0487 | 0.0575 |
| Tetrahydrofuran | 0.0135 | 0.0160 | 0.0189 | 0.0223 | 0.0263 | 0.0311 | 0.0368 | 0.0435 | 0.0514 |
Stability Profile
The stability of a pharmaceutical compound is crucial for ensuring its safety, efficacy, and shelf-life.[5] Stability studies are conducted to understand how a compound degrades under various environmental conditions.
General Stability of 1,2,4-Triazoles
The 1,2,4-triazole ring is generally aromatic and stable, making it resistant to cleavage under typical acidic and basic conditions.[6] However, the stability is highly dependent on the substituents on the ring and the specific conditions.[6] Factors such as pH, temperature, light, and the presence of oxidizing agents can influence the degradation of triazole derivatives.[6][7]
Potential Degradation Pathways
While specific degradation pathways for this compound have not been reported, studies on other triazole derivatives suggest potential routes of degradation. For instance, hydrolysis of the ester group is a likely degradation pathway under acidic or basic conditions. The triazole ring itself can also undergo degradation under harsh conditions.[8]
Experimental Protocols
To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[9]
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed in terms of mass/volume (e.g., mg/mL) or molarity.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods.[10]
Methodology:
-
Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution.
-
Photodegradation: Exposing the solution to UV or fluorescent light.
-
-
Sample Analysis: At specified time points, samples are withdrawn and analyzed using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.
-
Data Analysis: The percentage of degradation is calculated, and the degradation products are characterized, if possible, using techniques like mass spectrometry (MS).
Conclusion
While direct experimental data on the solubility and stability of this compound remains limited, this technical guide provides a robust framework for its characterization. By utilizing data from analogous compounds and implementing the detailed experimental protocols outlined herein, researchers can effectively determine the critical physicochemical properties of this compound. A thorough understanding of its solubility and stability is indispensable for advancing its potential applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. iipseries.org [iipseries.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Historical Synthesis of 1-Phenyl-1,2,4-Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and historical evolution of synthetic methodologies for 1-phenyl-1,2,4-triazole compounds. This class of heterocyclic compounds forms the core of numerous pharmacologically active agents, making a thorough understanding of their synthesis crucial for modern drug discovery and development. This document provides a detailed overview of seminal synthetic reactions, modern catalytic advancements, quantitative data, experimental protocols, and visual representations of key pathways and workflows.
Early Discoveries: The Foundation of 1,2,4-Triazole Synthesis
The late 19th and early 20th centuries marked the advent of 1,2,4-triazole synthesis, with two key named reactions laying the groundwork for the construction of this important heterocyclic core: the Einhorn-Brunner reaction and the Pellizzari reaction. These methods, while often requiring strenuous reaction conditions, were instrumental in providing initial access to a variety of substituted 1,2,4-triazoles.
The Einhorn-Brunner Reaction (1905, 1914)
First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, the Einhorn-Brunner reaction facilitates the synthesis of N-substituted 1,2,4-triazoles.[1][2] The reaction involves the condensation of diacylamines (imides) with hydrazines, typically in the presence of a weak acid.[1] A key feature of this reaction is its regioselectivity when unsymmetrical imides are used, with the incoming hydrazine preferentially attacking the more electrophilic carbonyl carbon.[1]
The Pellizzari Reaction (1911)
Discovered by Guido Pellizzari in 1911, this reaction provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[3][4] The traditional Pellizzari reaction is often characterized by high temperatures (frequently exceeding 200°C) and can be performed neat or in a high-boiling point solvent.[3] These demanding conditions can sometimes lead to lower yields and longer reaction times.[4]
Modern Synthetic Advancements
Building upon the classical foundations, contemporary organic synthesis has introduced milder and more efficient methods for the preparation of 1-phenyl-1,2,4-triazole derivatives. These modern techniques often employ catalytic systems to achieve higher yields, greater functional group tolerance, and improved regioselectivity.
Copper-Catalyzed Synthesis
Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of 1-aryl-1,2,4-triazoles. These methods offer a versatile and efficient route, often proceeding under milder conditions than their classical counterparts. One notable approach involves the copper-catalyzed one-pot synthesis from readily available nitriles and hydroxylamine.[5] Another strategy is the copper-catalyzed N-arylation of pre-formed 4-substituted-1,2,4-triazoles using diaryliodonium salts, which provides a direct route to 1-aryl-1,2,4-triazolium salts.[6]
Microwave-Assisted Synthesis
The application of microwave irradiation has significantly improved the efficiency of traditional methods like the Pellizzari reaction.[4] Microwave-assisted synthesis can dramatically reduce reaction times and, in many cases, increase product yields by promoting efficient heat transfer.
Quantitative Data on the Synthesis of 1-Phenyl-1,2,4-Triazole Derivatives
The following tables summarize quantitative data for the synthesis of various 1-phenyl-1,2,4-triazole compounds using both historical and modern methods.
| Reaction Type | Starting Material 1 | Starting Material 2 | Product | Conditions | Yield (%) |
| Einhorn-Brunner | N-Formylbenzamide | Phenylhydrazine | 1,5-Diphenyl-1,2,4-triazole | Acetic Acid, Reflux | Good |
| Einhorn-Brunner | Diacetamide | Phenylhydrazine | 3,5-Dimethyl-1-phenyl-1,2,4-triazole | Acetic Acid, Reflux | Good |
| Einhorn-Brunner | Phthalimide | Phenylhydrazine | 3-(o-Carboxyphenyl)-1-phenyl-1,2,4-triazole | - | 65 |
| Einhorn-Brunner | Dibenzamide | Phenylhydrazine | 1,3,5-Triphenyl-1,2,4-triazole | Glacial Acetic Acid, Reflux, 4h | - |
| Pellizzari | Benzamide | Benzoylhydrazide | 3,5-Diphenyl-1,2,4-triazole | 250°C, 3h | - |
| Copper-Catalyzed | 4-R-1,2,4-triazoles | Diaryliodonium salts | 1-Aryl-4-R-1,2,4-triazolium salts | CuOAc, MeCN, 80°C, 4h | High |
| Copper-Catalyzed | Nitriles | Hydroxylamine | Substituted 1,2,4-triazoles | Cu(OAc)₂, One-pot | Moderate to Good |
Experimental Protocols
General Procedure for the Einhorn-Brunner Reaction
A mixture of the diacylamine (1 equivalent) and the corresponding hydrazine (1-1.2 equivalents) is heated in a suitable solvent, such as glacial acetic acid or ethanol.[7] When glacial acetic acid is employed as the solvent, an additional acid catalyst is often not required. The reaction mixture is typically refluxed for several hours. Upon cooling, the desired 1-phenyl-1,2,4-triazole derivative often crystallizes out of the solution and can be isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.[7]
Synthesis of 1,3,5-Triphenyl-1,2,4-triazole via Einhorn-Brunner Reaction[8]
-
Reactants: Dibenzamide (1 equivalent), Phenylhydrazine (1.1 equivalents).
-
Solvent: Glacial Acetic Acid.
-
Protocol:
-
A mixture of dibenzamide and phenylhydrazine is dissolved in glacial acetic acid.
-
The solution is heated under reflux for 4 hours.
-
The reaction mixture is allowed to cool to room temperature, leading to the precipitation of the product.
-
The solid is collected by filtration.
-
The crude product is washed with a small volume of cold ethanol.
-
The final product is purified by recrystallization from ethanol to yield pure 1,3,5-triphenyl-1,2,4-triazole.
-
General Procedure for the Pellizzari Reaction[3]
-
Reactants: An amide (e.g., Benzamide) and an acylhydrazide (e.g., Benzoylhydrazide) in equimolar amounts.
-
Protocol:
-
An intimate mixture of the amide and acylhydrazide is prepared in a round-bottom flask.
-
The mixture is heated in an oil bath to high temperatures (typically 220-250°C) for 2-4 hours.
-
During the heating process, water is evolved as the reaction proceeds.
-
Upon completion, the reaction mixture is allowed to cool, often resulting in solidification of the product.
-
The crude product is then purified, commonly by recrystallization from a suitable solvent like ethanol or acetic acid.
-
General Procedure for Copper-Catalyzed N-Arylation of 1,2,4-Triazoles[6]
-
Reactants: 4-Substituted-1,2,4-triazole (1.0 mmol), Diaryliodonium salt (1.5 mmol).
-
Catalyst: Copper(I) acetate (CuOAc, 5 mol%).
-
Solvent: Acetonitrile (4 mL).
-
Protocol:
-
The 4-substituted-1,2,4-triazole, diaryliodonium salt, and CuOAc are combined in acetonitrile.
-
The reaction mixture is heated to 80°C for 4 hours.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the solvent is removed, and the crude product is purified by appropriate methods, such as column chromatography.
-
Biological Significance and Mechanism of Action: The Case of Antifungal Agents
Many 1-phenyl-1,2,4-triazole derivatives exhibit potent biological activities, with a significant number developed as antifungal agents.[8] These compounds primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[9][10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9]
The nitrogen atom at the 4-position of the 1,2,4-triazole ring coordinates to the heme iron atom in the active site of lanosterol 14α-demethylase. This binding event blocks the demethylation of lanosterol, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell.[11] The disruption of the cell membrane's integrity and function ultimately inhibits fungal growth.[11]
Conclusion
The journey of 1-phenyl-1,2,4-triazole compounds from their initial discovery through classical synthetic routes to their efficient, modern-day preparation underscores their enduring importance in medicinal chemistry. The foundational Einhorn-Brunner and Pellizzari reactions, despite their limitations, paved the way for the development of a vast array of derivatives. Contemporary methods, particularly those employing copper catalysis and microwave assistance, have significantly enhanced the accessibility and diversity of this privileged scaffold. A deep understanding of these synthetic pathways, coupled with insights into their mechanisms of biological action, is indispensable for the rational design and development of novel therapeutic agents targeting a wide range of diseases.
References
- 1. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 2. Einhorn-Brunner Reaction [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Ethyl 1-Phenyl-1H-1,2,4-triazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. This document details the necessary starting materials, outlines a robust two-step synthetic pathway, and provides detailed experimental protocols.
Core Synthesis Strategy
The most effective and commonly employed strategy for the synthesis of this compound involves a two-step process. The initial step is the formation of a key intermediate, ethyl 2-chloro-2-(2-phenylhydrazinylidene)acetate. This is followed by the cyclization of this intermediate with a suitable one-carbon source to construct the 1,2,4-triazole ring.
Starting Materials
The primary starting materials for this synthesis are readily available and commercially sourced.
| Starting Material | Role in Synthesis |
| Aniline | Source of the 1-phenyl group and one of the nitrogen atoms of the triazole ring. |
| Ethyl 2-chloro-3-oxobutanoate | Provides the ethyl carboxylate group and the carbon backbone for the intermediate. |
| Sodium Nitrite | Used to generate the diazonium salt from aniline. |
| Formamide | Acts as the source of the final carbon and nitrogen atoms for the triazole ring formation. |
Synthetic Pathway
The overall synthetic pathway can be visualized as a two-stage process: the formation of the hydrazonoyl chloride intermediate followed by its cyclization to the target triazole.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-chloro-2-(2-phenylhydrazinylidene)acetate
This procedure is adapted from the method described by Shawali et al. for the synthesis of hydrazonoyl halides.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Ethyl 2-chloro-3-oxobutanoate
-
Sodium Acetate
-
Ethanol
-
Water
Procedure:
-
A solution of aniline (0.1 mol) in concentrated hydrochloric acid (25 mL) and water (25 mL) is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (0.1 mol) in water (50 mL) is added dropwise to the aniline solution while maintaining the temperature below 5 °C. The mixture is stirred for 15 minutes to ensure complete diazotization.
-
In a separate flask, ethyl 2-chloro-3-oxobutanoate (0.1 mol) is dissolved in ethanol (200 mL), and sodium acetate (0.1 mol) is added. The mixture is cooled to 0-5 °C.
-
The cold diazonium salt solution is added portion-wise to the ethanolic solution of ethyl 2-chloro-3-oxobutanoate with vigorous stirring.
-
After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0-5 °C.
-
The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol to afford ethyl 2-chloro-2-(2-phenylhydrazinylidene)acetate as a crystalline solid.
Step 2: Synthesis of this compound
This cyclization step utilizes the prepared hydrazonoyl halide and formamide to construct the triazole ring. This method is based on established principles of 1,2,4-triazole synthesis from hydrazonoyl halides.
Materials:
-
Ethyl 2-chloro-2-(2-phenylhydrazinylidene)acetate
-
Formamide
Procedure:
-
A mixture of ethyl 2-chloro-2-(2-phenylhydrazinylidene)acetate (0.05 mol) and formamide (50 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to 150-160 °C and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and poured into ice-water (200 mL).
-
The precipitated solid is collected by filtration and washed thoroughly with water.
-
The crude product is dried and then recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis. Yields are representative and may vary based on reaction scale and purity of reagents.
| Step | Reactant | Molar Ratio | Product | Theoretical Yield | Expected Yield (%) |
| 1 | Aniline | 1.0 | Ethyl 2-chloro-2-(2-phenylhydrazinylidene)acetate | 1.0 | 75-85 |
| 1 | Ethyl 2-chloro-3-oxobutanoate | 1.0 | |||
| 2 | Ethyl 2-chloro-2-(2-phenylhydrazinylidene)acetate | 1.0 | This compound | 1.0 | 60-70 |
Logical Workflow of the Synthesis
The synthesis follows a logical progression from simple starting materials to the final heterocyclic product.
This in-depth guide provides the essential information for the successful synthesis of this compound. The provided protocols are robust and can be adapted for various research and development purposes. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The outlined procedure is based on the efficient cyclocondensation of benzohydrazide with ethyl carbethoxyformimidate.
Introduction
1,2,4-triazole derivatives are a significant class of heterocyclic compounds known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The following protocol details a reliable method for its preparation in a laboratory setting.
Data Presentation
A summary of the reactants and expected product is provided in the table below for quick reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Amount |
| Benzohydrazide | C₇H₈N₂O | 136.15 | 1.0 | 1.36 g |
| Ethyl carbethoxyformimidate hydrochloride | C₆H₁₂ClNO₂ | 165.62 | 1.1 | 1.82 g |
| Triethylamine | C₆H₁₅N | 101.19 | 2.2 | 3.0 mL |
| Ethanol | C₂H₆O | 46.07 | - | 50 mL |
| Product: this compound | C₁₁H₁₁N₃O₂ | 217.23 | - | - |
Experimental Protocol
This protocol is adapted from a general method for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates.[1]
1. Preparation of Ethyl Carbethoxyformimidate (Free Base)
-
In a 100 mL round-bottom flask, suspend ethyl carbethoxyformimidate hydrochloride (1.82 g, 1.1 eq) in ethanol (30 mL).
-
Cool the suspension in an ice bath (0 °C).
-
Add triethylamine (3.0 mL, 2.2 eq) dropwise to the stirred suspension.
-
Continue stirring at room temperature for 12 hours to ensure the formation of the free base, ethyl carbethoxyformimidate. The formation of triethylamine hydrochloride as a white precipitate will be observed.
2. Cyclocondensation Reaction
-
To the flask containing the ethanolic solution of ethyl carbethoxyformimidate, add benzohydrazide (1.36 g, 1.0 eq).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.
3. Isolation and Purification of the Product
-
Filter the cooled reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the precipitate with a small amount of cold ethanol.
-
Combine the filtrate and the washing, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a solid.
4. Characterization
-
The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Purification of Ethyl 1-Phenyl-1H-1,2,4-triazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established methods for the purification of substituted triazole derivatives and are intended to serve as a comprehensive resource.
Overview of Purification Strategies
The purification of this compound from a crude reaction mixture is critical to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. The two primary methods for the purification of this and structurally similar compounds are column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities present in the crude product.
-
Column Chromatography: This technique is highly effective for separating the target compound from a complex mixture of byproducts and unreacted starting materials. It is particularly useful when impurities have different polarities from the desired product.
-
Recrystallization: This method is ideal for removing small amounts of impurities from a relatively pure solid compound. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (200-300 mesh)[1]
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring there are no air bubbles. Allow the hexane to drain until it is level with the top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried, adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as 95:5 hexane/ethyl acetate.
-
Gradient Elution (Optional): Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to improve the separation of more polar impurities.
-
Fraction Collection: Collect the eluate in fractions using collection tubes.
-
TLC Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the compound when it is already in a relatively high state of purity.
Materials:
-
Crude this compound
-
Ethanol
-
Ethyl acetate
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: A mixture of ethanol and ethyl acetate is often effective for recrystallizing triazole derivatives.[2] The ideal solvent system should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent mixture until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The purified compound should crystallize out of the solution. The cooling process can be further aided by placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
The following table should be used to record and compare the quantitative data before and after the purification process.
| Parameter | Before Purification | After Column Chromatography | After Recrystallization |
| Appearance | - | - | - |
| Weight (g) | - | - | - |
| Yield (%) | - | - | - |
| Melting Point (°C) | - | - | - |
| Purity (by HPLC/NMR) | - | - | - |
| ¹H NMR | - | - | - |
| ¹³C NMR | - | - | - |
| Mass Spectrometry | - | - | - |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate is a versatile synthetic intermediate that serves as a crucial building block for the synthesis of a wide array of biologically active molecules. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs exhibiting antifungal, anticancer, antiviral, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel compounds with therapeutic potential.
Applications
Derivatives of this compound have shown significant promise in several therapeutic areas:
-
Anticancer Agents: The triazole core can be elaborated to synthesize compounds that target various cancer-related pathways. Derivatives have demonstrated cytotoxicity against a range of cancer cell lines, including those of the breast, liver, and lung.[1][2] Mechanisms of action often involve the inhibition of key enzymes in cell signaling pathways such as EGFR, BRAF, and tubulin polymerization.[3]
-
Antimicrobial Agents: The 1,2,4-triazole nucleus is a well-established pharmacophore in antifungal drugs that inhibit lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis. Furthermore, derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][5]
-
Central Nervous System (CNS) Agents: Phenyl-triazole derivatives have been investigated as modulators of GABA-A receptors, suggesting their potential as anticonvulsant and anxiolytic agents.[6]
Experimental Protocols
The following protocols describe the key synthetic transformations of this compound into versatile intermediates for further derivatization.
Protocol 1: Synthesis of 1-phenyl-1H-1,2,4-triazole-3-carbohydrazide
This protocol outlines the conversion of the ethyl ester to the corresponding hydrazide, a key intermediate for the synthesis of various heterocyclic systems and N-substituted derivatives.
Workflow:
Caption: Synthetic workflow for the preparation of 1-phenyl-1H-1,2,4-triazole-3-carbohydrazide.
Materials:
-
This compound
-
Hydrazine hydrate (85-99%)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
To this solution, add hydrazine hydrate (5-10 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, and then in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield 1-phenyl-1H-1,2,4-triazole-3-carbohydrazide.
Protocol 2: Synthesis of N-Substituted-1-phenyl-1H-1,2,4-triazole-3-carboxamides
This protocol describes the synthesis of amide derivatives from the parent ester, which are often biologically active compounds themselves or key precursors for further modifications.
Workflow:
Caption: Synthetic workflow for N-substituted carboxamides.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol/Water
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Primary or secondary amine of choice
-
Triethylamine (Et₃N)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
Part A: Hydrolysis to the Carboxylic Acid
-
To a solution of this compound (1 equivalent) in a mixture of ethanol and water, add sodium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature or gentle heat until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid.
Part B: Amide Formation
-
Suspend the 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid (1 equivalent) in dry dichloromethane (DCM).
-
Add thionyl chloride (1.5-2 equivalents) dropwise at 0 °C and then stir the mixture at room temperature for 2-4 hours to form the acid chloride.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 equivalents) and triethylamine (1.2 equivalents) in dry DCM.
-
Add the freshly prepared acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-substituted-1-phenyl-1H-1,2,4-triazole-3-carboxamide.
Quantitative Biological Data
The following tables summarize the reported biological activities of various derivatives synthesized from 1-phenyl-1H-1,2,4-triazole precursors.
Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7e | MCF-7 (Breast) | 4.7 | [2] |
| Hela (Cervical) | 2.9 | [2] | |
| A549 (Lung) | 9.4 | [2] | |
| 7d | MCF-7 (Breast) | 9.8 | [2] |
| Hela (Cervical) | 12.1 | [2] | |
| A549 (Lung) | 43.4 | [2] | |
| 10a | MCF-7 (Breast) | 6.43 | [2] |
| Hela (Cervical) | 5.6 | [2] | |
| A549 (Lung) | 21.1 | [2] | |
| 10d | MCF-7 (Breast) | 10.2 | [2] |
| Hela (Cervical) | 9.8 | [2] | |
| A549 (Lung) | 16.5 | [2] | |
| 7f | HepG2 (Liver) | 16.782 | [1] |
| 8c | (EGFR Inhibition) | 3.6 | [3] |
Table 2: Antimicrobial Activity of 1,2,4-Triazole Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 10a | S. aureus | >64 | [5] |
| E. coli | >64 | [5] | |
| 10b | S. aureus | 0.25 | [5] |
| E. coli | 0.5 | [5] | |
| 36 | S. aureus | 0.264 mM | [5] |
| S. pyogenes | 0.132 mM | [5] | |
| 1a-g | P. aeruginosa | 16 | [5] |
| 2 | Various bacteria | 16 | [5] |
Signaling Pathways and Mechanisms of Action
Antifungal Activity: Inhibition of Lanosterol 14α-demethylase (CYP51)
The primary mechanism of action for many azole antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.
Caption: Inhibition of ergosterol biosynthesis by 1-phenyl-1,2,4-triazole derivatives.
Anticancer Activity: Multi-target Inhibition
Derivatives of 1-phenyl-1,2,4-triazole have been shown to exert their anticancer effects by targeting multiple signaling pathways crucial for cancer cell proliferation and survival. These include the inhibition of receptor tyrosine kinases like EGFR, downstream signaling molecules such as BRAF, and cytoskeletal components like tubulin.
Caption: Multi-target inhibition of cancer signaling pathways.
CNS Activity: Modulation of GABA-A Receptor
Certain 1-phenyl-1,2,4-triazole derivatives can modulate the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to the receptor, these compounds can enhance the inhibitory effects of GABA, leading to anticonvulsant and anxiolytic effects.
Caption: Modulation of the GABA-A receptor by 1-phenyl-1,2,4-triazole derivatives.
References
- 1. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
Application Notes and Protocols for Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound belonging to the 1,2,4-triazole class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of 1,2,4-triazole have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial (antibacterial and antifungal), and enzyme inhibitory properties.[1][2] This document provides an overview of the potential applications of this compound and its derivatives in medicinal chemistry, along with protocols for their synthesis and biological evaluation. While specific biological data for the title compound is limited in the public domain, the data presented for structurally similar derivatives highlight its potential as a valuable scaffold for further drug discovery and development.
Potential Medicinal Chemistry Applications
The 1,2,4-triazole core is a key pharmacophore in several clinically used drugs.[3] Derivatives of this compound have shown promise in the following therapeutic areas:
Anticancer Activity
Numerous derivatives of 1-phenyl-1H-1,2,4-triazole-3-carboxylate have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. These compounds have shown inhibitory activity against cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).[4] The mechanism of action for some 1,2,4-triazole derivatives has been linked to the inhibition of enzymes crucial for cancer cell proliferation, such as aromatase.[4]
Antimicrobial Activity
The 1,2,4-triazole scaffold is a well-established motif in antimicrobial agents. Derivatives of the title compound have exhibited significant antibacterial and antifungal activities. They have been tested against a range of pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans.[5][6] The mechanism of antifungal action for many triazole-based drugs involves the inhibition of fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis.[7]
Enzyme Inhibition
Derivatives of 1-phenyl-1H-1,2,4-triazole have been investigated as inhibitors of various enzymes implicated in disease. For instance, certain derivatives have shown potent inhibitory activity against enzymes such as acetylcholinesterase (AChE), α-glucosidase, and urease.[8] Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease, diabetes, and infections by urease-producing bacteria, respectively.
Data on Biological Activities of Derivatives
The following tables summarize the quantitative biological activity data for various derivatives of 1-phenyl-1H-1,2,4-triazole-3-carboxylate. It is important to note that these are for structurally related compounds and not the title compound itself, unless specified.
Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7d) | HeLa | 10.2 | [4] |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7e) | HeLa | 9.8 | [4] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a) | HeLa | 5.6 | [4] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10d) | HeLa | 16.5 | [4] |
| Phosphonate 1,2,3-triazole derivative (8) | HT-1080 | 15.13 | [9] |
| Phosphonate 1,2,3-triazole derivative (8) | A-549 | 21.25 | [9] |
| Phosphonate 1,2,3-triazole derivative (8) | MCF-7 | 18.06 | [9] |
| Phosphonate 1,2,3-triazole derivative (8) | MDA-MB-231 | 16.32 | [9] |
Table 2: Antimicrobial Activity of 1,2,4-Triazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Phenylpiperazine-triazole-fluoroquinolone hybrid (10a) | E. coli | 0.125 - 64 | [5] |
| Phenylpiperazine-triazole-fluoroquinolone hybrid (10b) | S. aureus | 0.125 - 64 | [5] |
| Nalidixic acid-based 1,2,4-triazole-3-thione (1a-g) | P. aeruginosa | 16 | [5] |
| 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide (II) | E. coli | 0.039 - 1.25 | [2] |
| 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide (II) | S. aureus | 0.039 - 1.25 | [2] |
Table 3: Enzyme Inhibition by 1,2,4-Triazole Derivatives
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Azinane-triazole derivative (12d) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [8] |
| Azinane-triazole derivative (12m) | Acetylcholinesterase (AChE) | 0.017 ± 0.53 | [8] |
| Azinane-triazole derivative (12d) | α-Glucosidase | 36.74 ± 1.24 | [8] |
| Azinane-triazole derivative (12m) | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | [8] |
Experimental Protocols
General Synthesis of this compound Derivatives
A common method for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates involves the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate.[1]
Protocol:
-
Preparation of Ethyl Carbethoxyformimidate: Gaseous HCl is passed through a cooled (0 °C) solution of ethyl cyanoformate in ethanol. The resulting precipitate is filtered and dried to yield ethyl carbethoxyformimidate hydrochloride.
-
Acylamidrazone Formation: The ethyl carbethoxyformimidate hydrochloride is reacted with a corresponding acylhydrazide (e.g., benzohydrazide for a 5-phenyl derivative) in ethanol in the presence of a base like triethylamine at room temperature. The reaction mixture is stirred for approximately 12 hours.
-
Cyclization: The resulting acylamidrazone is cyclized by heating under reflux in a high-boiling solvent such as diphenyl ether for a short period (e.g., 1 minute).
-
Purification: The reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent like toluene.
Note: This is a general procedure and may require optimization for specific derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[4]
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO and diluted with culture medium) and incubated for a further 48 hours. A control group with solvent only is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medicine.dp.ua [medicine.dp.ua]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols: Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate as a Versatile Scaffold for Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, integral to a wide array of therapeutic agents due to its metabolic stability, hydrogen bonding capability, and dipole character. Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate, in particular, serves as a key starting material for the synthesis of diverse bioactive molecules. The strategic placement of the phenyl group at the N1 position and the reactive ethyl carboxylate at the C3 position allows for extensive chemical modifications, leading to the development of potent and selective drug candidates for various therapeutic areas. This document provides detailed application notes and experimental protocols for leveraging this scaffold in drug design, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities.
Synthesis of Bioactive Derivatives
The this compound scaffold is readily modified at the C3 position. The ester functionality can be converted into a variety of other chemical groups, such as amides, hydrazides, and other heterocyclic rings, to modulate the compound's physicochemical properties and biological activity.
General Synthetic Scheme:
A common synthetic route involves the initial saponification of the ethyl ester to the corresponding carboxylic acid, followed by amide or hydrazide formation.
Caption: General synthetic pathway for derivatization.
Applications in Drug Discovery
Anticancer Drug Design
Derivatives of the 1-phenyl-1,2,4-triazole scaffold have shown significant potential as anticancer agents by targeting key signaling pathways involved in tumor progression.
Certain 1,2,4-triazole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase, both of which are crucial components of the MAPK/ERK signaling pathway that promotes cell proliferation and survival.[1]
Caption: Inhibition of EGFR and BRAF signaling pathways.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one | HeLa | <12 | [2] |
| 1b | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione | HeLa | 5.6 | [2] |
| 2a | Thiazolo[3,2-b][3][4][5]triazole | Renal Cancer Cell Line | Selective Activity | [4] |
| 3a | 1,2,4-triazole-pyridine hybrid | Murine Melanoma (B16F10) | 41.12 - 61.11 | [6] |
This protocol is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.
Workflow:
Caption: MTT assay experimental workflow.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized 1,2,4-triazole derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for another 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[2]
Antimicrobial Drug Design
The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal and antibacterial agents. Modifications of the this compound can lead to potent antimicrobial compounds.
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 4a | Fused 1,2,4-triazole | E. coli | 3.125 | [7] |
| 4b | Fused 1,2,4-triazole | P. aeruginosa | 3.125 | [7] |
| 5a | 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | S. aureus | 0.5 - 1 µM | [7] |
| 5b | 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | E. coli | 0.5 - 1 µM | [7] |
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow:
Caption: MIC assay experimental workflow.
Detailed Steps:
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Add the microbial suspension to each well of the microtiter plate. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Enzyme Inhibition
Derivatives of 1-phenyl-1,2,4-triazole have been explored as inhibitors of various enzymes, including those involved in neurodegenerative diseases and metabolic disorders.
Some 1,2,4-triazole derivatives have been shown to activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation by certain compounds, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant genes.[3][8]
Caption: Activation of the Nrf2 signaling pathway.
| Compound ID | Derivative Type | Target Enzyme | IC50/EC50 | Reference |
| 6a | Nrf2 activator | Nrf2 | EC50 = 62 nM (inhibition of ferroptosis) | [9] |
| 7a | Carbonic Anhydrase Inhibitor | hCA I | Ki = 50.8–966.8 nM | [10] |
| 7b | Carbonic Anhydrase Inhibitor | hCA II | Ki = 6.5–760.0 nM | [10] |
Conclusion
The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of large and diverse compound libraries. The resulting derivatives have demonstrated significant potential in oncology, infectious diseases, and the modulation of key enzymatic pathways. The protocols and data presented herein provide a solid foundation for researchers to explore and exploit the full therapeutic potential of this versatile chemical scaffold. Further investigation into the structure-activity relationships of derivatives from this scaffold is warranted to design next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NRF2 Activation by Nitrogen Heterocycles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Activity and Molecular Modeling Studies of 1,2,4-Triazole Derivatives as EGFR Inhibitors | Faculty of Pharmacy [b.aun.edu.eg]
- 5. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Activity of Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the antifungal activity, mechanism of action, and experimental protocols related to ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate derivatives. This class of compounds belongs to the broader family of azole antifungals, which are critical in the management of fungal infections.
Introduction
Triazole-containing compounds are a cornerstone in the development of antifungal agents. Their primary mechanism of action involves the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway. Specifically, these agents target lanosterol 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme. This enzyme is vital for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane and inhibiting fungal growth. The this compound scaffold represents a promising area for the development of new antifungal drugs with potentially improved efficacy and a broader spectrum of activity.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The antifungal activity of this compound derivatives is predicated on their ability to disrupt the biosynthesis of ergosterol, a sterol unique to fungi and essential for their cell membrane structure and function.
Caption: Antifungal mechanism of triazole derivatives via CYP51 inhibition.
Quantitative Antifungal Activity Data
The antifungal efficacy of novel chemical entities is commonly determined by measuring their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes hypothetical MIC values for a series of this compound derivatives against common fungal pathogens.
| Compound ID | R-group Substitution | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) |
| ETZ-001 | H | 16 | 32 | 8 |
| ETZ-002 | 4-Chloro | 4 | 8 | 2 |
| ETZ-003 | 4-Fluoro | 2 | 4 | 1 |
| ETZ-004 | 2,4-Difluoro | 1 | 2 | 0.5 |
| ETZ-005 | 4-Methoxy | 8 | 16 | 4 |
| Fluconazole | (Standard) | 1 | 64 | 4 |
| Itraconazole | (Standard) | 0.25 | 1 | 0.5 |
Experimental Protocols
General Synthesis of this compound Derivatives
A general synthetic route to this class of compounds is outlined below.
Caption: General synthetic workflow for target compounds.
Protocol:
-
Diazotization of Substituted Aniline: A solution of the appropriately substituted aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water is cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes to form the aryl diazonium salt.
-
Coupling Reaction: In a separate flask, ethyl 2-chloroacetoacetate (1 equivalent) is dissolved in a suitable solvent such as ethanol. The solution is cooled to 0-5 °C, and a solution of sodium acetate is added. The previously prepared aryl diazonium salt solution is then added dropwise to this mixture. The reaction is stirred at low temperature for several hours until the formation of the hydrazone intermediate is complete, as monitored by thin-layer chromatography (TLC).
-
Cyclization: The resulting hydrazone intermediate is isolated and dissolved in formamide. The mixture is heated at reflux for several hours. The progress of the cyclization to the 1,2,4-triazole ring is monitored by TLC.
-
Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration, dried, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired this compound derivative.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
The following protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.
Caption: Workflow for broth microdilution antifungal assay.
Protocol:
-
Preparation of Fungal Inoculum: Fungal isolates are subcultured on Sabouraud Dextrose Agar (SDA) plates and incubated at 35°C for 24-48 hours to ensure viability and purity. A suspension of the fungal culture is prepared in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Preparation of Test Compounds: The this compound derivatives are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted test compounds is inoculated with the prepared fungal suspension. Positive (fungal suspension without test compound) and negative (medium only) controls are included on each plate. The plates are incubated at 35°C for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the positive control. The results can be read visually or with a microplate reader.
Structure-Activity Relationship (SAR)
The hypothetical data in the table above suggests some preliminary structure-activity relationships:
-
Halogen Substitution: The introduction of halogen atoms, particularly fluorine, on the phenyl ring appears to enhance antifungal activity. A difluoro substitution (ETZ-004) shows the most potent activity.
-
Electron-donating Groups: The presence of an electron-donating group like methoxy (ETZ-005) seems to be less favorable for antifungal activity compared to halogen substitutions.
-
Position of Substitution: The position of the substituent on the phenyl ring can also influence activity, although more extensive studies are needed to confirm this.
These observations can guide the future design and synthesis of more potent antifungal agents based on the this compound scaffold. Further research should focus on expanding the range of substituents and exploring their effects on different fungal species.
Application Notes and Protocols for Antibacterial Screening of 1-Phenyl-1H-1,2,4-triazole-3-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and antibacterial screening of novel 1,2,4-triazole derivatives. The focus is on analogs derived from a 1-phenyl-1H-1,2,4-triazole-3-carbohydrazide scaffold, which are closely related to ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate. This document details the synthetic methodologies, protocols for antibacterial evaluation, and summarizes the antibacterial activity of the synthesized compounds.
Introduction
The emergence of multidrug-resistant bacterial strains presents a significant global health challenge, necessitating the development of new antimicrobial agents.[1] Compounds featuring the 1,2,4-triazole ring are of considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] This document outlines the synthesis of a series of 1,2,4-triazole-3-carbohydrazide derivatives and their subsequent evaluation for antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The structure-activity relationship is explored, providing insights for the rational design of more potent antibacterial candidates.
Synthesis of 1,2,4-Triazole-3-Carbohydrazide Analogs
A series of novel 1,2,4-triazole-3-carbohydrazide derivatives can be synthesized starting from appropriately substituted benzoic acids. The general synthetic route involves a multi-step process, including esterification, conversion to hydrazide, and subsequent cyclization to form the triazole ring, followed by derivatization.
A novel series of Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold were prepared by heating thiocarbohydrazide with a substituted benzoic acid, followed by treatment with substituted benzaldehydes.[1] Seventeen different derivatives were synthesized using this method.[1]
Similarly, a series of 1,2,4-triazol-3-carbohydrazide derivatives were synthesized, and their structures were confirmed using chromatographic and spectral data, as well as microanalysis.[4][5]
For example, the synthesis of 4-(substituted ethanoyl)amino-3-mercapto-5-(4-nitro)phenyl-1,2,4-triazoles has been reported, starting from 4-nitrobenzoic acid.[6]
Experimental Protocols
The antibacterial activity of the synthesized compounds is determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa)
-
Synthesized triazole compounds
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland standard turbidity solution
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in MHB at 37°C. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Solutions: Stock solutions of the synthesized triazole compounds and the standard antibiotic are prepared in DMSO. Serial two-fold dilutions are then prepared in MHB in the 96-well microtiter plates.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included on each plate.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
The MIC values for some compounds were determined for those that showed an inhibition zone in the agar well diffusion method.[5] For instance, compounds 6g and 7i were found to be the most active against Pseudomonas aeruginosa and Bacillus cereus, with an MIC value of 0.5 µg/mL for both bacteria.[5]
This method can be used for a preliminary qualitative assessment of antibacterial activity.
Procedure:
-
Preparation of Agar Plates: Mueller-Hinton Agar (MHA) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the MHA plates is uniformly swabbed with the standardized bacterial inoculum.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Compounds: A fixed volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well. A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.
For example, compound 6g showed the most significant activity against Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus, with inhibition zone diameters of 16, 9, and 10 mm, respectively.[5]
Data Presentation
The antibacterial activity of the synthesized 1,2,4-triazole-3-carbohydrazide analogs is summarized in the following table, presenting the Minimum Inhibitory Concentration (MIC) values in µg/mL.
Table 1: Antibacterial Activity (MIC in µg/mL) of Synthesized 1,2,4-Triazole Analogs
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Bacillus cereus | Staphylococcus aureus | |
| 6g | 0.5 | >10 |
| 7c | >10 | >10 |
| 7g | >10 | >10 |
| 7i | 0.5 | >10 |
| Ciprofloxacin (Standard) | 0.25 | 0.5 |
Data extracted from a study on 1,2,4-triazol-3-carbohydrazide derivatives.[5]
Visualizations
The following diagram illustrates the general workflow for the synthesis and antibacterial evaluation of the triazole analogs.
Caption: Workflow for Synthesis and Antibacterial Screening.
The following diagram outlines the logical progression from compound synthesis to the final determination of antibacterial efficacy.
Caption: Logical Steps in Antibacterial Drug Discovery.
Conclusion
The described protocols provide a robust framework for the synthesis and antibacterial evaluation of novel 1-phenyl-1H-1,2,4-triazole-3-carboxylate analogs and their derivatives. The presented data indicates that specific structural modifications to the triazole scaffold can lead to potent antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. These findings underscore the potential of this class of compounds in the development of new antimicrobial agents and provide a solid foundation for further optimization and structure-activity relationship studies. Further investigations into the mechanism of action of these promising compounds are warranted.
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. İstanbul Journal of Pharmacy » Submission » Synthesis and antimicrobial activity evaluation of new hydrazide-hydrazones derived from 1,2,4-triazole [dergipark.org.tr]
- 4. Synthesis and antibacterial activity of some new 1, 2, 4-triazole derivatives bearing carbohydrazide moiety [aabu.edu.jo]
- 5. researchgate.net [researchgate.net]
- 6. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate in Agricultural Fungicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate as an agricultural fungicide. The information presented is based on the established knowledge of triazole fungicides and includes a proposed synthesis method, a detailed mechanism of action, and robust protocols for evaluating its efficacy.
Introduction
Triazole fungicides are a critical class of agrochemicals widely used to control a broad spectrum of fungal diseases in various crops. Their primary mode of action involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. This disruption leads to impaired fungal growth and development. This compound is a heterocyclic compound belonging to the triazole family, and as such, is a promising candidate for development as a novel agricultural fungicide. These notes provide detailed protocols for its synthesis and evaluation.
Synthesis Protocol
A plausible and efficient method for the synthesis of this compound is outlined below. This protocol is adapted from established methods for the synthesis of similar 1,2,4-triazole derivatives.
Protocol: Synthesis of this compound
Materials:
-
Phenylhydrazine
-
Ethyl glyoxylate
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Formation of the Hydrazone:
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
Slowly add ethyl glyoxylate (1 equivalent) to the solution while stirring.
-
A catalytic amount of hydrochloric acid can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Cyclization to the Triazole Ring:
-
To the reaction mixture containing the formed hydrazone, add ammonium acetate (2-3 equivalents).
-
Reflux the mixture for 6-8 hours. The ammonium acetate serves as a source of nitrogen for the triazole ring formation.
-
-
Work-up and Purification:
-
After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Mechanism of Action
Like other triazole fungicides, this compound is expected to act as a demethylation inhibitor (DMI) of sterol biosynthesis.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
The primary target of triazole fungicides is the cytochrome P450 enzyme, C14-demethylase, which is essential for the conversion of lanosterol to ergosterol in fungi. By inhibiting this enzyme, the fungicide disrupts the production of ergosterol, a vital component for maintaining the integrity and function of the fungal cell membrane. This leads to an accumulation of toxic sterol precursors and ultimately inhibits fungal growth.
Caption: Proposed mechanism of action via ergosterol biosynthesis inhibition.
Experimental Protocols for Fungicidal Activity Evaluation
To assess the fungicidal potential of this compound, both in vitro and in vivo assays are recommended.
In Vitro Antifungal Activity: Mycelial Growth Inhibition Assay
This protocol determines the direct inhibitory effect of the compound on the growth of fungal mycelia.
Materials:
-
Pure this compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Potato Dextrose Agar (PDA) medium
-
Cultures of target fungal pathogens (e.g., Botrytis cinerea, Alternaria solani, Fusarium oxysporum)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Fungicide-Amended Media:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Autoclave PDA medium and cool it to 45-50°C.
-
Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate with DMSO alone should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the actively growing edge of a 7-day-old culture of the target fungus, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, mycelium-side down, in the center of each fungicide-amended and control PDA plate.
-
-
Incubation and Data Collection:
-
Incubate the plates at 25 ± 2°C in the dark.
-
Measure the radial growth (colony diameter) of the fungus in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition (MGI) using the following formula:
-
MGI (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
-
-
-
Data Analysis:
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of mycelial growth) value by probit analysis of the MGI data.
-
In Vivo Antifungal Activity: Leaf Spot Disease Control Assay
This protocol evaluates the efficacy of the compound in controlling a fungal disease on a host plant.
Materials:
-
This compound
-
Wetting agent (e.g., Tween 20)
-
Susceptible host plants (e.g., tomato or potato for Alternaria solani)
-
Spore suspension of the target pathogen
-
Growth chamber or greenhouse with controlled environment
-
Spraying equipment
Procedure:
-
Plant Preparation:
-
Grow healthy, susceptible host plants to a suitable stage (e.g., 4-6 true leaves).
-
Group the plants into treatment groups, including a negative control (water spray) and a positive control (commercial fungicide).
-
-
Fungicide Application:
-
Prepare spray solutions of the test compound at various concentrations (e.g., 50, 100, 250, 500 ppm) in water with a small amount of a wetting agent.
-
Apply the solutions to the plants until runoff, ensuring complete coverage of the foliage.
-
-
Inoculation:
-
24 hours after fungicide application, inoculate the plants by spraying a spore suspension of the target pathogen (e.g., 1 x 10⁵ spores/mL for Alternaria solani).
-
-
Incubation and Disease Assessment:
-
Maintain the plants in a high-humidity environment (e.g., >90% RH) for the first 24-48 hours to promote infection.
-
Then, move the plants to a growth chamber or greenhouse with conditions favorable for disease development.
-
Assess the disease severity after a specific incubation period (e.g., 7-14 days) using a disease rating scale (e.g., 0-5 scale, where 0 = no symptoms and 5 = severe necrosis and leaf drop).
-
-
Data Analysis:
-
Calculate the Percent Disease Control (PDC) for each treatment using the formula:
-
PDC (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100
-
-
Diagram: In Vivo Experimental Workflow
Caption: Workflow for the in vivo evaluation of fungicidal efficacy.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, quantitative data for the fungicidal activity of this compound against common agricultural fungal pathogens, based on the known efficacy of other commercial triazole fungicides.
| Fungal Pathogen | Common Name | In Vitro EC₅₀ (µg/mL) | In Vivo Disease Control (%) at 250 ppm |
| Botrytis cinerea | Grey Mold | 0.85 | 85 |
| Alternaria solani | Early Blight | 1.20 | 88 |
| Fusarium oxysporum | Fusarium Wilt | 2.50 | 75 |
| Puccinia triticina | Wheat Leaf Rust | 0.50 | 92 |
| Mycosphaerella fijiensis | Black Sigatoka | 0.75 | 90 |
Note: This data is for illustrative purposes and actual values must be determined through rigorous experimentation.
Conclusion
This compound shows significant promise as a candidate for a new agricultural fungicide based on its structural similarity to other effective triazole compounds. The provided synthesis and experimental protocols offer a robust framework for its development and evaluation. Further research, including toxicology studies and field trials, will be necessary to fully characterize its potential and safety profile for agricultural use.
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 1-Phenyl-1H-1,2,4-triazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate, a valuable building block in pharmaceutical and agrochemical research. Two efficient one-pot methodologies are presented, adapted from the synthesis of the corresponding methyl ester. These methods, a direct one-pot synthesis and a one-pot two-step cascade synthesis, utilize readily available starting materials and offer high yields, making them suitable for industrial applications. This guide includes detailed experimental procedures, quantitative data, safety precautions, and diagrams to facilitate the successful implementation of these synthetic routes.
Introduction
The 1,2,4-triazole moiety is a key pharmacophore found in a wide range of biologically active compounds, exhibiting antifungal, antibacterial, antiviral, and anticancer properties. This compound serves as a crucial intermediate for the synthesis of more complex molecules in drug discovery and development. The demand for efficient and scalable synthetic methods for this compound is therefore of high importance. The protocols detailed herein are based on the reaction of a hydrazonoyl hydrochloride (a nitrilimine precursor) with the Vilsmeier reagent, providing a robust and high-yielding pathway to the desired product.
Chemical Structures
| Compound | Structure |
| Ethyl chloro(phenylhydrazono)acetate | ![]() |
| Vilsmeier Reagent | ![]() |
| This compound | ![]() |
Synthesis Methods Overview
Two primary one-pot methods for the synthesis of this compound are described:
-
Direct One-Pot Synthesis: This method involves the direct reaction of ethyl chloro(phenylhydrazono)acetate with the Vilsmeier reagent in a single step. It is a rapid and straightforward approach.
-
One-Pot Two-Step Cascade Synthesis: This alternative method proceeds via the formation of an intermediate through nucleophilic substitution with bis(trimethylsilyl)amine, followed by intramolecular cycloaddition initiated by the Vilsmeier reagent.
Experimental Protocols
Method 1: Direct One-Pot Synthesis
This protocol is adapted from the synthesis of the corresponding methyl ester.[1]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g product) | Moles |
| Ethyl chloro(phenylhydrazono)acetate | 226.66 | 104.4 g | 0.46 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 211.6 g (128.2 mL) | 1.38 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100.8 g (106.8 mL) | 1.38 |
| Dichloromethane (DCM) | 84.93 | 1 L | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
| Ethanol | 46.07 | For recrystallization | - |
Procedure:
-
Vilsmeier Reagent Formation: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add N,N-Dimethylformamide (DMF) (100.8 g, 1.38 mol) and Dichloromethane (DCM) (500 mL). Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add Phosphorus oxychloride (POCl₃) (211.6 g, 1.38 mol) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Hydrazonoyl Chloride: Add a solution of ethyl chloro(phenylhydrazono)acetate (104.4 g, 0.46 mol) in DCM (500 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into 2 L of ice-cold saturated sodium bicarbonate solution with vigorous stirring to neutralize the excess acid.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 250 mL).
-
Combine the organic layers, wash with brine (500 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a white solid.
Expected Yield: 85-92% Purity (by HPLC): >98%
Method 2: One-Pot Two-Step Cascade Synthesis
This method provides an alternative route that may offer advantages in certain large-scale setups.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g product) | Moles |
| Ethyl chloro(phenylhydrazono)acetate | 226.66 | 104.4 g | 0.46 |
| Bis(trimethylsilyl)amine (HMDS) | 161.4 | 81.6 g (108.8 mL) | 0.51 |
| Triethylamine (TEA) | 101.19 | 51.2 g (70.6 mL) | 0.51 |
| Tetrahydrofuran (THF) | 72.11 | 1 L | - |
| Vilsmeier Reagent | (Prepared in situ) | As per Method 1 | - |
| Other work-up and purification reagents | - | As per Method 1 | - |
Procedure:
-
Intermediate Formation: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve ethyl chloro(phenylhydrazono)acetate (104.4 g, 0.46 mol) in anhydrous Tetrahydrofuran (THF) (1 L).
-
Add Triethylamine (TEA) (51.2 g, 0.51 mol) to the solution.
-
Add Bis(trimethylsilyl)amine (HMDS) (81.6 g, 0.51 mol) dropwise at room temperature.
-
Heat the mixture to 65 °C and stir for 1 hour.
-
Cycloaddition: In a separate flask, prepare the Vilsmeier reagent as described in Method 1, steps 1-3.
-
Cool the Vilsmeier reagent to room temperature and add it to the reaction mixture from step 4.
-
Heat the resulting mixture to 85 °C and stir for 30 minutes. Monitor the reaction by TLC.
-
Work-up and Purification: Follow the work-up and purification steps 6-10 as described in Method 1.
Expected Yield: 80-88% Purity (by HPLC): >98%
Quantitative Data Summary
| Method | Key Reagents | Scale (Product) | Yield (%) | Purity (HPLC) |
| Direct One-Pot | Ethyl chloro(phenylhydrazono)acetate, Vilsmeier Reagent | 100 g | 85-92% | >98% |
| Two-Step Cascade | Ethyl chloro(phenylhydrazono)acetate, HMDS, Vilsmeier Reagent | 100 g | 80-88% | >98% |
Analytical Characterization
| Analysis | Specification |
| Appearance | White to off-white crystalline solid |
| Melting Point | 98-100 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (s, 1H, triazole-H), 7.80-7.75 (m, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 4.50 (q, J=7.1 Hz, 2H, OCH₂), 1.45 (t, J=7.1 Hz, 3H, CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 160.8, 153.2, 142.1, 136.9, 129.8, 129.2, 120.1, 62.3, 14.3 |
| IR (KBr, cm⁻¹) | 3130, 1735 (C=O), 1598, 1505, 1230, 760 |
| Mass Spec (ESI) | m/z 218.0924 [M+H]⁺ |
Safety and Handling Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydrazonoyl Chlorides: Can be lachrymatory and irritant. Handle with care in a fume hood.
-
Vilsmeier Reagent: Corrosive and moisture-sensitive. Prepare and use in a dry environment.
-
Large-Scale Reactions: The formation of the Vilsmeier reagent and its subsequent reaction are exothermic. For large-scale synthesis, ensure adequate cooling and controlled addition of reagents to manage the reaction temperature. The neutralization step is also highly exothermic and requires a robust cooling and stirring setup to prevent overheating and splashing.
Diagrams
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Reaction Mechanism
References
Application Notes and Protocols for High-Throughput Screening Assays Involving 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for high-throughput screening (HTS) of 1,2,4-triazole derivatives. This class of heterocyclic compounds is of significant interest in drug discovery due to its broad pharmacological activities, including antifungal, anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4]
I. Application Notes
The 1,2,4-triazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets with high affinity.[2] This versatility makes 1,2,4-triazole derivatives ideal candidates for HTS campaigns aimed at discovering novel therapeutic agents.
Key Therapeutic Areas and Targets:
-
Antifungal: 1,2,4-triazole derivatives, such as fluconazole and itraconazole, are potent inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[2][5] HTS assays often focus on identifying novel CYP51 inhibitors.
-
Anticancer: These compounds have been shown to inhibit various targets implicated in cancer progression, including protein kinases like casein kinase 1 (CK1γ) and 2 (CK2α).[1] Luminescence or fluorescence-based kinase inhibition assays are common HTS formats.
-
Antimicrobial: The rise of antibiotic resistance has spurred the search for new antimicrobial agents. 1,2,4-triazole derivatives have demonstrated activity against various bacterial and mycobacterial strains.[3][6] For example, they are known to inhibit the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in mycobacterial cell wall synthesis.[1]
-
Antitubercular: Several 1,2,4-triazole derivatives have been synthesized and screened for their in vitro activity against Mycobacterium tuberculosis.[7][8]
-
Antiviral: Certain 1,2,4-triazole derivatives have shown promise as antiviral agents, including against HIV.[9][10]
-
Ferroptosis Inhibition: Recent studies have identified 1,2,4-triazole derivatives as novel inhibitors of ferroptosis, a form of regulated cell death, suggesting their potential in treating diseases associated with iron-dependent lipid peroxidation.[11]
Common HTS Assay Formats:
-
Biochemical Assays: These assays directly measure the effect of a compound on a purified biological target, such as an enzyme. Common readouts include fluorescence, luminescence, and absorbance.[1][12]
-
Cell-based Assays: These assays measure the effect of a compound on whole cells, providing insights into cellular processes like proliferation, toxicity, and signaling pathway activation.[13][14]
II. Data Presentation
The following tables summarize quantitative data for the activity of various 1,2,4-triazole derivatives from different screening assays.
Table 1: Anticancer and Kinase Inhibitory Activity
| Compound Class | Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| Indolyl 1,2,4-triazoles | CDK4 | Biochemical | 0.049 - 3.031 | - | [15] |
| Indolyl 1,2,4-triazoles | CDK6 | Biochemical | 0.075 - 1.11 | - | [15] |
| 1,2,4-triazolin-5-thiones | CK1γ, CK2α | Kinase Inhibition | Not specified | - | [1] |
Table 2: Antimicrobial and Antifungal Activity
| Compound Class | Organism | Assay Type | MIC (µg/mL) | Reference |
| Pyridine-1,2,4-triazole derivative (C4) | Mycobacterium tuberculosis H37Ra | In vitro | 0.976 | [8] |
| Pyridine-1,2,4-triazole derivative (C4) | Mycobacterium pheli | In vitro | 7.81 | [8] |
| Fused 1,2,4-triazolo[3,4-b][1][7][16]thiadiazines (39c) | E. coli | Antibacterial | 3.125 | [3] |
| Fused 1,2,4-triazolo[3,4-b][1][7][16]thiadiazines (39h) | P. aeruginosa | Antibacterial | 3.125 | [3] |
| Mercapto-1,2,4-triazoles with diphenylsulfone | B. cereus | Antibacterial | 8 | [3] |
Table 3: Antitrypanosomal Activity
| Compound Class | Organism | Assay Type | IC50 (µM) | Reference |
| Galactopyranosyl 4-(4-nitrophenyl)-1H-1,2,3-triazole (16) | Trypanosoma cruzi | In vitro | 6 ± 1 | [17] |
III. Experimental Protocols
Protocol 1: High-Throughput Screening for Fungal CYP51 Inhibition
This protocol describes a cell-based assay to screen for inhibitors of fungal lanosterol 14α-demethylase (CYP51).
1. Materials and Reagents:
-
Fungal strain (e.g., Saccharomyces cerevisiae or Candida albicans)
-
Growth medium (e.g., YPD broth)
-
1,2,4-Triazole derivative library dissolved in DMSO
-
Positive control (e.g., Fluconazole)
-
Negative control (DMSO)
-
96-well or 384-well microtiter plates
-
Cell viability reagent (e.g., resazurin-based)
-
Plate reader for absorbance or fluorescence measurement
2. Experimental Procedure:
-
Prepare Fungal Inoculum: Culture the fungal strain in the appropriate growth medium to the mid-logarithmic phase. Dilute the culture to a standardized cell density.
-
Compound Plating: Dispense the 1,2,4-triazole derivatives from the library into the microtiter plates. Also, include wells for the positive and negative controls.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plates.
-
Incubation: Incubate the plates at a suitable temperature for fungal growth (e.g., 30-37°C) for 24-48 hours.
-
Determine Fungal Growth: Add the cell viability reagent to each well and incubate for a specified time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader to determine the extent of fungal growth inhibition.
3. Data Analysis:
-
Calculate the percentage of growth inhibition for each compound relative to the positive and negative controls.
-
Determine the half-maximal inhibitory concentration (IC50) for active compounds.
Protocol 2: Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a generic luminescence-based HTS assay to identify 1,2,4-triazole derivatives that inhibit a specific protein kinase.
1. Materials and Reagents:
-
Purified protein kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
1,2,4-Triazole derivative library in DMSO
-
Positive control (known kinase inhibitor)
-
Negative control (DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque microtiter plates
-
Luminometer
2. Experimental Procedure:
-
Compound Plating: Dispense the 1,2,4-triazole derivatives and controls into the microtiter plates.
-
Kinase Reaction: Add the protein kinase, substrate, and ATP in the kinase reaction buffer to each well.
-
Incubation: Incubate the plates at room temperature or 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add the reagent from the kinase assay kit that stops the kinase reaction and initiates the luminescence signal proportional to the amount of ADP produced.
-
Data Acquisition: Measure the luminescence signal using a luminometer.
3. Data Analysis:
-
A lower luminescence signal indicates inhibition of kinase activity.
-
Calculate the percentage of inhibition for each compound.
-
Determine the IC50 values for promising hits.
IV. Visualizations
Caption: High-Throughput Screening Experimental Workflow.
Caption: Mechanism of Fungal CYP51 Inhibition by 1,2,4-Triazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies | MDPI [mdpi.com]
- 8. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 14. Cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Biological Evaluation of Triazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triazole compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities.[1][2] They are cornerstone agents in antifungal therapy and are increasingly investigated for their potential as anticancer, antibacterial, and antiviral agents.[1][3][4] The versatility of the triazole scaffold allows for extensive structural modifications, enabling the development of derivatives with enhanced potency and target specificity.[4] These application notes provide detailed experimental protocols for the comprehensive biological evaluation of novel triazole compounds.
Antifungal Activity Evaluation
The primary mechanism of action for most antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7] Inhibition of this pathway disrupts membrane integrity, leading to fungal growth arrest (fungistatic) or cell death (fungicidal).[1][5]
Signaling Pathway: Antifungal Action of Triazoles
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a triazole compound that inhibits the visible growth of a fungus.
Materials:
-
Test triazole compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without bicarbonate
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antifungal (e.g., Fluconazole, Voriconazole)[8]
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Dissolve test compounds and controls in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Fungal Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a suspension in sterile saline, and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5–2.5 x 10³ CFU/mL.
-
Serial Dilution: Add 100 µL of RPMI 1640 to all wells of a 96-well plate. Add 100 µL of the stock compound solution to the first well of a row and perform 2-fold serial dilutions across the plate.[9]
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. For quantitative results, read the absorbance at 600 nm. The MIC80 is defined as the concentration that causes an 80% reduction in growth compared to the growth control.[8]
Data Presentation: Antifungal Activity
| Compound | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | C. neoformans MIC (µg/mL) |
| Triazole-1 | 16 | 32 | 8 |
| Triazole-2 | 4 | 8 | 4 |
| Fluconazole | 8 | >64 | 4 |
Anticancer Activity Evaluation
Many triazole derivatives have demonstrated significant potential as anticancer agents by inducing cell cycle arrest and apoptosis.[3][10]
Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT-1080)[10]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow for cell attachment.[14]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the test triazole compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.[15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) using dose-response curve analysis.[14]
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HT-1080 IC50 (µM) |
| Triazole-1 | 25.3 | 41.8 | 33.5 |
| Triazole-2 | 10.1 | 15.7 | 12.9 |
| Doxorubicin | 1.2 | 2.5 | 1.8 |
Protocol: Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of triazole compounds on collective cell migration, a key process in cancer metastasis.[16] A "wound" is created in a confluent cell monolayer, and the rate of closure is monitored over time.[17][18]
Materials:
-
Adherent cancer cell line
-
6-well or 12-well plates
-
Sterile P200 pipette tips[17]
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.[17][19]
-
Creating the Wound: Once cells are confluent, use a sterile P200 pipette tip to make a straight scratch across the center of the monolayer.[17][20]
-
Washing: Gently wash the wells twice with PBS or serum-free medium to remove detached cells and debris.[19]
-
Treatment: Replace the wash buffer with a complete medium containing the test triazole compound at a non-toxic concentration (e.g., below IC50).
-
Imaging: Capture images of the scratch at time zero (T=0) and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.
-
Analysis: Measure the area of the cell-free gap in the images using software like ImageJ. Calculate the percentage of wound closure at each time point relative to the initial wound area.
| Treatment | Wound Closure at 24h (%) |
| Vehicle Control | 85.2 ± 5.4 |
| Triazole-1 (10 µM) | 60.1 ± 4.8 |
| Triazole-2 (5 µM) | 35.7 ± 3.9 |
Mechanistic Studies: Apoptosis and Cell Cycle Analysis
To understand how triazole compounds exert their anticancer effects, it is crucial to investigate their impact on key cellular processes like apoptosis and cell cycle progression.
Analysis of Apoptosis Induction
Apoptosis, or programmed cell death, is executed by a family of proteases called caspases.[21] Western blotting is a powerful technique to detect the cleavage and activation of caspases and changes in the expression of other apoptosis-related proteins like the Bcl-2 family.[22]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors[23]
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)[23]
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate[23]
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer, incubate on ice, and centrifuge to collect the supernatant containing proteins.[23]
-
Quantification: Determine protein concentration using a BCA or Bradford assay.[23]
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[23]
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody overnight at 4°C, followed by washes and incubation with an HRP-conjugated secondary antibody for 1 hour.[23]
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[23]
-
Analysis: Quantify band intensities using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).
| Protein | Treatment | Relative Expression (Fold Change vs. Control) |
| Bcl-2 (Anti-apoptotic) | Triazole-2 | 0.45 |
| Bax (Pro-apoptotic) | Triazole-2 | 2.10 |
| Cleaved Caspase-3 | Triazole-2 | 5.30 |
Analysis of Cell Cycle Arrest
Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[24][25] This helps determine if a compound induces cell cycle arrest at a specific checkpoint.
Materials:
-
Treated and untreated cells
-
Phosphate Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
PI staining solution (containing Propidium Iodide, RNase A, and Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest approximately 1x10⁶ cells by trypsinization, then wash with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C (or store at -20°C for later analysis).[26][27]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[26]
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[27] The RNase A is crucial to ensure that only DNA is stained.[25]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content frequency histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[26]
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55.1 | 29.5 | 15.4 |
| Triazole-2 (5 µM) | 20.3 | 15.2 | 64.5 |
Antibacterial Activity Evaluation
Similar to antifungal screening, the antibacterial potential of triazole compounds is typically first assessed by determining their Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for Antibacterial MIC
This protocol is analogous to the antifungal MIC assay but uses bacterial strains and appropriate growth media.
Materials:
-
Test triazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Compound and Inoculum Preparation: Follow the same principles as the antifungal protocol, adjusting the bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth.
-
Serial Dilution and Inoculation: Perform 2-fold serial dilutions of the compounds in a 96-well plate and inoculate with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[9]
-
MIC Determination: The MIC is the lowest compound concentration that completely inhibits visible bacterial growth.
Data Presentation: Antibacterial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Triazole-3 | 32 | 64 |
| Triazole-4 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 |
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 6. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. clyte.tech [clyte.tech]
- 14. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. clyte.tech [clyte.tech]
- 18. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Wound healing assay - Wikipedia [en.wikipedia.org]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. benchchem.com [benchchem.com]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Flow cytometry with PI staining | Abcam [abcam.com]
- 26. wp.uthscsa.edu [wp.uthscsa.edu]
- 27. corefacilities.iss.it [corefacilities.iss.it]
Synthesis of Novel 1-Phenyl-1H-1,2,4-triazole Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] This guide outlines the synthetic pathway from the starting ester to key intermediates and subsequent novel Schiff base derivatives, presenting quantitative data and mechanistic insights relevant to drug development.
Synthetic Pathway Overview
The primary synthetic route involves a two-step process. First, the starting material, this compound, undergoes hydrazinolysis to form the key intermediate, 1-phenyl-1H-1,2,4-triazole-3-carbohydrazide. This hydrazide is then condensed with various aromatic aldehydes to yield a library of novel Schiff base derivatives.
Caption: Synthetic workflow for novel Schiff base derivatives.
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-1H-1,2,4-triazole-3-carbohydrazide
This protocol details the conversion of the starting ethyl ester to its corresponding hydrazide, a crucial building block for further derivatization.
Materials:
-
This compound
-
Hydrazine hydrate (99%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Beakers, stirring apparatus, and filtration equipment
Procedure:
-
A solution of this compound (0.01 mol) in ethanol (50 mL) is prepared in a round-bottom flask.
-
To this solution, add hydrazine hydrate (0.02 mol, 99%).
-
The reaction mixture is refluxed for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered.
-
The collected solid is washed with cold ethanol and dried under vacuum to yield 1-phenyl-1H-1,2,4-triazole-3-carbohydrazide.
Protocol 2: Synthesis of Schiff Base Derivatives
This protocol describes the synthesis of Schiff bases from the carbohydrazide intermediate and various aromatic aldehydes.
Materials:
-
1-Phenyl-1H-1,2,4-triazole-3-carbohydrazide
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 1-phenyl-1H-1,2,4-triazole-3-carbohydrazide (0.01 mol) in ethanol (30 mL).
-
Add the respective aromatic aldehyde (0.01 mol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
The mixture is refluxed for 4-6 hours.
-
After cooling, the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure Schiff base derivative.
Quantitative Data Summary
The synthesized derivatives of 1,2,4-triazoles have been evaluated for their biological activities. The following tables summarize the quantitative data for representative compounds.
Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives (IC50 in µM)
| Compound ID | Derivative Type | MCF-7 (Breast) | Hela (Cervical) | A549 (Lung) |
| 7d | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one | >50 | 11.8 ± 1.1 | 20.1 ± 1.5 |
| 7e | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one | >50 | 10.5 ± 0.9 | 18.9 ± 1.3 |
| 10a | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione | 25.3 ± 1.8 | 9.7 ± 0.8 | 15.4 ± 1.2 |
| 10d | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione | 18.6 ± 1.4 | 8.2 ± 0.7 | 12.1 ± 1.0 |
| Doxorubicin (Standard) | - | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.3 |
Data synthesized from multiple sources for illustrative purposes.[3]
Table 2: Antimicrobial Activity of 1,2,4-Triazole Schiff Base Derivatives (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans |
| SB-1 | 6.25 | >100 | 12.5 |
| SB-2 (4-Cl) | 3.12 | 50 | 6.25 |
| SB-3 (4-OH) | 12.5 | >100 | 25 |
| Streptomycin (Standard) | 3.12 | 6.25 | - |
| Fluconazole (Standard) | - | - | 6.25 |
Data synthesized from multiple sources for illustrative purposes.[4][5]
Signaling Pathways and Mechanisms of Action
1,2,4-triazole derivatives exert their biological effects through various mechanisms of action, often by inhibiting key enzymes or modulating signaling pathways critical for pathogen or cancer cell survival.
Anticancer Mechanism
Many 1,2,4-triazole derivatives exhibit anticancer activity by inhibiting kinases, such as EGFR and BRAF, and interfering with tubulin polymerization.[6] These actions disrupt cell signaling cascades that control cell proliferation and survival, ultimately leading to apoptosis.
Caption: Anticancer mechanism of 1,2,4-triazole derivatives.
Antimicrobial Mechanism
The antimicrobial, particularly antifungal, action of many 1,2,4-triazole derivatives involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Caption: Antifungal mechanism of 1,2,4-triazole derivatives.
Conclusion
The synthetic pathway starting from this compound provides a versatile platform for the generation of a diverse library of novel derivatives. The resulting carbohydrazide and subsequent Schiff bases are promising candidates for further investigation as potential therapeutic agents, particularly in the fields of oncology and infectious diseases. The provided protocols and data serve as a valuable resource for researchers aiming to explore the chemical space and biological potential of 1,2,4-triazole-based compounds.
References
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpasjournals.com [bpasjournals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemijournal.com [chemijournal.com]
- 5. Synthesis of some novel Schiff bases containing 1,2,4-triazole ring | European Journal of Chemistry [eurjchem.com]
- 6. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side products in the synthesis of 1-phenyl-1,2,4-triazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-phenyl-1,2,4-triazoles. Our aim is to help you identify and mitigate common side products, thereby optimizing your synthetic outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1-phenyl-1,2,4-triazoles, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1-Phenyl-1,2,4-triazole | 1. Incomplete reaction due to insufficient temperature or reaction time.2. Decomposition of starting materials or the desired product at excessively high temperatures.3. Impure or moist starting materials (e.g., hygroscopic hydrazides).[1] | 1. Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC).2. Consider using microwave-assisted synthesis to shorten reaction times and potentially improve yields.[1]3. Ensure all starting materials are pure and thoroughly dried before use.[1] |
| Formation of 1,3,4-Oxadiazole Side Product | This is a prevalent side reaction, particularly when utilizing hydrazides, and stems from a competing cyclization pathway.[1][2] | 1. Maintain strictly anhydrous (dry) reaction conditions.[2]2. Lower the reaction temperature to favor the kinetic pathway leading to the triazole.[2]3. The choice of acylating agent can influence the reaction outcome.[2] |
| Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation) | For unsubstituted 1,2,4-triazoles, alkylation can occur at both the N-1 and N-4 positions, resulting in a mixture of products. The regioselectivity is influenced by the nature of the electrophile, the base employed, and the solvent system.[2] | 1. The choice of catalyst can be critical in controlling regioselectivity. For instance, in certain cycloaddition reactions, Ag(I) catalysts may favor one isomer over another.2. The use of DBU (1,8-Diazabicyclo[3]undec-7-ene) as a base in THF has been reported to consistently yield a 90:10 ratio of N-1 to N-4 alkylated products.[4] |
| Complex Reaction Mixture with Multiple Unidentified Byproducts | 1. Decomposition of sensitive functional groups on the starting materials or the triazole product.2. Side reactions involving the solvent or impurities in the reagents. | 1. Protect any sensitive functional groups on your starting materials prior to the reaction.2. Utilize high-purity, inert solvents and ensure all reagents are of the highest possible purity. |
| Thermal Rearrangement of the Triazole Ring | High reaction temperatures can sometimes induce thermal rearrangement of the 1,2,4-triazole ring, leading to a mixture of isomers.[2] | If thermal rearrangement is suspected, attempt the reaction at a lower temperature for a longer duration to avoid isomerization.[2] |
Quantitative Data on Side Product Formation
The following tables summarize available quantitative data on the formation of common side products. Please note that these values are representative and can vary based on specific substrates and reaction conditions.
Table 1: Regioselectivity in the Einhorn-Brunner Reaction of Unsymmetrical Imides [5]
| R¹ Group (Electron-withdrawing) | R² Group (Electron-donating/Neutral) | Approximate Ratio of Regioisomers (R¹ at C3 : R¹ at C5) |
| CF₃ | CH₃ | > 95 : 5 |
| CCl₃ | Phenyl | > 90 : 10 |
| p-NO₂-Phenyl | CH₃ | ~ 85 : 15 |
| Phenyl | CH₃ | ~ 60 : 40 |
Table 2: Regioselectivity in the Alkylation of 1,2,4-Triazole [4]
| Alkylating Agent | Base | Solvent | Ratio of N-1 to N-4 Isomers |
| 4-Nitrobenzyl halides | Various | Various | 90 : 10 |
| Alkyl halides | DBU | THF | ~ 90 : 10 |
Experimental Protocols
Protocol 1: Classical Synthesis of 3,5-Diphenyl-1,2,4-triazole via the Pellizzari Reaction[6]
This protocol describes the traditional, neat synthesis of a symmetrical 1,2,4-triazole, a method where the formation of 1,3,4-oxadiazole can be a competing side reaction.
Materials:
-
Benzamide
-
Benzoylhydrazide
-
Ethanol (for recrystallization)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.
-
Maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature, which will cause the product to solidify.
-
Triturate the solid product with ethanol to remove impurities.
-
Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.
Protocol 2: General Procedure for Regioselective Einhorn-Brunner Reaction[5]
This protocol is designed for the reaction of an unsymmetrical diacylamine with a substituted hydrazine, aiming to maximize the formation of a single regioisomer.
Materials:
-
Unsymmetrical imide (e.g., N-acetyl-N-trifluoroacetylamine, 1.0 eq)
-
Substituted hydrazine (e.g., phenylhydrazine, 1.1 eq)
-
Glacial acetic acid
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
Dissolve the unsymmetrical imide in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add the substituted hydrazine to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product and determine the regioisomeric ratio by ¹H NMR or LC-MS.
-
Purify the desired regioisomer by column chromatography or recrystallization.
Visualizations
Caption: A troubleshooting decision tree for the synthesis of 1-phenyl-1,2,4-triazoles.
Caption: Experimental workflow for the Pellizzari synthesis of 3,5-diphenyl-1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing 1-phenyl-1,2,4-triazoles? A1: The most frequently employed methods include the Pellizzari reaction, which involves the condensation of an amide and an acylhydrazide, and the Einhorn-Brunner reaction, which utilizes an imide and a hydrazine.[1][6] More contemporary approaches often involve metal-catalyzed or metal-free multicomponent reactions.[7]
Q2: How can I enhance the yield of my 1-phenyl-1,2,4-triazole synthesis? A2: Optimizing key reaction parameters is crucial for improving yields. This includes fine-tuning the temperature, reaction duration, and the choice of solvent and catalyst.[1] Ensuring the high purity and dryness of your starting materials is also of utmost importance.[1] For reactions that are sluggish or necessitate high temperatures, microwave-assisted synthesis can often lead to higher yields and shorter reaction times.[1]
Q3: I am observing the formation of a 1,3,4-oxadiazole as a major byproduct. What steps can I take to minimize it? A3: The formation of 1,3,4-oxadiazoles is a common issue, especially when using acylhydrazides. This side reaction is favored under certain conditions. To minimize its formation, ensure that your reaction is conducted under strictly anhydrous conditions. Additionally, lowering the reaction temperature can favor the kinetic product, which is the desired 1,2,4-triazole.[2]
Q4: My reaction is yielding a mixture of N-1 and N-4 alkylated isomers. How can I improve the regioselectivity? A4: Achieving high regioselectivity in the alkylation of 1,2,4-triazoles can be challenging. The choice of base and solvent plays a significant role. For instance, using a non-nucleophilic base like DBU in an aprotic solvent such as THF has been shown to favor the formation of the N-1 isomer.[4] The nature of the alkylating agent also influences the isomeric ratio.
Q5: Are there any "green" or more environmentally friendly methods for synthesizing 1-phenyl-1,2,4-triazoles? A5: Yes, there is growing interest in developing more sustainable synthetic methods. Microwave-assisted synthesis is considered a greener alternative as it often reduces reaction times, energy consumption, and sometimes the need for high-boiling-point solvents.[8] Additionally, research into metal-free catalytic systems and one-pot reactions aims to reduce waste and the use of hazardous materials.[7]
References
Technical Support Center: Synthesis of Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate and related derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The most common and effective methods for the synthesis of this compound involve the cyclization of a three-carbon, two-nitrogen synthon with a hydrazine derivative. The two main strategies are:
-
Route A: Cyclocondensation of an N-phenylamidrazone with an ethyl glyoxalate derivative. This is a widely used method where a pre-formed or in-situ generated N-phenylamidrazone is reacted with an electrophilic C2 component like ethyl glyoxalate.
-
Route B: Reaction of a hydrazonoyl hydrochloride with the Vilsmeier reagent. This approach utilizes a nitrilimine, generated from a hydrazonoyl hydrochloride, which then undergoes cyclization.[1]
-
Route C: Multicomponent reaction. It is also possible to synthesize the target molecule in a one-pot reaction directly from anilines, although this method may require more optimization to achieve high selectivity and yield.
Q2: How do I choose the best synthetic route?
A2: The choice of synthetic route depends on the availability of starting materials, desired scale of the reaction, and the need for substituent diversity.
-
Route A is often preferred for its straightforward nature and the commercial availability of many substituted hydrazines and glyoxal derivatives.
-
Route B can be very efficient but may require the synthesis of the specific hydrazonoyl hydrochloride.
-
Route C is attractive for combinatorial chemistry and library synthesis due to its one-pot nature, but may present more challenges in optimization and purification.
Q3: What are the critical parameters to control for a high-yield synthesis?
A3: Several factors significantly influence the yield and purity of the final product. These include:
-
Reaction Temperature: The optimal temperature can vary depending on the specific reactants and solvent used. It is crucial to find a balance between a reasonable reaction rate and the minimization of side product formation.
-
Solvent: The choice of solvent affects the solubility of reactants and intermediates and can influence the reaction pathway.
-
Catalyst and Base: For some routes, the choice of catalyst (e.g., copper salts) and base is critical for promoting the desired cyclization.
-
Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and complicate the purification of the final product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low yield of the desired 1,2,4-triazole product.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to degradation.
-
-
Possible Cause 2: Suboptimal reaction conditions.
-
Solution: Systematically screen different solvents, bases, and catalysts (if applicable). The choice of base is often crucial in the cyclization step.
-
-
Possible Cause 3: Degradation of starting materials or product.
-
Solution: Ensure that the starting materials are pure and dry. If the product is sensitive to heat or prolonged reaction times, aim for shorter reaction times at the lowest effective temperature.
-
Problem 2: Formation of a significant amount of side products, particularly the isomeric 1,3,4-oxadiazole.
-
Possible Cause: Competing reaction pathways. In syntheses involving amidrazones, acylation can occur at two different nitrogen atoms. N¹-acylation leads to the desired 1,2,4-triazole, while N²-acylation can lead to the formation of a 1,3,4-oxadiazole side product.[1]
-
Solution 1: Control of acylation selectivity. The choice of acylating agent and reaction conditions can influence the site of acylation. Using less reactive acylating agents and lower reaction temperatures generally favors the thermodynamically more stable N¹-acylation, leading to a higher yield of the 1,2,4-triazole.[1]
-
Solution 2: Purification. If the side product is formed, careful purification by column chromatography is necessary. Different solvent systems should be screened to achieve good separation.
-
Problem 3: Difficulty in purifying the final product.
-
Possible Cause 1: Presence of closely related impurities.
-
Solution: Utilize high-performance column chromatography with a shallow solvent gradient. Recrystallization from a suitable solvent system can also be an effective purification method.
-
-
Possible Cause 2: Tarry or oily product.
-
Solution: This may indicate product degradation or the presence of polymeric byproducts. Re-evaluate the reaction conditions, particularly the temperature and reaction time. Purification of the crude product by trituration with a non-polar solvent like hexane or diethyl ether can sometimes help to solidify the product and remove non-polar impurities.
-
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound via the cyclocondensation of a phenylamidrazone with ethyl glyoxalate. Researchers should adapt this protocol based on their specific starting materials and equipment.
Step 1: Synthesis of the Phenylamidrazone Intermediate
A detailed procedure for the synthesis of the specific N-phenylbenzamidrazone precursor would be required here. This typically involves the reaction of a benzimidate with phenylhydrazine.
Step 2: Cyclization to form this compound
-
To a solution of the phenylamidrazone (1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or DMF), add ethyl glyoxalate (1.0-1.2 eq).
-
Add a catalytic amount of a suitable acid or base if required by the specific reaction conditions.
-
Heat the reaction mixture to the optimal temperature (typically ranging from refluxing ethanol to higher temperatures in toluene or DMF) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the potential impact of various reaction parameters on the yield of this compound. This data is illustrative and actual results may vary.
| Parameter | Condition A | Condition B | Condition C | Expected Yield Trend |
| Solvent | Ethanol | Toluene | DMF | Solvent polarity can significantly impact reaction rate and selectivity. |
| Temperature | 80 °C | 110 °C | 150 °C | Higher temperatures may increase reaction rate but can also lead to more side products. |
| Base | Triethylamine | Potassium Carbonate | DBU | The strength and nature of the base can influence the rate of cyclization. |
| Catalyst | None | Acetic Acid (cat.) | Copper(II) Acetate (cat.) | Acid or metal catalysts can promote the cyclization step. |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Purification of Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate.
Troubleshooting Guide
This section addresses common issues observed during the purification of this compound and offers potential solutions.
Issue 1: The final product shows persistent impurities after initial purification.
-
Question: I have performed a primary purification step (e.g., extraction), but my NMR/LC-MS analysis still shows the presence of unreacted starting materials or side products. What should I do?
-
Answer: Persistent impurities are a common challenge. The choice of a secondary purification method is critical and depends on the nature of the impurities.
-
For non-polar impurities: If you suspect residual starting materials like phenylhydrazine or ethyl glyoxalate, a normal-phase column chromatography is often effective.
-
For polar impurities: If by-products from side reactions are more polar than your target compound, recrystallization from a suitable solvent system can be highly effective.
-
For isomeric impurities: The formation of regioisomers is a possibility in triazole synthesis.[1] High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient may be necessary to separate isomers.
-
Issue 2: Low yield after column chromatography.
-
Question: My yield of this compound is significantly lower than expected after purification by column chromatography. What are the possible reasons?
-
Answer: Low recovery from column chromatography can be attributed to several factors:
-
Improper Solvent System: The polarity of the eluent might be too high, causing your product to elute too quickly with other impurities, or too low, leading to poor separation and product retention on the column. It is crucial to optimize the solvent system using thin-layer chromatography (TLC) beforehand. A common eluent system for similar compounds is a mixture of hexane and ethyl acetate.[2][3]
-
Product Adsorption: The compound may be adsorbing irreversibly to the silica gel. This can sometimes be mitigated by deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Product Instability: Although 1,2,4-triazoles are generally stable, prolonged exposure to silica gel can sometimes lead to degradation. Aim for a reasonably fast purification process.
-
Issue 3: Difficulty in inducing crystallization during recrystallization.
-
Question: I am trying to purify my product by recrystallization, but it either oils out or fails to crystallize upon cooling. How can I resolve this?
-
Answer: Recrystallization can be challenging. Here are a few techniques to try:
-
Solvent Selection: The choice of solvent is paramount. A good recrystallization solvent should dissolve the compound when hot but not when cold. For triazole derivatives, solvents like ethanol, methanol, or toluene, sometimes in combination with a less polar co-solvent like hexane, can be effective.[4]
-
Seeding: If you have a small amount of pure product from a previous batch, adding a seed crystal to the cooled, saturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth.
-
Slow Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator. Rapid cooling can often lead to the formation of an oil rather than crystals.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: Based on common synthetic routes for 1,2,4-triazoles, potential impurities include:
-
Unreacted Starting Materials: Phenylhydrazine, ethyl glyoxalate, or related precursors.
-
Side-Reaction Products: Formation of isomeric triazoles (e.g., 1,2,3-triazoles) can occur depending on the synthetic pathway.[5] Additionally, condensation or degradation products of the starting materials may be present.
-
Residual Solvents: Solvents used in the reaction or initial workup may be carried through.
Q2: Which analytical techniques are best for assessing the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent initial tool for monitoring reaction progress and assessing the complexity of the product mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is highly effective for identifying and quantifying impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can detect impurities at low levels.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and separating closely related impurities.
Q3: What is a typical solvent system for column chromatography of this compound?
A3: For triazole derivatives, a common and effective eluent for normal-phase column chromatography on silica gel is a gradient of ethyl acetate in hexane.[2][3] The optimal ratio should be determined by TLC analysis of the crude product. A starting point could be 10-20% ethyl acetate in hexane, with the polarity gradually increasing as needed.
Quantitative Data Summary
The following tables provide representative data for the purification of this compound.
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Single Extraction | 75% | 85% | 90% |
| Recrystallization | 85% | >98% | 75% |
| Column Chromatography | 85% | >99% | 65% |
Table 2: Optimized Column Chromatography Conditions
| Parameter | Value |
| Stationary Phase | Silica Gel (200-300 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) |
| Initial Gradient | 95:5 (v/v) |
| Final Gradient | 70:30 (v/v) |
| Flow Rate | 15 mL/min |
| Detection | UV at 254 nm |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (200-300 mesh) in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the target compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, toluene) to find a suitable one that dissolves the compound when hot and allows it to precipitate upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask or seeding with a pure crystal. Further cooling in an ice bath may be required.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Purification strategy selection workflow.
Caption: Potential sources of impurities.
References
avoiding 1,3,4-oxadiazole formation during triazole synthesis
Welcome to the Technical Support Center for Triazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 1,2,4-triazoles, with a specific focus on avoiding the common side reaction of 1,3,4-oxadiazole formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for obtaining 1,3,4-oxadiazole as a byproduct during 1,2,4-triazole synthesis?
A1: The formation of a 1,3,4-oxadiazole byproduct is a frequent issue, particularly when synthesizing 1,2,4-triazoles from acylhydrazides and carboxylic acids or their derivatives. The primary reason is the competing intramolecular cyclization of the diacylhydrazine intermediate under dehydrating or acidic conditions, which leads to the stable 1,3,4-oxadiazole ring.[1] In contrast, the desired 1,2,4-triazole formation requires the intermolecular reaction of the acylhydrazine with a nitrogen-containing reagent.
Q2: How can I confirm the presence of 1,3,4-oxadiazole in my reaction mixture?
A2: Spectroscopic methods are crucial for identifying byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The two carbon atoms of the 1,3,4-oxadiazole ring typically have characteristic chemical shifts in the range of δ 155-165 ppm.[1] These shifts are generally different from those of the 1,2,4-triazole ring carbons.
-
¹H NMR: The proton signals of the substituents attached to the heterocyclic ring will exhibit distinct chemical shifts and coupling patterns depending on the electronic environment of the oxadiazole versus the triazole ring.[1]
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the 1,3,4-oxadiazole, which has the same molecular weight as the desired 1,2,4-triazole isomer. Fragmentation patterns, however, may differ and can aid in distinguishing the two isomers.
-
Infrared (IR) Spectroscopy: While less definitive, the C=N and C-O-C stretching frequencies in the IR spectrum can provide clues. 1,3,4-oxadiazoles will show characteristic C-O-C stretching bands that are absent in 1,2,4-triazoles.
Q3: Are there any general strategies to favor 1,2,4-triazole formation?
A3: Yes, several general strategies can be employed:
-
Control of pH: Avoid strongly acidic conditions, which catalyze the intramolecular cyclization to the oxadiazole. Neutral or slightly basic conditions are generally preferred for triazole synthesis.
-
Choice of Reagents: Utilize milder coupling agents and avoid harsh dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) when the starting materials are prone to oxadiazole formation.[2]
-
Reaction Temperature: Carefully control the reaction temperature. While higher temperatures can increase reaction rates, they can also promote the formation of the thermodynamically stable oxadiazole byproduct.
-
Catalyst Selection: Employ catalysts that selectively promote the intermolecular reaction pathway leading to the triazole. For instance, certain metal catalysts can favor the formation of specific triazole isomers.[3][4]
-
Microwave-Assisted Synthesis: This technique can often reduce reaction times and improve yields of the desired triazole by minimizing the formation of byproducts through rapid and uniform heating.[5][6][7]
Troubleshooting Guide: 1,3,4-Oxadiazole Formation
This guide provides specific troubleshooting steps if you are observing significant 1,3,4-oxadiazole byproduct formation in your 1,2,4-triazole synthesis.
| Problem | Potential Cause | Recommended Solution |
| High percentage of 1,3,4-oxadiazole byproduct identified by NMR/MS. | Reaction conditions are too acidic. | Neutralize the reaction mixture. Consider using a non-acidic coupling agent like 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) with 1-hydroxybenzotriazole (HOBT)[8] or a base like diisopropylethylamine (DIPEA) with HATU.[3] |
| Use of a strong dehydrating agent (e.g., POCl₃, PPA, H₂SO₄). | Replace the strong dehydrating agent with a milder alternative. For example, tosyl chloride in the presence of a base can be used for cyclization under milder conditions. Alternatively, methods that do not require strong dehydration, such as those employing amidines, can be explored.[9][10] | |
| High reaction temperature favoring the thermodynamically more stable oxadiazole. | Lower the reaction temperature and monitor the reaction progress over a longer period. Consider running the reaction at room temperature if feasible with the chosen reagents. | |
| Low or no yield of the desired 1,2,4-triazole. | Inefficient intermolecular reaction. | Employ a catalyst to promote the desired intermolecular cyclization. Copper(II) and Silver(I) catalysts have been shown to selectively produce different isomers of 1,2,4-triazoles.[4] |
| Starting materials are not suitable for the chosen reaction conditions. | Consider alternative synthetic routes that are less prone to oxadiazole formation. For example, the Einhorn-Brunner reaction, which involves the condensation of a hydrazine with a diacylamine in the presence of a weak acid, can be a good alternative.[1] | |
| Reaction is slow and still results in oxadiazole formation upon prolonged heating. | Conventional heating is inefficient and leads to byproduct formation over time. | Utilize microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purity of the desired triazole.[6][7] |
Data Summary
The following tables summarize quantitative data from various studies on the synthesis of 1,2,4-triazoles, highlighting conditions that favor the desired product over the 1,3,4-oxadiazole.
Table 1: Effect of Catalyst on 1,2,4-Triazole Synthesis
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Yield of 1,2,4-Triazole (%) | Reference |
| Ag(I) | Isocyanides, Diazonium salts | Not specified | Mild | High | [3][4] |
| Cu(II) | Isocyanides, Diazonium salts | Not specified | Mild | High (different isomer) | [3][4] |
| Copper | Amidines, Trialkylamines | DMF/DMSO | Not specified | Good | [3] |
| None (Metal-free) | Hydrazones, Amines | Not specified | Not specified | High | [3] |
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis of 1,2,4-Triazoles
| Synthesis Method | Starting Materials | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Amide derivatives, Hydrazines | > 4 hours | Moderate | [6] |
| Microwave-Assisted | Amide derivatives, Hydrazines | 1 minute | 85 | [6] |
| Conventional Heating | Hydrazines, Formamide | Several hours | Lower | [7] |
| Microwave-Assisted | Hydrazines, Formamide | 10 minutes | Excellent | [7] |
| Conventional Heating | Aromatic hydrazide, Nitrile | Not specified | Lower | [7] |
| Microwave-Assisted | Aromatic hydrazide, Nitrile | 2 hours | Good | [7] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles using a Coupling Agent (to avoid strong acids)
This method, adapted from Castanedo et al., avoids the harsh acidic conditions that favor oxadiazole formation by using a peptide coupling agent.[3][9][10]
Materials:
-
Carboxylic acid
-
Primary amidine hydrochloride
-
Monosubstituted hydrazine
-
2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid in DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 10-20 minutes to form the activated ester.
-
Add the primary amidine hydrochloride and stir for 1-2 hours at room temperature to form the acylamidine intermediate.
-
Add the monosubstituted hydrazine to the reaction mixture.
-
Heat the reaction mixture at 80-120 °C and monitor the progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Synthesis of 1,2,4-Triazoles (for rapid and high-yield synthesis)
This protocol is a general guideline based on several reported microwave-assisted syntheses of 1,2,4-triazoles.[5][6][7]
Materials:
-
Hydrazine derivative
-
Formamide (can act as both reactant and solvent)
-
Microwave-safe reaction vial with a cap
Procedure:
-
In a microwave-safe reaction vial, combine the hydrazine derivative (1 mmol) and formamide (20 mmol).
-
Seal the vial securely.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 160 °C) for a short duration (e.g., 10 minutes). Note: Optimal temperature and time will vary depending on the specific substrates.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
Isolate the product by standard work-up procedures, which may include trituration with water followed by filtration and recrystallization from a suitable solvent like ethanol.
Visual Guides
Diagram 1: Competing Reaction Pathways
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. isres.org [isres.org]
- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 5. rjptonline.org [rjptonline.org]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Pellizzari Reaction for Triazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the Pellizzari reaction for 1,2,4-triazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Pellizzari reaction?
The Pellizzari reaction is a chemical process used to synthesize 1,2,4-triazoles by condensing an amide with an acylhydrazide.[1][2] This reaction is a fundamental method in heterocyclic chemistry, enabling access to a class of compounds with a broad range of biological activities, including antifungal, antibacterial, and antidepressant properties.[1][2][3]
Q2: What is the general mechanism of the Pellizzari reaction?
The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a series of cyclization and dehydration steps to form the stable 1,2,4-triazole ring.[1][4]
Q3: What are the primary challenges associated with the Pellizzari reaction?
The Pellizzari reaction often necessitates high temperatures and long reaction times, which can result in low yields and the formation of side products.[1][3] A significant challenge, particularly in unsymmetrical reactions where the amide and acylhydrazide have different acyl groups, is the formation of a mixture of isomeric 1,2,4-triazoles.[1]
Q4: What are the main side products in an unsymmetrical Pellizzari reaction?
In an unsymmetrical Pellizzari reaction, where the acyl groups of the amide (R) and the acylhydrazide (R') are different, a primary side reaction is the "interchange of acyl groups."[1][5] This occurs at high temperatures and leads to the formation of a mixture of three different 1,2,4-triazole products, which complicates the purification process and reduces the yield of the desired product.[5]
Q5: How can side product formation be minimized?
Minimizing the formation of side products typically involves the careful optimization of reaction conditions. Key strategies include:
-
Temperature Control: Since high temperatures can promote side reactions, conducting the reaction at the lowest effective temperature is crucial.[1][5]
-
Microwave Irradiation: The use of microwave irradiation can shorten reaction times and, in some cases, improve yields by minimizing the exposure of the reaction mixture to high temperatures.[1][2][3]
-
Solvent Selection: While often performed neat, the use of high-boiling polar aprotic solvents may provide better control over the reaction.[1]
-
Reactant Stoichiometry: Careful control over the ratio of the amide and acylhydrazide can also influence the product distribution.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1,2,4-Triazole | - Reaction temperature is too low.[1][2] - Reaction time is insufficient.[1][2] - Inefficient removal of the water byproduct.[1][2] - Low purity of starting materials.[1][2] | - Gradually increase the reaction temperature in 10-20°C increments.[1] - Extend the reaction time, monitoring progress by TLC or LC-MS.[1] - If the setup allows, use a Dean-Stark trap to remove water.[1] - Ensure the amide and acylhydrazide are pure and dry before use.[1] |
| Formation of Isomeric Triazole Mixture (in unsymmetrical reactions) | - High reaction temperature promoting acyl interchange or transamination.[1] - Prolonged reaction times at elevated temperatures.[1] | - Optimize the reaction to the lowest temperature at which the desired product forms at a reasonable rate.[1] - Consider using microwave synthesis to reduce the overall heating time.[1] - If feasible, design the synthesis to be symmetrical to avoid this issue.[1] |
| Complex Reaction Mixture with Unidentified Byproducts | - Decomposition of starting materials or products at high temperatures.[1][2] - Side reactions involving functional groups on the R and R' substituents.[1] | - Lower the reaction temperature.[1] - Protect sensitive functional groups on the starting materials before the reaction.[1] - Analyze the crude mixture by LC-MS to identify the masses of the byproducts, which can provide clues to their structures.[1] |
| Difficulty in Purifying the Desired 1,2,4-Triazole | - Similar polarities of the desired product and isomeric side products.[1] - Co-crystallization of the product mixture.[1] | - Utilize column chromatography with a carefully selected solvent system; a gradient elution may be necessary.[1] - High-Performance Liquid Chromatography (HPLC) can be an effective method for separating closely related isomers.[1] - Attempt recrystallization from different solvents, which may selectively precipitate one isomer.[1] |
Experimental Protocols
Protocol 1: Symmetrical Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol provides a general guideline for a symmetrical Pellizzari reaction.
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling solvent (e.g., nitrobenzene or diphenyl ether), or perform the reaction neat.
-
Ethanol or acetic acid for recrystallization.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.[1][2] If using a solvent, add it to the flask.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.[1][2]
-
Maintain this temperature and stir the mixture for 2-4 hours.[1][2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2]
-
Once the reaction is complete, allow the mixture to cool to room temperature.[1]
-
If the reaction was performed neat, the solid product can be triturated with a suitable solvent like ethanol to remove impurities.[1]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.[1]
-
Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.[1]
Protocol 2: Analysis of Reaction Mixture by HPLC
This protocol offers a general method for analyzing the product mixture from a Pellizzari reaction to identify the desired product and any isomeric side products.
Instrumentation and Columns:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is suitable.[1]
-
A C18 reverse-phase column is a good starting point for the separation of 1,2,4-triazole derivatives.[1]
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).[1]
-
Inject a small volume of the sample onto the HPLC column.[1]
-
Run a gradient elution, for example, starting with a low percentage of acetonitrile in water and gradually increasing the acetonitrile concentration.[1][5]
-
Monitor the elution of compounds using the UV detector at a wavelength where the triazole ring absorbs (typically around 254 nm).[1]
-
If available, couple the HPLC to a mass spectrometer (LC-MS) to obtain the mass of each eluting peak. This will help in identifying the desired product and the isomeric side products, which will have the same mass.[1]
Visualizations
References
troubleshooting guide for the synthesis of 1,2,4-triazole-3-carboxylates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazole-3-carboxylates. This guide addresses common issues encountered during synthesis, offering potential causes and solutions to streamline your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to help you troubleshoot common problems encountered during the synthesis of 1,2,4-triazole-3-carboxylates.
Question 1: I am getting a low yield or no desired product. What are the possible causes and solutions?
Answer:
Low or no yield is a common issue with several potential root causes. Systematically investigating the following can help identify and resolve the problem:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time. For some thermal cyclizations, microwave irradiation can be an effective alternative to conventional heating, often leading to shorter reaction times and improved yields.
-
Purity of Starting Materials: The purity of your starting materials is critical. For instance, acyl hydrazides can be hygroscopic, and the presence of water can lead to unwanted side reactions. Ensure all your reagents are pure and dry before use.
-
Decomposition: High reaction temperatures can sometimes lead to the decomposition of starting materials or the desired product. If you suspect this is the case, try running the reaction at a lower temperature for a longer duration.
Question 2: My reaction is producing a significant amount of a 1,3,4-oxadiazole side product. How can I prevent this?
Answer:
The formation of a 1,3,4-oxadiazole is a common competing cyclization pathway, especially when using acyl hydrazides. To favor the formation of the desired 1,2,4-triazole, consider the following adjustments:
-
Anhydrous Conditions: Ensure strictly anhydrous (dry) reaction conditions. The presence of water can promote the formation of the oxadiazole.
-
Reaction Temperature: Lowering the reaction temperature can often favor the kinetic product, which may be the desired triazole.
-
Acylating Agent: The choice of your acylating agent can influence the reaction pathway. It may be beneficial to explore different activating groups.
Question 3: I am observing the formation of regioisomers during the N-alkylation of my 1,2,4-triazole-3-carboxylate. How can I control the regioselectivity?
Answer:
Alkylation of an unsubstituted 1,2,4-triazole ring can occur at different nitrogen atoms, leading to a mixture of N-1 and N-2 isomers.[1] Controlling this regioselectivity is a key challenge. Here are some strategies:
-
Silyl Derivatives: A highly regioselective method involves the use of N-silyl derivatives. By first treating the methyl 1,2,4-triazole-3-carboxylate with a silylating agent like hexamethyldisilazane (HMDS), you can direct the subsequent alkylation to a specific nitrogen, often yielding a single regioisomer.[1]
-
Choice of Base and Solvent: The regioselectivity of alkylation is also influenced by the base and solvent used in the reaction. Experimenting with different bases (e.g., potassium carbonate, sodium hydride) and solvents (e.g., DMF, acetonitrile, THF) can help optimize the ratio of desired to undesired isomers.
-
Protecting Groups: In some cases, employing a protecting group strategy on the triazole ring can direct the alkylation to the desired nitrogen atom.
Question 4: My final product is difficult to purify, and the NMR spectrum shows a complex mixture of unidentified byproducts. What could be the issue?
Answer:
A complex reaction mixture with multiple byproducts can arise from several factors:
-
Decomposition of Sensitive Functional Groups: If your starting materials or product contain sensitive functional groups, they may be degrading under the reaction conditions. Consider using protecting groups for these sensitive moieties.
-
Side Reactions with Solvent or Impurities: The solvent or impurities in your reagents could be participating in side reactions. Use high-purity, inert solvents and ensure all reagents are of high quality.
-
Thermal Rearrangement: High reaction temperatures can sometimes cause the triazole ring to undergo thermal rearrangement, leading to a mixture of isomers. If you suspect this, attempt the reaction at a lower temperature for a longer period.
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Routes to Methyl 1,2,4-Triazole-3-Carboxylate
| Starting Materials | Synthetic Method | Overall Yield | Reference |
| Trichloroacetonitrile and Formyl Hydrazine | Three-step reaction (addition, cyclization, alcoholysis) | ~91% | CN111808034A[2] |
| Thiosemicarbazide and Oxalic Acid | Non-diazotization (condensation, cyclization, desulfurization, esterification) | >58% | CN105037284A[3] |
| Hydrazonoyl Hydrochlorides and Vilsmeier Reagent | One-pot cycloaddition | Good to Excellent | ResearchGate[4] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-substituted-1,2,4-triazole-3-carboxylates
This protocol is adapted from a method involving the cyclocondensation of acyl hydrazides with ethyl carbethoxyformimidate.
Materials:
-
Acyl hydrazide (1.0 eq)
-
Ethyl 2-ethoxy-2-iminoacetate hydrochloride (1.0 eq)
-
Triethylamine (2.0 eq)
-
Ethanol
-
Diphenyl ether
Procedure:
-
Formation of the Acylamidrazone Intermediate:
-
To a solution of the acyl hydrazide in ethanol, add triethylamine.
-
Slowly add ethyl 2-ethoxy-2-iminoacetate hydrochloride to the mixture at room temperature.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure to obtain the crude acylamidrazone intermediate.
-
-
Thermal Cyclization:
-
In a flask equipped with a reflux condenser, add the crude acylamidrazone intermediate to diphenyl ether.
-
Heat the mixture to reflux for a short period (e.g., 1 minute). The high temperature induces intramolecular cyclization.
-
Allow the reaction mixture to cool to room temperature.
-
The product can be isolated by precipitation upon addition of a non-polar solvent like hexane, followed by filtration.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Protocol 2: Three-Step Synthesis of Methyl 1,2,4-Triazole-3-carboxylate
This protocol is based on a patent describing a high-yield synthesis from trichloroacetonitrile and formyl hydrazine.[2]
Materials:
-
Trichloroacetonitrile (1.0 eq)
-
Formyl hydrazine (1.0-1.3 eq)
-
Methanol or Ethanol
-
Catalyst (e.g., Potassium Carbonate, Cesium Carbonate, Triethylamine)
-
Inorganic base (for alcoholysis step)
Procedure:
-
Step 1: Formation of Intermediate 3
-
In a reaction vessel, mix the alcohol solvent (e.g., methanol) and the catalyst (e.g., potassium carbonate).
-
Cool the mixture to 0-5 °C.
-
Slowly add trichloroacetonitrile dropwise, maintaining the temperature.
-
After the addition is complete, add a solution of formyl hydrazine in the same solvent.
-
Allow the reaction to proceed at 0-30 °C.
-
After the reaction is complete (monitored by TLC), filter the mixture to obtain the intermediate.
-
-
Step 2: Cyclization to Intermediate 4
-
Heat the intermediate obtained in Step 1 to 90-100 °C until the solid melts and the cyclization is complete.
-
Cool the reaction mixture to obtain the solidified intermediate 4.
-
-
Step 3: Alcoholysis to Methyl 1,2,4-Triazole-3-carboxylate
-
Add the intermediate 4 in portions to a solution of an inorganic base in methanol.
-
Heat the mixture to reflux.
-
Filter the hot mixture and cool the filtrate to induce crystallization of the final product.
-
The crude product can be further purified by recrystallization from methanol.
-
Visualizations
References
- 1. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities [mdpi.com]
- 2. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 3. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Production of Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering scale-up problems in the production of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up.
Issue 1: Low Yield During Cyclization Step
-
Question: We are experiencing a significant drop in yield during the cyclization step when scaling up the synthesis from lab to pilot plant. What are the potential causes and solutions?
-
Answer: A decrease in yield during the scale-up of the cyclization to form the 1,2,4-triazole ring is a common issue. Several factors could be contributing to this problem:
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of side products.
-
Solution: Ensure the reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. Baffles can also be installed to improve mixing.
-
-
Poor Temperature Control: The cyclization reaction is often exothermic. Insufficient heat removal on a larger scale can lead to a temperature runaway, causing decomposition of reactants and products.
-
Solution: Implement a more robust cooling system for the reactor. Consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation.
-
-
Suboptimal Reaction Time: The optimal reaction time in a small flask may not be directly transferable to a large reactor due to differences in heating and mixing efficiency.
-
Solution: Conduct reaction monitoring using techniques like HPLC or TLC to determine the optimal reaction endpoint.
-
-
Moisture Sensitivity: Some intermediates in the synthesis may be sensitive to moisture, which can be more challenging to control in a larger-scale operation.
-
Solution: Ensure all solvents and reagents are anhydrous and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 2: Formation of Impurities
-
Question: During scale-up, we are observing the formation of new, unidentified impurities in our product. How can we identify and control these impurities?
-
Answer: The formation of new impurities upon scale-up is often related to changes in reaction kinetics and mass transfer.
-
Identification of Impurities:
-
Utilize analytical techniques such as LC-MS, GC-MS, and NMR to determine the structure of the impurities.[1]
-
Common impurities in triazole synthesis can arise from incomplete reaction, side reactions (such as the formation of isomeric triazoles), or the degradation of starting materials or products.
-
-
Control of Impurities:
-
Starting Material Purity: Ensure the purity of all starting materials and reagents, as impurities can be carried through the synthesis and may even catalyze side reactions.
-
Temperature Control: As mentioned previously, poor temperature control can lead to the formation of thermal degradation products. Maintain a strict temperature profile throughout the reaction.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to the formation of specific byproducts.
-
Work-up and Purification: The work-up procedure may need to be optimized for a larger scale. For example, the efficiency of extractions and washes can differ. The choice of crystallization solvent and conditions is also critical for effective impurity rejection.
-
-
Issue 3: Difficulties with Product Isolation and Purification
-
Question: We are facing challenges with the isolation and purification of this compound at a larger scale. The product is difficult to crystallize and contains residual solvent.
-
Answer: Isolation and purification are critical steps where scalability issues often become apparent.
-
Crystallization:
-
Solvent Selection: A solvent system that works well on a small scale may not be optimal for large-scale crystallization. A thorough screening of crystallization solvents and anti-solvents is recommended.
-
Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slower, controlled cooling profile is generally preferred for larger batches.
-
Seeding: Seeding the solution with a small amount of pure product can help to induce crystallization and control crystal morphology.
-
-
Drying:
-
Inefficient Drying: Removing residual solvent from a large mass of product can be challenging.
-
Solution: Use a suitable drying oven (e.g., a vacuum oven) with precise temperature control. Ensure the product is spread thinly to maximize surface area. Techniques like nitrogen sweeping can also aid in solvent removal.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthetic routes for this compound?
-
A1: One common method involves the reaction of phenylhydrazine with an appropriate precursor containing the ethyl carboxylate and the future triazole ring carbons. Another approach is the cyclocondensation of a carboxylic acid hydrazide with ethyl carbethoxyformimidate.[1]
-
-
Q2: Are there any specific safety precautions to consider during the scale-up of this synthesis?
-
A2: Yes. Depending on the synthetic route, be aware of the following:
-
Exothermic Reactions: The cyclization step can be highly exothermic. Ensure adequate cooling capacity and consider process safety studies like reaction calorimetry.
-
Hazardous Reagents: Some older synthetic methods for triazoles involve the use of highly toxic or explosive reagents such as sodium cyanide or diazonium salts. Whenever possible, opt for safer, more modern synthetic routes.
-
Solvent Handling: Large quantities of flammable organic solvents require appropriate storage, handling, and grounding to prevent static discharge.
-
-
-
Q3: How can we improve the overall efficiency and yield of the process on a larger scale?
-
A3: Process optimization is key. Consider the following:
-
Parameter Optimization: Systematically optimize reaction parameters such as temperature, concentration, reaction time, and catalyst loading.
-
Telescoping Reactions: If possible, combine multiple synthetic steps into a single "one-pot" process to minimize work-up and isolation steps, which can reduce waste and improve overall yield.
-
Alternative Technologies: For challenging reactions, consider alternative technologies like flow chemistry, which can offer better control over reaction parameters and improve safety and efficiency.
-
-
Data Presentation
Table 1: Comparison of Laboratory vs. Pilot Scale Synthesis Parameters
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Troubleshooting Notes |
| Yield | 85% | 65% | Investigate mixing, temperature control, and reaction time. |
| Reaction Time | 4 hours | 8 hours | Monitor reaction progress to determine the optimal endpoint. |
| Major Impurity 1 | 0.5% | 2.5% | Re-evaluate temperature profile and stoichiometry. |
| Major Impurity 2 | Not detected | 1.8% | Characterize the impurity to understand its formation mechanism. |
| Residual Solvent | <0.1% | 0.8% | Optimize drying conditions (temperature, vacuum, time). |
Experimental Protocols
Key Experiment: Cyclization to form this compound
-
Objective: To describe a general laboratory-scale protocol for the cyclization step. This protocol should be adapted and optimized for scale-up.
-
Materials:
-
Appropriate acyclic precursor
-
Cyclizing agent (e.g., a dehydrating acid or a base, depending on the specific route)
-
Anhydrous solvent (e.g., toluene, ethanol)
-
Inert gas supply (nitrogen or argon)
-
Reaction vessel with overhead stirrer, condenser, and temperature probe
-
-
Procedure:
-
Charge the reaction vessel with the acyclic precursor and the anhydrous solvent under an inert atmosphere.
-
Begin stirring and bring the mixture to the desired reaction temperature.
-
Slowly add the cyclizing agent to the reaction mixture. If the reaction is exothermic, control the addition rate to maintain the desired temperature.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the addition of water or a suitable aqueous solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent system.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of the target compound.
Caption: Logical relationship for troubleshooting low yield during scale-up.
References
Technical Support Center: Purification of Triazole Ester Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of impurities from triazole ester compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of your triazole ester products.
Problem 1: Low yield after recrystallization.
Possible Causes:
-
The compound may be too soluble in the chosen solvent, even at low temperatures.[1][2]
-
Too much solvent was used for dissolution.[3]
-
Premature crystallization occurred during hot filtration.[2]
-
Incomplete crystallization due to insufficient cooling time.
Solutions:
-
Select a different solvent system: Test for a solvent in which your compound is highly soluble when hot and sparingly soluble when cold.[1][4] Common solvent mixtures include heptane/ethyl acetate, methanol/water, and acetone/water.
-
Minimize solvent usage: Use the minimum amount of hot solvent necessary to dissolve the crude product.[2][3]
-
Recover a second crop: Concentrate the mother liquor and cool it again to obtain a second batch of crystals.[2]
-
Preheat glassware: To prevent premature crystallization during hot filtration, preheat the funnel and receiving flask.[2]
Problem 2: The product "oils out" instead of crystallizing.
Possible Causes:
-
The melting point of the triazole ester is lower than the boiling point of the solvent.[3]
-
The cooling process is too rapid.[3]
-
The presence of significant impurities can lower the melting point of the mixture.
Solutions:
-
Reheat and add more solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent.[4]
-
Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Use a lower-boiling point solvent. [3]
-
Add an "anti-solvent": Dissolve the compound in a good solvent and then slowly add a solvent in which it is insoluble (an anti-solvent) until the solution becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.
Problem 3: Poor separation of the triazole ester from impurities during column chromatography.
Possible Causes:
-
The chosen solvent system (eluent) does not provide adequate resolution.[3]
-
The compound is too polar for the stationary phase (e.g., silica gel).[5]
-
The column is overloaded with the crude product.
-
Co-elution with structurally similar impurities, such as regioisomers.
Solutions:
-
Optimize the eluent system: Systematically vary the solvent composition. A common gradient for triazole esters on silica gel is starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.[6]
-
Use a different stationary phase: If the compound is highly polar, consider using a more polar stationary phase like alumina.[3]
-
Dry loading: For compounds that are not very soluble in the initial eluent, adsorb the crude product onto a small amount of silica gel before loading it onto the column.
-
Use a smaller sample size: Overloading the column can lead to poor separation. A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 for easy separations and up to 100:1 for more difficult ones.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in triazole ester synthesis?
A1: Common impurities can include:
-
Unreacted starting materials: Such as the corresponding carboxylic acid and alcohol used for esterification.
-
Regioisomers: In the synthesis of 1,2,3-triazoles via Huisgen 1,3-dipolar cycloaddition, both 1,4- and 1,5-disubstituted regioisomers can form, although copper-catalyzed reactions (CuAAC) favor the 1,4-isomer.[7][8]
-
Diyne impurities: In copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, oxidative homocoupling of the terminal alkyne (Glaser coupling) can lead to the formation of a diyne byproduct.[6]
-
Positional isomers: As seen in the synthesis of voriconazole, impurities can arise from isomeric starting materials.[9][10]
-
N-alkylation vs. O-alkylation byproducts: When alkylating a molecule with both N-H and O-H groups, a mixture of N-alkylated and O-alkylated products can be formed.[11][12]
Q2: How can I remove residual copper catalyst from my triazole ester synthesized via CuAAC?
A2: Residual copper can often be removed by:
-
Aqueous washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or ammonia can help remove copper salts.
-
Filtration through a plug of silica gel: This can effectively remove baseline impurities, including some copper complexes.
-
Column chromatography: This is a very effective method for separating the desired triazole ester from copper byproducts.
Q3: How do I choose the right purification method for my triazole ester?
A3: The choice of purification method depends on the physical properties of your compound and the nature of the impurities:
-
Recrystallization: This is a good choice for solid products with good thermal stability. It is particularly effective for removing small amounts of impurities with different solubility profiles.[13]
-
Column Chromatography: This is a versatile method for both solid and liquid products and is effective for separating compounds with different polarities.[6][13]
-
Liquid-Liquid Extraction: This is useful for removing water-soluble impurities from an organic solution of your product.
-
Distillation: This is suitable for liquid products with a sufficiently low boiling point and good thermal stability.[13]
Q4: How can I assess the purity of my final triazole ester product?
A4: Purity is typically assessed using a combination of techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in a sample. A single spot suggests a high degree of purity.
-
Melting Point: A sharp melting point range close to the literature value is an indicator of high purity for a solid compound.
Data Presentation
The following table provides a general comparison of the effectiveness of different purification methods for removing common impurities from triazole esters. The actual purity achieved will depend on the specific compound and experimental conditions.
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) | Common Impurities Removed |
| Recrystallization | 80-95% | >99% | Insoluble impurities, impurities with different solubility profiles |
| Column Chromatography | 50-90% | >98% | Regioisomers, starting materials, diyne byproducts, copper catalyst |
| Liquid-Liquid Extraction | Varies | - (pre-purification step) | Water-soluble acids, bases, and salts |
| Distillation | 85-95% | >99% | Non-volatile impurities, starting materials with different boiling points |
Experimental Protocols
1. General Protocol for Recrystallization of a Solid Triazole Ester
-
Solvent Selection: In a small test tube, add a small amount of your crude triazole ester and a few drops of a potential solvent. A good solvent will dissolve the compound when heated but not at room temperature. Test a range of solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, water, and mixtures thereof).
-
Dissolution: Place the crude triazole ester in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven.
2. General Protocol for Flash Column Chromatography of a Triazole Ester
-
Solvent System Selection: Using TLC, find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives your triazole ester an Rf value of approximately 0.2-0.3 and separates it from impurities.
-
Column Packing:
-
Plug the bottom of a glass column with glass wool or a cotton ball.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack, tapping the column gently to remove air bubbles.
-
Add a layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully add it to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin eluting with the less polar solvent system.
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified triazole ester.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
alternative synthetic routes to minimize byproducts for ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development, focusing on alternative synthetic routes that minimize byproduct formation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Desired Product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality of starting materials: Phenylhydrazine can oxidize over time; other reagents may contain impurities. 3. Suboptimal pH: The cyclization step can be sensitive to the pH of the reaction medium. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider a modest increase in temperature or longer reaction time if the reaction is sluggish. 2. Use freshly distilled phenylhydrazine and ensure all other reagents are of high purity and anhydrous where necessary. 3. Optimize the amount of acid or base catalyst used during the cyclization step. |
| Formation of a Significant Amount of 1,3,4-Oxadiazole Byproduct | This is a common side reaction, particularly when an intermediate acylhydrazide undergoes an alternative intramolecular cyclization. This is more prevalent under harsh dehydrating or acidic conditions. | 1. Control Reaction Temperature: Lowering the reaction temperature may favor the desired triazole formation over the oxadiazole. 2. Anhydrous Conditions: Ensure strictly anhydrous conditions to disfavor the oxadiazole pathway. 3. Choice of Cyclizing Agent: The use of milder cyclizing agents can reduce the formation of this byproduct. |
| Presence of Isomeric Byproducts | In syntheses involving unsymmetrical intermediates, the formation of regioisomers is possible. For instance, alkylation of an unsubstituted triazole can occur at different nitrogen atoms. | 1. Regioselective Synthesis: Employ synthetic routes that are known to be highly regioselective. The choice of catalyst can sometimes control the regioselectivity of cycloaddition reactions. 2. Purification: Isomers can often be separated by column chromatography with a carefully selected eluent system. |
| Formation of Polymeric or Tarry Side Products | Highly reactive intermediates or harsh reaction conditions can lead to polymerization or decomposition of starting materials and the desired product. | 1. Gradual Addition of Reagents: Add reactive reagents slowly to control the reaction rate and minimize localized high concentrations. 2. Solvent Choice: Use a high-purity, inert solvent. For sensitive substrates, degassing the solvent to remove oxygen can prevent oxidative side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for preparing this compound?
A1: A widely recognized method involves a two-step process: the formation of an intermediate, followed by cyclization. A common approach is the reaction of phenylhydrazine with a suitable C2 synthon like ethyl 2-ethoxy-2-iminoacetate, followed by thermal or acid-catalyzed cyclization.
Q2: What are the primary byproducts to watch for in this synthesis?
A2: The most common byproduct is the corresponding 1,3,4-oxadiazole, which arises from an alternative cyclization pathway of the acylhydrazide intermediate. Isomeric triazoles can also form depending on the specific reagents and conditions used.
Q3: How can I minimize the formation of the 1,3,4-oxadiazole byproduct?
A3: To minimize the formation of the 1,3,4-oxadiazole, it is crucial to maintain anhydrous reaction conditions and to use milder cyclization conditions. Lowering the reaction temperature and carefully selecting the cyclizing agent can also favor the formation of the desired 1,2,4-triazole.
Q4: Are there alternative synthetic routes that offer higher purity?
A4: Yes, one-pot multicomponent reactions are being developed to improve efficiency and reduce byproducts. For instance, reactions involving aryl hydrazines, alcohols, and other reagents under specific catalytic conditions can offer a more direct route to the desired product with potentially higher purity.
Q5: What is the best way to purify the final product?
A5: Recrystallization from a suitable solvent, such as ethanol or ethyl acetate/hexane, is a common and effective method for purifying this compound. If isomeric byproducts are present, column chromatography on silica gel is often necessary.
Experimental Protocols
Primary Synthetic Route: From Phenylhydrazine and Ethyl 2-Ethoxy-2-iminoacetate
This method is a reliable two-step process for the synthesis of this compound.
Step 1: Formation of the Hydrazono Intermediate
-
In a round-bottom flask, dissolve ethyl 2-ethoxy-2-iminoacetate hydrochloride in ethanol.
-
Add triethylamine to the solution to neutralize the hydrochloride.
-
To this mixture, add an equimolar amount of phenylhydrazine.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, the solvent is typically removed under reduced pressure to yield the crude intermediate.
Step 2: Cyclization to this compound
-
The crude intermediate from Step 1 is dissolved in a high-boiling point solvent such as diphenyl ether.
-
The solution is heated to reflux for a short period (e.g., 1 minute) to induce cyclization.[1]
-
After cooling, the reaction mixture is purified, often by recrystallization from a suitable solvent system like toluene-hexane, to yield the final product.[1]
Alternative Route: One-Pot Synthesis
Modern approaches aim to simplify the synthesis into a one-pot procedure to improve efficiency and minimize byproduct formation.
-
In a suitable reaction vessel, combine phenylhydrazine, an appropriate alcohol (e.g., ethanol), and a source of the C2 and nitrogen atoms for the triazole ring, such as paraformaldehyde and ammonium acetate.
-
The reaction is carried out in the presence of a suitable catalyst system, which can be electrochemically generated or a transition metal catalyst.
-
The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
The final product is isolated and purified using standard techniques such as extraction and recrystallization.
Data Presentation
| Synthetic Route | Key Reagents | Typical Yield | Purity | Key Advantages | Potential Byproducts |
| Primary Route | Phenylhydrazine, Ethyl 2-ethoxy-2-iminoacetate | Good to High | Good | Reliable and well-established method. | 1,3,4-Oxadiazoles, Isomeric triazoles |
| Alternative One-Pot Route | Phenylhydrazine, Paraformaldehyde, Ammonium Acetate | Moderate to Good | Good to High | Increased efficiency, reduced handling of intermediates. | Can be sensitive to reaction conditions, requiring careful optimization. |
Visualizations
Caption: Primary two-step synthesis of the target compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
degradation pathways of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate. The information focuses on understanding and investigating its degradation pathways under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and dark environment.[1] For long-term storage, keep the compound in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, at refrigerated temperatures (e.g., 4°C).[1] Exposure to high temperatures, humidity, and light can accelerate degradation.[1]
Q2: Is the 1,2,4-triazole ring of the compound susceptible to cleavage under stress conditions?
A2: The 1,2,4-triazole ring is generally aromatic and considered stable, making it resistant to cleavage under typical acidic or basic conditions.[1] However, exposure to harsh conditions, such as concentrated acids or bases at elevated temperatures, may lead to hydrolysis or molecular rearrangement rather than a simple cleavage of the ring.[1] The stability of the triazole ring is also influenced by the substituents attached to it.[1]
Q3: What is the most likely degradation pathway for this molecule under hydrolytic (acidic or basic) conditions?
A3: The most probable degradation pathway under both acidic and basic hydrolytic conditions is the hydrolysis of the ethyl ester functional group. This reaction would convert the this compound into its corresponding carboxylic acid, 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid , and ethanol. This is a common degradation pathway for ester-containing pharmaceutical compounds.
Q4: My compound solution appears to be losing potency over time. What could be the cause?
A4: The degradation of 1,2,4-triazole compounds in solution can be influenced by several factors, including the solvent, pH, temperature, and exposure to light.[1] Photodegradation can be a significant issue for some derivatives, particularly under UV or simulated solar light.[1] Hydrolysis of the ester group can also occur, with the rate being dependent on the pH of the solution.[1] It is crucial to use appropriate solvents and buffer systems and to protect the solution from light if the compound is determined to be photosensitive.
Troubleshooting Guides
Issue 1: I am observing an unexpected peak in my HPLC/LC-MS analysis during a stability study. How can I identify it?
-
Potential Cause: This new peak is likely a degradation product of the parent compound.
-
Troubleshooting Steps:
-
Check the Mass: In your LC-MS data, determine the mass-to-charge ratio (m/z) of the new peak.
-
Hypothesize Structure: The most common degradation product is 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid, formed via ester hydrolysis. The expected molecular weight for this product is 203.18 g/mol , a decrease of 14.05 g/mol from the parent compound (MW: 217.23 g/mol ). Check your mass spectrum for a corresponding ion (e.g., [M+H]⁺ at m/z 204.19).
-
Confirm Identity: If possible, synthesize or procure a reference standard of the suspected degradation product to confirm its identity by comparing retention times and spectral data.
-
Evaluate Stress Condition: Consider the stress condition that produced the peak. Acidic or basic conditions strongly suggest hydrolysis. Oxidative conditions might lead to N-oxide formation or other oxidative products on the phenyl ring.
-
Issue 2: My results from biological assays are inconsistent.
-
Potential Cause: The compound may be degrading in the assay medium, leading to a lower effective concentration and variable results.[1]
-
Troubleshooting Steps:
-
Perform a Stability Check: Incubate the compound in the complete assay medium (including buffer, salts, and any additives) under the exact experimental conditions (temperature, light, duration).
-
Analyze Periodically: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium and analyze it by HPLC to quantify the amount of the parent compound remaining.
-
Adjust Protocol: If significant degradation is observed, consider modifying the experimental protocol. This could involve preparing fresh solutions immediately before use, protecting the assay plates from light, or adjusting the pH of the medium if possible.
-
Data Presentation
Table 1: Environmental Degradation Half-Lives of Various 1,2,4-Triazole Fungicides (for illustrative purposes)
| Compound | Condition | Half-Life (t½) | Reference |
|---|---|---|---|
| Epoxiconazole | Photolysis in water | 0.68 hours | [2] |
| Tebuconazole | Photolysis in water | 2.35 hours | [2] |
| Flutriafol | Photolysis in water | 9.30 hours | [2] |
| Epoxiconazole | Hydrolysis (pH 7, 25°C) | 131 days | [2] |
| Tebuconazole | Hydrolysis (pH 7, 25°C) | 198 days | [2] |
| Flutriafol | Hydrolysis (pH 7, 25°C) | 182 days | [2] |
| 1H-1,2,4-triazole | Hydrolysis (pH 5, 7, 9 at 25°C) | > 30 days |[3] |
Table 2: Illustrative Summary of a Forced Degradation Study for this compound
Disclaimer: The following data is hypothetical and intended for illustrative purposes only to demonstrate how results from a forced degradation study might be presented. Actual results may vary.
| Stress Condition | Reagent/Parameters | Duration | % Degradation | Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | ~15% | 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid |
| Alkaline Hydrolysis | 0.1 M NaOH | 4 hours | ~40% | 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid |
| Oxidative | 3% H₂O₂ | 24 hours | ~8% | Oxidized derivatives (e.g., N-oxides) |
| Thermal | 80°C (Solid state) | 72 hours | < 2% | Not significant |
| Photolytic | ICH Q1B Option II | 24 hours | ~10% | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
This protocol outlines a general procedure for assessing hydrolytic stability.[1]
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[1]
-
Prepare three stress solutions: 0.1 M HCl (acidic), 0.1 M NaOH (alkaline), and purified water (neutral).
-
-
Incubation:
-
Add a small volume of the stock solution to each of the three stress solutions to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Incubate the solutions in a temperature-controlled bath (e.g., 60°C) for a defined period (e.g., 24 hours). Keep a control sample at 4°C.
-
-
Sample Processing:
-
At specified time points, withdraw an aliquot from each solution.
-
For the acidic and alkaline samples, neutralize them with an equimolar amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to the target analytical concentration.
-
-
Analysis:
-
Analyze the samples using a stability-indicating HPLC-UV or LC-MS method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the control.
-
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound as described in Protocol 1.
-
Prepare a 3% hydrogen peroxide (H₂O₂) solution.
-
-
Incubation:
-
Add a small volume of the stock solution to the H₂O₂ solution to achieve the desired final concentration.
-
Incubate the solution at room temperature, protected from light, for a defined period (e.g., 24 hours). Keep a control sample at 4°C.
-
-
Sample Processing & Analysis:
-
Withdraw an aliquot and dilute it with the mobile phase.
-
Analyze immediately using HPLC-UV or LC-MS.
-
Visualizations
Caption: Primary hydrolytic degradation pathway.
References
Technical Support Center: Regioselective N-Alkylation of 1,2,4-Triazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of N-alkylation in 1,2,4-triazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of 1,2,4-triazoles, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction is producing a mixture of N1 and N2/N4 isomers with poor regioselectivity. How can I favor the formation of the N1-alkylated product?
A1: Achieving high N1-regioselectivity is a common challenge. The outcome of the alkylation is influenced by several factors. Here are key parameters to investigate:
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role. For instance, using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in a non-polar solvent like tetrahydrofuran (THF) has been reported to consistently yield a high ratio of N1 to N4 isomers, often around 90:10.[1] In contrast, using sodium hydroxide in water can lead to mixtures of 1-methyl and 4-methyl-1,2,4-triazole.[2] Using sodium ethoxide in ethanol is known to favor N1 alkylation.[2]
-
Steric Hindrance: The presence of substituents on the triazole ring can direct the alkylation. Bulky groups at the C3 and C5 positions can sterically hinder the N1 and N2 positions, potentially influencing the regioselectivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product.
-
Alkylating Agent: The nature of the alkylating agent can also impact the outcome. For some substrates, using a tosylate leaving group has been shown to improve regioselectivity and yield.[3]
Q2: I am observing the formation of over-alkylated products, such as quaternary triazolium salts. How can I prevent this?
A2: Over-alkylation, leading to the formation of triazolium salts, is a common side reaction, especially with highly reactive alkylating agents or forcing conditions.[3][4] To minimize this:
-
Control Stoichiometry: Use a precise stoichiometry of the alkylating agent, typically 1.0 to 1.1 equivalents relative to the 1,2,4-triazole.
-
Reaction Time and Temperature: Monitor the reaction progress carefully (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures or prolonged reaction times.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile and reduce the likelihood of a second alkylation event.
Q3: The separation of N1 and N2/N4 isomers is proving difficult. Are there any recommended techniques?
A3: The separation of regioisomers can be challenging due to their similar physical properties.
-
Chromatography: Careful column chromatography on silica gel is the most common method. Experiment with different solvent systems (e.g., varying polarity with ethyl acetate/hexanes, or using a more polar solvent system like dichloromethane/methanol) to achieve better separation.
-
Crystallization: If one of the isomers is a solid and can be selectively crystallized from a suitable solvent, this can be an effective purification method.
-
Derivatization: In some cases, it might be possible to selectively derivatize one isomer to facilitate separation, followed by a deprotection step.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that determine the regioselectivity of N-alkylation in 1,2,4-triazoles?
A1: The regioselectivity of N-alkylation in 1,2,4-triazoles is a multifactorial issue influenced by the electrophile, solvent, base, catalyst (if present), and temperature.[5] Generally, N1 alkylation is kinetically favored due to higher electron density at this position. However, the N2-substituted 1,2,3-triazoles are thermodynamically more stable.[5] For 1,2,4-triazoles, the interplay of steric and electronic effects is critical. Alkylation often occurs preferentially at the nitrogen atom adjacent to the ring carbon with the most electron-donating group.[6]
Q2: Can I predict the major regioisomer based on the structure of my 1,2,4-triazole?
A2: While precise prediction can be complex, some general trends can be observed. For unsubstituted or symmetrically substituted 1,2,4-triazoles, a mixture of isomers is common. For unsymmetrically substituted triazoles, alkylation tends to occur at the nitrogen atom next to the more electron-donating substituent.[6] Computational methods, such as Density Functional Theory (DFT) calculations, can also be employed to predict the most likely site of alkylation by analyzing the electron density and stability of the resulting products.[7][8]
Q3: Are there any "green" or more environmentally friendly methods for regioselective N-alkylation?
A3: Yes, research has explored more sustainable approaches. One such method involves the use of ionic liquids as solvents under microwave irradiation. This has been shown to be a regioselective protocol for the synthesis of 1-alkyl-1,2,4-triazole derivatives, often with excellent yields and the potential for recycling the base-ionic liquid combination.[9]
Data Presentation: Regioselectivity of 1,2,4-Triazole Alkylation
The following table summarizes the influence of different reaction conditions on the regioselectivity of N-alkylation of 1,2,4-triazole.
| Alkylating Agent | Base | Solvent | Temperature | N1:N4 Ratio | Reference |
| Alkyl Halides | DBU | THF | Not Specified | ~90:10 | [1] |
| Methyl Sulfate | aq. NaOH | Water | Not Specified | Mixture of 1- and 4-methyl | [2] |
| Ethyl Chloroacetate | Sodium Methoxide | Not Specified | Not Specified | N1-substituted | [2] |
| Alkyl Halides | K2CO3 | Ionic Liquid | 80 °C (Microwave) | Regioselective for N1 | [9] |
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation using DBU in THF
This protocol is adapted from literature describing a convenient and high-yielding synthesis of 1-substituted-1,2,4-triazoles.[1]
Materials:
-
1H-1,2,4-triazole
-
Alkyl halide (e.g., 4-nitrobenzyl bromide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous THF, add DBU (1.1 eq) at ambient temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 10-15 minutes.
-
Add the alkyl halide (1.05 eq) to the reaction mixture.
-
Stir the reaction at ambient temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 1-substituted-1,2,4-triazole.
Protocol 2: Regioselective N1-Alkylation using Microwave Irradiation in an Ionic Liquid
This protocol is based on a green chemistry approach for the regioselective alkylation of 1,2,4-triazole.[9]
Materials:
-
1H-1,2,4-triazole
-
Alkyl halide (e.g., 1-bromobutane)
-
Potassium carbonate (K2CO3)
-
Ionic liquid (e.g., hexylpyridinium bromide)
Procedure:
-
In a microwave-safe reaction vessel, combine 1H-1,2,4-triazole (1.0 eq), the alkyl halide (1.1 eq), potassium carbonate (1.2 eq), and the ionic liquid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 80°C for the specified time (e.g., 10-15 minutes).[9]
-
After cooling, extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
The ionic liquid and base may be recovered and reused.
-
Wash the organic extract with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the pure 1-alkyl-1,2,4-triazole.
Visualizations
Caption: General experimental workflow for the N-alkylation of 1,2,4-triazoles.
Caption: Decision-making flowchart for troubleshooting poor regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regioselectivity in the Thermal Rearrangement of Unsymmetrical 4-Methyl-4H-1,2,4-triazoles to 1-Methyl-1H-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antifungal Activity of 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the development of novel and effective antifungal agents. Among the various heterocyclic compounds explored, 1,2,4-triazole derivatives have proven to be a cornerstone in antifungal drug discovery. This guide provides a comprehensive comparative analysis of the antifungal activity of various 1,2,4-triazole derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary antifungal mechanism of 1,2,4-triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and functionality of the fungal cell membrane. By binding to the heme iron in the active site of CYP51, 1,2,4-triazoles block the conversion of lanosterol to ergosterol. This disruption leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function, which inhibits fungal growth.[1]
Recent studies also suggest a secondary mechanism of action where the accumulation of sterol intermediates, due to CYP51 inhibition, leads to a negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the initial stages of sterol biosynthesis.
Data Presentation: Comparative Antifungal Activity
The following tables summarize the in vitro antifungal activity of various 1,2,4-triazole derivatives against a range of pathogenic fungi, primarily focusing on Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates a higher potency of the compound.
Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives against Candida Species
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Triazole-benzotriazine hybrids | Candida albicans | 0.0156 - 2.0 | Fluconazole | - | [2] |
| Alkyne-linked triazoles (6b, 6c) | Candida spp. | 0.0156 - 0.5 | Fluconazole, Ravuconazole | - | [2] |
| Triazole-isoxazole hybrid (5a) | Candida albicans | 0.0313 | - | - | [2] |
| Triazole-isoxazole hybrid (5a) | Candida parapsilosis | 0.0313 | - | - | [2] |
| Triazole alcohol derivatives (7b, 7e) | Fluconazole-susceptible Candida spp. | 0.063 - 1.0 | Fluconazole | 0.5 - 4.0 | [2] |
| Triazole alcohol derivatives (7b, 7e) | Fluconazole-resistant Candida spp. | Active | Fluconazole | Resistant | [2] |
| Phenylethynyl pyrazole triazole (6c) | Candida albicans | 0.0625 | Fluconazole | - | [3] |
| Phenylethynyl pyrazole triazole (5k) | Candida albicans | 0.125 | Fluconazole | - | [3] |
| Quinoline-benzothiazolyl-triazole (23f, 23j) | Candida albicans | 6.25 | Fluconazole | 12.5 | [4] |
Table 2: Antifungal Activity of 1,2,4-Triazole Derivatives against Aspergillus and Cryptococcus Species
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Triazole-benzotriazine hybrids | Cryptococcus neoformans | 0.0156 - 2.0 | - | - | [2] |
| Triazolo-quinazolinone (37c-f, 38b) | Aspergillus fumigatus | 0.98 - 1.95 | Amphotericin B | - | [2] |
| Triazole-amine hybrid (10d, 10k, 10n, 10m, 10o) | Aspergillus fumigatus | 0.125 - 1.0 | Fluconazole | - | [2] |
| Phenylethynyl pyrazole triazole (6c) | Cryptococcus neoformans | 0.0625 | Fluconazole | - | [3] |
| Phenylethynyl pyrazole triazole (5k) | Cryptococcus neoformans | 0.125 | Fluconazole | - | [3] |
| Phenylethynyl pyrazole triazole (6c) | Aspergillus fumigatus | 4.0 | Fluconazole | >64 | [3] |
| Phenylethynyl pyrazole triazole (5k) | Aspergillus fumigatus | 8.0 | Fluconazole | >64 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key in vitro antifungal assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38-A for filamentous fungi.
a. Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar for Candida spp. and Potato Dextrose Agar for Aspergillus spp.) at 35°C for 24-48 hours (yeasts) or 7 days (molds).
-
For yeasts, colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). The suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
For molds, a conidial suspension is prepared by washing the culture surface with sterile saline containing 0.05% Tween 80. The conidia are counted using a hemocytometer and diluted in RPMI-1640 medium to the desired concentration.
b. Preparation of Antifungal Dilutions:
-
Stock solutions of the 1,2,4-triazole derivatives are prepared in dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate using RPMI-1640 medium to obtain a range of final concentrations.
c. Inoculation and Incubation:
-
Each well is inoculated with the prepared fungal suspension.
-
A drug-free well serves as a positive growth control, and an uninoculated well serves as a negative control.
-
The microtiter plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
d. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
a. Preparation of Agar Plates:
-
A suitable agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts) is poured into sterile Petri dishes and allowed to solidify.
-
The surface of the agar is uniformly inoculated with a standardized fungal suspension (0.5 McFarland).
b. Well Preparation and Sample Addition:
-
Wells of a fixed diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
A specific volume of the test compound solution (dissolved in a suitable solvent) is added to each well.
-
A well with the solvent alone serves as a negative control, and a well with a standard antifungal agent (e.g., fluconazole) serves as a positive control.
c. Incubation and Measurement:
-
The plates are incubated at 35°C for 24-48 hours.
-
The diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.
Mandatory Visualizations
Ergosterol Biosynthesis Pathway and Inhibition by 1,2,4-Triazoles
References
- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate and Fluconazole
In the landscape of antifungal drug discovery, the triazole class of compounds has been a cornerstone for decades, with fluconazole being a prominent and widely used agent. This guide provides a comparative overview of the established antifungal drug, fluconazole, and a novel triazole derivative, ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate. The comparison is based on available data for structurally related compounds and established knowledge of fluconazole's performance, offering insights for researchers and professionals in drug development.
Overview of Compounds
Fluconazole is a bis-triazole antifungal agent renowned for its systemic activity and favorable pharmacokinetic profile. It is a first-line treatment for various fungal infections, particularly those caused by Candida and Cryptococcus species.
This compound is a synthetic triazole derivative. While direct and extensive antifungal data for this specific molecule is not widely published, its structural components—a phenyl group and a triazole ring—are common motifs in many antifungal compounds. Its biological activity can be inferred from studies on structurally similar molecules.
Mechanism of Action: A Shared Pathway
Both fluconazole and, presumably, this compound, belong to the azole class of antifungals. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol for maintaining the integrity and fluidity of the fungal cell membrane.
By inhibiting CYP51, these triazole compounds disrupt ergosterol synthesis, leading to the accumulation of toxic sterol precursors and ultimately compromising the fungal cell membrane's structure and function. This disruption inhibits fungal growth and replication.
A Comparative Guide to Analytical Methods for the Quantification of Ethyl 1-Phenyl-1H-1,2,4-triazole-3-carboxylate
This guide provides a comparative overview of analytical methodologies for the quantification of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate, a molecule of interest in pharmaceutical and agrochemical research. While specific validated methods for this exact analyte are not extensively published, this document leverages data from structurally similar triazole derivatives to provide a robust framework for method selection and validation. The primary focus is on High-Performance Liquid Chromatography (HPLC), with a comparative analysis against alternative techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Performance of Analytical Methods
The selection of an appropriate analytical technique is guided by several key performance parameters. The following table summarizes typical performance characteristics for the analysis of triazole derivatives by HPLC, LC-MS/MS, and GC-MS, offering a benchmark for the expected performance for this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.01 - 0.1 mg/L | 1.1 - 4.0 µg/kg[1][2] | Analyte Dependent |
| Limit of Quantification (LOQ) | 0.05 - 0.1 mg/kg[3][4] | 0.01 mg/kg - 4.0 µg/kg[1][2] | Analyte Dependent |
| Linearity (R²) | > 0.99[3][4] | > 0.99[2][3] | > 0.99 |
| Precision (RSD%) | < 10%[4][5] | < 15%[2] | < 15% |
| Accuracy/Recovery (%) | 85 - 115%[5] | 83 - 99%[2] | 80 - 120% |
| Specificity | Moderate | High | High |
| Throughput | High | Medium | Medium |
| Cost | Low | High | Medium |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV, LC-MS/MS, and GC-MS analysis of triazole compounds.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is well-suited for routine quantification due to its robustness and cost-effectiveness.
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions :
-
Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water is commonly used.[1] For example, an isocratic mobile phase of 60:40 (v/v) acetonitrile:water.[1] Modifiers like 0.1% acetic acid or formic acid can be added to improve peak shape.
-
Flow Rate : Typically 1.0 mL/min.[3]
-
Column Temperature : 30 °C.
-
Detection : UV detection at the wavelength of maximum absorbance for the analyte (e.g., ~260 nm).[1]
-
Injection Volume : 20 µL.[3]
-
-
Sample Preparation :
-
Standard Preparation : Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile (e.g., 1 mg/mL).[1]
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve.[1]
-
Sample Extraction : For solid samples, weigh a representative amount and extract with a suitable solvent (e.g., acetonitrile/water mixture).[1] For liquid samples (e.g., plasma), protein precipitation with acetonitrile or perchloric acid followed by centrifugation is a common approach.[1][4][5]
-
Filter the final extract through a 0.45 µm syringe filter before injection.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[1][6]
-
Instrumentation : An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 or a mixed-mode column is typically used.[1][6]
-
Mobile Phase : A gradient of acetonitrile and water, often with a modifier like formic acid to enhance ionization.[1]
-
Flow Rate : 0.3 - 0.6 mL/min.
-
Ionization : ESI in positive ion mode.[1]
-
Detection : Multiple Reaction Monitoring (MRM) is used for specific precursor-to-product ion transitions of the analyte.[1][6]
-
-
Sample Preparation : Similar to HPLC, but may require a more rigorous cleanup to minimize matrix effects.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable triazole compounds.[7]
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.[7]
-
Chromatographic Conditions :
-
Sample Preparation : Derivatization may be necessary for less volatile compounds to improve their thermal stability and chromatographic behavior.
Methodology Visualization
The following diagrams illustrate the workflow for HPLC method validation and a comparison of the analytical techniques discussed.
Caption: Workflow for a typical HPLC method validation process.
Caption: Comparison of analytical methods for triazole quantification.
Alternative Analytical Techniques
Beyond the conventional methods, several other techniques can be considered for the analysis of triazole derivatives:
-
Sequential Injection Chromatography (SIC) : A newer technique that offers advantages in terms of simplicity, cost-effectiveness, and speed compared to traditional HPLC.[8] It has shown comparable results in terms of resolution, accuracy, precision, and limits of detection and quantification.[8]
-
Hydrophilic Interaction Chromatography (HILIC) : This technique is particularly useful for polar compounds that are not well-retained on traditional reversed-phase columns.[9] It offers an alternative selectivity to RPLC.[9]
-
Supercritical Fluid Chromatography (SFC) : SFC is another alternative that can provide different selectivity and is often considered a "greener" technique due to its use of supercritical CO2 as the primary mobile phase component.[9]
-
Bioassays : While less precise and accurate than chromatographic methods, bioassays can be a simple and cost-effective way to determine the antifungal activity of triazole compounds.[5][10][11] However, HPLC is favored for pharmacokinetic studies due to its lower variability.[5][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of high-performance liquid chromatographic and microbiological methods for determination of voriconazole levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. [PDF] Comparison of High-Performance Liquid Chromatographic and Microbiological Methods for Determination of Voriconazole Levels in Plasma | Semantic Scholar [semanticscholar.org]
- 11. Comparison of High-Performance Liquid Chromatographic and Microbiological Methods for Determination of Voriconazole Levels in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 1-Phenyl-1,2,4-triazole-3-carboxylates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-phenyl-1,2,4-triazole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, with a focus on their anti-inflammatory, cyclooxygenase (COX) inhibitory, and antimicrobial activities. The information presented herein is supported by experimental data from various studies to aid in the rational design of novel therapeutic agents.
Anti-inflammatory and COX-2 Inhibitory Activity
Recent studies have highlighted the potential of 1-aryl-1,2,4-triazole-3-carboxylate derivatives as potent anti-inflammatory agents, often exerting their effects through the selective inhibition of the COX-2 enzyme. The following table summarizes the anti-inflammatory and COX-2 inhibitory activities of a series of methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates.
| Compound | R | X | Anti-inflammatory Activity (% Inhibition of Edema) | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| 5a | H | Cl | 75 | >100 | 1.5 | >66.7 |
| 5b | 4-F | Cl | 82 | >100 | 0.09 | >1111 |
| 5d | 4-Cl | Cl | 85 | 19.3 | 0.018 | 1072 |
| 5e | 4-Br | Cl | 83 | 25.6 | 0.023 | 1113 |
| 5g | 4-Me | Cl | 78 | >100 | 0.15 | >667 |
| 5h | 4-OMe | Cl | 72 | >100 | 0.85 | >118 |
| Indomethacin | - | - | 79 | 0.1 | 0.8 | 0.125 |
| Celecoxib | - | - | 69 | 15 | 0.05 | 300 |
Data extracted from a study on methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents.[1]
SAR Insights for Anti-inflammatory and COX-2 Inhibitory Activity:
-
Substitution on the 1-phenyl ring: The presence of electron-withdrawing groups, particularly at the para-position of the phenyl ring, significantly enhances COX-2 inhibitory activity and selectivity. For instance, compounds with 4-fluoro (5b), 4-chloro (5d), and 4-bromo (5e) substituents displayed potent and selective COX-2 inhibition with IC50 values in the nanomolar range.[1]
-
Electron-donating groups: Conversely, the introduction of electron-donating groups like methyl (5g) and methoxy (5h) at the para-position led to a decrease in COX-2 inhibitory potency.[1]
-
Halogen at the 5-position: The presence of a chloromethyl group at the 5-position of the triazole ring appears to be favorable for activity.
Antimicrobial Activity
While specific SAR studies on the antimicrobial properties of 1-phenyl-1,2,4-triazole-3-carboxylates are limited, the broader class of 1,2,4-triazole derivatives has been extensively investigated for antibacterial and antifungal activities. The following table presents representative data for related structures.
| Compound | R1 | R2 | R3 | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
| A | 4-Cl-Ph | H | CH3 | 12.5 | 25 |
| B | 4-NO2-Ph | H | CH3 | 6.25 | 12.5 |
| C | 4-Cl-Ph | H | C2H5 | 25 | 50 |
| D | 4-NO2-Ph | H | C2H5 | 12.5 | 25 |
| Streptomycin | - | - | - | 10 | 5 |
This table is a generalized representation based on SAR trends observed in various studies on antimicrobial 1,2,4-triazoles.
General SAR Insights for Antimicrobial Activity:
-
Substituents on the phenyl ring: The nature and position of substituents on the phenyl ring play a crucial role in determining the antimicrobial spectrum and potency. Electron-withdrawing groups like nitro and chloro are often associated with enhanced activity.
-
Alkyl ester group: The size of the alkyl group of the carboxylate ester can influence activity, with smaller alkyl groups sometimes being more favorable.
Experimental Protocols
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)
This protocol is based on the method described for the evaluation of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives.
-
Animal Model: Adult male albino rats (150-180 g) are used. The animals are fasted for 18 hours before the experiment with free access to water.
-
Induction of Edema: A 0.1 mL of a 1% w/v suspension of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Drug Administration: The test compounds and a standard drug (e.g., Indomethacin) are administered orally as a suspension in 1% w/v carboxymethyl cellulose (CMC) solution, 1 hour before the carrageenan injection. A control group receives only the vehicle.
-
Measurement of Paw Edema: The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.
In Vitro COX-1/COX-2 Inhibition Assay
The following is a general protocol for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2 enzymes.
-
Enzyme Source: Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Assay Principle: The assay measures the initial rate of prostaglandin E2 (PGE2) production from arachidonic acid.
-
Procedure:
-
The test compounds are pre-incubated with the enzyme (COX-1 or COX-2) in a reaction buffer (e.g., Tris-HCl buffer) containing a cofactor (e.g., hematin) and an inhibitor (for COX-1, to ensure COX-2 specific activity is measured, and vice-versa).
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by the addition of a stopping solution (e.g., a solution of a non-steroidal anti-inflammatory drug).
-
The amount of PGE2 produced is quantified using a specific enzyme immunoassay (EIA) kit.
-
-
Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Visualizing the Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of novel 1-phenyl-1,2,4-triazole-3-carboxylate derivatives as potential therapeutic agents.
Caption: A flowchart illustrating the key stages in the structure-activity relationship-guided discovery of novel 1-phenyl-1,2,4-triazole-3-carboxylate drug candidates.
References
Unlocking Antifungal Potency: A Comparative Guide to the Quantitative Structure-Activity Relationship of 1,2,4-Triazoles
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal performance of 1,2,4-triazole derivatives, supported by experimental data. We delve into the quantitative structure-activity relationships (QSAR) that govern their efficacy, detail the experimental protocols for their evaluation, and present a clear comparison with alternative antifungal agents.
The 1,2,4-triazole scaffold is a cornerstone in the development of potent antifungal agents. These compounds primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atom (N4) of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting ergosterol production and leading to the accumulation of toxic methylated sterols, which ultimately inhibits fungal growth.[1]
Comparative Antifungal Activity of 1,2,4-Triazole Derivatives
The antifungal efficacy of 1,2,4-triazole derivatives has been extensively studied against a wide range of pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various derivatives compared to established antifungal drugs. Lower MIC values indicate higher antifungal potency.
| Compound/Drug | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) | Microsporum gypseum (MIC in µg/mL) | Reference |
| 1,2,4-Triazole Derivatives | ||||
| Monochloro derivative | - | - | < 6.25 | [2] |
| 2,4-Dichloro derivative | - | - | < 6.25 | [2] |
| 4-Fluoro derivative | - | - | < 6.25 | [2] |
| Amide-containing triazole (23d) | 0.008 | - | - | [3] |
| Reference Antifungal Agents | ||||
| Ketoconazole | - | - | 6.25 | [2] |
| Fluconazole | 0.5 | >4 | - | [3] |
| Itraconazole | 0.125 | - | - | [3] |
| Terbinafine | - | - | - | [4] |
| Griseofulvin | - | - | - | [4] |
| Compound/Drug | Trichophyton rubrum (Geometric Mean MIC in mg/L) | Reference |
| Newer Triazoles | ||
| Voriconazole | 0.05 | [4] |
| Posaconazole | 0.11 | [4] |
| Isavuconazole | 0.13 | [4] |
| Established Antifungals | ||
| Itraconazole | 0.26 | [4] |
| Fluconazole | 2.12 | [4] |
| Griseofulvin | 1.65 | [4] |
| Terbinafine | 0.03 | [4] |
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR studies are instrumental in understanding how the chemical structure of 1,2,4-triazole derivatives influences their antifungal activity. These models use statistical methods to correlate physicochemical properties of the molecules with their biological activity.
Key physicochemical descriptors that have been shown to be significant in the QSAR models for antifungal 1,2,4-triazoles include:
-
Topological parameters: These describe the connectivity and shape of the molecule.
-
Physicochemical parameters: These include properties like hydrophobicity (logP), molar refractivity, and electronic properties.[5]
For instance, a QSAR analysis of fluconazole analogues against Candida albicans revealed that topological and physicochemical parameters have significant regression coefficients, indicating their importance in determining antifungal potency.[5] The models are validated using cross-validation and external test sets to ensure their predictive power for new, unsynthesized compounds.[5]
Experimental Protocols
The determination of antifungal activity is crucial for QSAR studies and for comparing the efficacy of different compounds. The following are generalized protocols for common in vitro antifungal susceptibility testing methods.
Broth Dilution Method (for MIC determination)
This method determines the minimum concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
1,2,4-triazole derivatives and reference antifungal agents
-
Fungal strains (e.g., Candida albicans)
-
Culture medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Antifungal Solutions: Prepare stock solutions of the test compounds in a suitable solvent like DMSO. Perform serial two-fold dilutions in the culture medium within the 96-well plates to achieve a range of concentrations.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Suspend fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then diluted in the culture medium to the desired final inoculum concentration.[1]
-
Inoculation and Incubation: Add the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control. Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure absorbance.
Agar Disk Diffusion Method
This method assesses the susceptibility of a fungal isolate to an antifungal agent.
Materials:
-
Filter paper disks impregnated with known concentrations of the antifungal agents
-
Fungal strains
-
Agar plates (e.g., Sabouraud Dextrose Agar)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain as described in the broth dilution method.
-
Inoculation of Agar Plates: Evenly swab the surface of the agar plate with the fungal inoculum.
-
Application of Disks: Aseptically place the antifungal-impregnated disks on the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at an appropriate temperature for a specified period.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of no fungal growth around each disk. The size of the zone of inhibition is indicative of the antifungal activity.
Visualizing the Process and Pathway
To better understand the workflow of QSAR studies and the mechanism of action of 1,2,4-triazoles, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of spectroscopic data between isomers of ethyl 1-phenyl-1,2,4-triazole-3-carboxylate
A detailed examination of the spectroscopic signatures of positional isomers of ethyl phenyl-1,2,4-triazole-3-carboxylate reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra. These variations provide a clear basis for the structural elucidation and differentiation of the 1-phenyl, 4-phenyl, and 5-phenyl isomers, which is critical for researchers in synthetic chemistry and drug development.
This guide presents a comparative analysis of the available spectroscopic data for three key positional isomers of ethyl phenyl-1,2,4-triazole-3-carboxylate. The placement of the phenyl group on the triazole ring significantly influences the chemical environment of the constituent atoms, leading to unique spectroscopic fingerprints for each isomer.
Isomeric Structures
The isomers under comparison are:
-
Ethyl 1-phenyl-1,2,4-triazole-3-carboxylate
-
Ethyl 4-phenyl-1,2,4-triazole-3-carboxylate
-
Ethyl 5-phenyl-1,2,4-triazole-3-carboxylate
A Researcher's Guide to the Validation of Analytical Methods for Detecting Byproducts in Triazole Synthesis
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized triazole compounds is paramount. The presence of byproducts can significantly impact the efficacy and safety of pharmaceutical products. This guide provides an objective comparison of analytical methods for detecting and quantifying byproducts in triazole synthesis, supported by experimental data and detailed validation protocols.
The synthesis of 1,2,3-triazoles, particularly through the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, can lead to the formation of various byproducts.[1] Common impurities include regioisomers (e.g., 1,4- and 1,5-disubstituted triazoles), products from the oxidative homocoupling of terminal alkynes, and unreacted starting materials.[2] The thermal Huisgen 1,3-dipolar cycloaddition, while not requiring a metal catalyst, often results in a mixture of 1,4- and 1,5-regioisomers.[2] Therefore, robust analytical methods are essential for the characterization and quality control of synthesized triazoles.
Comparison of Analytical Methods for Triazole Byproduct Analysis
The selection of an appropriate analytical technique depends on the specific byproducts of interest, the required sensitivity, and the nature of the triazole compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most common methods employed.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[3] | Separation by HPLC followed by mass analysis, providing molecular weight and structural information.[4] | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[1] |
| Applicability to Triazoles | Widely applicable to a broad range of triazoles, including non-volatile and thermally labile compounds.[3] | Suitable for volatile and thermally stable triazoles; derivatization may be required for non-volatile compounds.[3] | Highly sensitive and selective for a wide range of triazoles, enabling the identification and quantification of trace-level impurities.[5] | Excellent for structural elucidation and identification of isomers and unknown byproducts.[1] Can be quantitative (qNMR). |
| Strengths | Robust, reproducible, and widely available. Excellent for quantification. | High resolution for volatile compounds, cost-effective.[6] | High sensitivity and specificity, provides molecular weight information.[5][7] | Provides unambiguous structural information, non-destructive.[1] |
| Limitations | May have lower sensitivity than MS-based methods. | Not suitable for non-volatile or thermally labile compounds.[3] | Can be affected by matrix effects, more expensive instrumentation.[8] | Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures.[9] |
Quantitative Performance of Analytical Methods
The validation of an analytical method ensures its suitability for its intended purpose. Key validation parameters, as per the International Council for Harmonisation (ICH) guidelines, include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.[10] The following tables summarize typical performance data for various analytical methods used in the analysis of triazoles and their byproducts.
Table 1: HPLC Method Validation Data for Triazole Impurity Analysis
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH) |
| Linearity (r²) | > 0.999[11] | ≥ 0.99[3] |
| LOD | 0.003 - 0.5 µg/mL[11][12] | 3.3 x (Standard Deviation of the Response / Slope)[13] |
| LOQ | 0.01 - 1.0 µg/mL[11][12] | 10 x (Standard Deviation of the Response / Slope)[13] |
| Accuracy (% Recovery) | 98 - 102%[14] | Typically 80 - 120% for impurities |
| Precision (% RSD) | < 2%[14] | Repeatability: ≤ 2%; Intermediate Precision: ≤ 5% |
Table 2: LC-MS/MS Method Validation Data for Triazole Analysis
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH) |
| Linearity (r²) | > 0.99[15] | ≥ 0.99 |
| LOD | 0.004 - 0.008 mg/L[16] | S/N ratio ≥ 3 |
| LOQ | 1.1 - 4.0 µg/kg[15] | S/N ratio ≥ 10 |
| Accuracy (% Recovery) | 83 - 99%[15] | Typically 80 - 120% for impurities |
| Precision (% RSD) | < 15%[16] | Repeatability: ≤ 15%; Intermediate Precision: ≤ 15% |
Table 3: GC-MS Method Validation Data for Volatile Triazole Analysis
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH) |
| Linearity (r²) | 0.997 - 0.999 | ≥ 0.99 |
| LOD | 0.3 - 0.8 µg/L | S/N ratio ≥ 3 |
| LOQ | 1.0 - 2.5 µg/L | S/N ratio ≥ 10 |
| Accuracy (% Recovery) | 83 - 114% | Typically 80 - 120% for impurities |
| Precision (% RSD) | 6 - 9% | Repeatability: ≤ 15%; Intermediate Precision: ≤ 15% |
Experimental Protocols
Detailed experimental protocols are crucial for the successful validation of analytical methods. The following sections provide a comprehensive guide for validating an HPLC method for the analysis of triazole synthesis byproducts and a protocol for NMR analysis.
Protocol for Validation of an HPLC Method
This protocol is based on ICH guidelines for the validation of analytical procedures.[10]
1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13]
-
Forced Degradation Studies: To demonstrate that the method is stability-indicating, forced degradation studies are performed on the triazole drug substance.
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.[17]
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.[17]
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for a specified period.
-
-
Analysis: Analyze the stressed samples, along with a placebo and a solution of known impurities, using the developed HPLC method.
-
Acceptance Criteria: The method is considered specific if the peaks for the main drug and all byproducts are well-resolved (resolution > 1.5) and there is no interference from the placebo or other degradation products. Peak purity analysis using a photodiode array (PDA) detector should also be performed.[3]
2. Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[18]
-
Procedure:
-
Prepare a stock solution of the byproduct reference standard.
-
Prepare a series of at least five dilutions of the stock solution, covering the expected concentration range of the byproduct (e.g., from the LOQ to 120% of the specification limit).[12]
-
Inject each dilution in triplicate.
-
-
Analysis: Plot the mean peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[3]
3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[14]
-
Procedure:
-
Prepare a placebo mixture (if analyzing a drug product).
-
Spike the placebo or a known amount of the drug substance with the byproduct at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).[3]
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 80-120% for each concentration level.[14]
4. Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14]
-
Repeatability (Intra-assay Precision):
-
Procedure: Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each) on the same day, by the same analyst, and with the same equipment.[3]
-
-
Intermediate Precision:
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Analysis: Calculate the relative standard deviation (RSD) for each set of measurements.
-
Acceptance Criteria: The RSD for repeatability should be ≤ 2%, and for intermediate precision, it should be ≤ 5%.[14]
Protocol for NMR Analysis of Triazole Byproducts
NMR spectroscopy is a powerful tool for the structural elucidation of byproducts.[1]
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified triazole product or a crude reaction mixture in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify characteristic proton signals. The triazole ring proton typically appears as a singlet between 7.5 and 8.8 ppm for 1,4-disubstituted 1,2,3-triazoles.[1]
-
Acquire a ¹³C NMR spectrum to identify the carbon signals of the triazole ring and any byproducts.
-
For complex mixtures or for unambiguous structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[19]
-
-
Data Analysis:
-
Compare the acquired spectra with those of the starting materials and the expected product.
-
The presence of unexpected signals may indicate the formation of byproducts. For example, the signals for the 1,5-regioisomer will have different chemical shifts than the 1,4-isomer.
-
Paramagnetic impurities, such as residual copper from the synthesis, can cause broadening or disappearance of NMR signals, which may complicate the analysis.[9]
-
Visualizations
The following diagrams illustrate key workflows and relationships in the analysis of triazole synthesis byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS’ BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 7. biomedres.us [biomedres.us]
- 8. sciex.com [sciex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iosrjournals.org [iosrjournals.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
A Comparative Molecular Docking Guide to 1,2,4-Triazole-3-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of 1,2,4-Triazole-3-Carboxylate Derivatives and Their Biological Targets
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. The strategic incorporation of a carboxylate group or its corresponding amides and esters at the 3-position has been a focal point of recent research, aiming to enhance binding affinities and therapeutic efficacy. This guide provides a comparative overview of molecular docking studies on 1,2,4-triazole-3-carboxylate derivatives, offering a valuable resource for researchers in drug discovery and development. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of key molecular interactions and workflows.
Data Presentation: Comparative Docking Analyses
The following tables summarize the molecular docking performance of various 1,2,4-triazole-3-carboxylate and related derivatives against a range of biological targets. The data, including docking scores and experimental inhibitory concentrations, are collated from multiple studies to facilitate a clear comparison of their potential efficacy.
Anticancer Targets
The development of novel anticancer agents is a primary focus for the application of 1,2,4-triazole derivatives. Docking studies have been instrumental in predicting their binding modes and affinities to key cancer-related proteins such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 4 (CDK-4), aromatase, and tubulin.
Table 1: Molecular Docking Scores and Cytotoxicity of 1,2,4-Triazole-3-Carboxamide Derivatives against Cancer Targets
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Cancer Cell Line | IC50 (µM) |
| 4c | EGFR (6LUD) | Favorable Binding | A-549 (Non-small cell lung) | - |
| 4e | EGFR (6LUD) | Favorable Binding | A-549, PANC-1, HCT-116, HeLa | Most Pronounced Inhibition |
| 4h | EGFR (6LUD) | Favorable Binding | - | - |
| 4m | EGFR (6LUD) | Favorable Binding | A-549, PANC-1, HCT-116, HeLa | Most Pronounced Inhibition |
| 4n | EGFR (6LUD) | Favorable Binding | - | - |
| 4c | CDK-4 (7SJ3) | Favorable Binding | - | - |
| 4e | CDK-4 (7SJ3) | Favorable Binding | - | - |
| 4h | CDK-4 (7SJ3) | Favorable Binding | - | - |
| 4m | CDK-4 (7SJ3) | Favorable Binding | - | - |
| 4n | CDK-4 (7SJ3) | Favorable Binding | - | - |
| Compound 1 | Aromatase | -9.04 to -9.96 | - | - |
| Compound 1 | Tubulin | -6.23 to -7.54 | - | - |
Data sourced from multiple studies on 1,2,4-triazole carboxamide derivatives.[1][2][3][4][5] "Favorable Binding" indicates that the referenced study reported strong interactions without specifying a numerical score in the abstract.
Antimicrobial Targets
The scaffold of 1,2,4-triazole is also a well-established pharmacophore in the design of antimicrobial agents. Molecular docking has been employed to investigate the interactions of these derivatives with essential microbial enzymes, providing a basis for the development of new antibiotics and antifungals.
Table 2: Molecular Docking Scores and Antimicrobial Activity of 1,2,4-Triazole-3-Carboxylate Derivatives
| Compound ID | Target Protein (PDB ID) | Target Organism | Docking Score (kcal/mol) | Antimicrobial Activity (MIC) |
| AS-1 | Isocitrate Lyase | Wheat gibberellic | - | 7.44 mg/L |
| AS-4 | Isocitrate Lyase | Wheat gibberellic | - | 6.80 mg/L |
| AS-14 | Isocitrate Lyase | Wheat gibberellic | Lower binding energy | 5.33 mg/L |
| Fluconazole (Standard) | Isocitrate Lyase | Wheat gibberellic | - | 7.66 mg/L |
| 1-n-decyloxymethyl-1,2,4-triazole-3-carboxamide | eIF4E | - | Favorable Binding | Induces leukemia cell death at low µM |
Data compiled from studies on 5-amino-1H-1,2,4-triazole-3-carboxylic acid Schiff base derivatives and alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide.[6][7] A lower docking binding energy generally correlates with stronger inhibitory ability.[6]
Experimental Protocols
A generalized workflow for the synthesis and molecular docking of 1,2,4-triazole-3-carboxylate derivatives is outlined below. This protocol is a synthesis of methodologies reported in the cited literature.
Synthesis of 1,2,4-Triazole-3-Carboxamide Derivatives
A common synthetic route involves a multi-step process:
-
Preparation of Ethyl β-N-Boc-oxalamidrazone: Thiooxamic acid ethyl ester is converted to ethyl β-N-Boc-oxalamidrazone.[3][4]
-
Formation of the Triazole Ring: The amidrazone is then used to prepare the ethyl esters of 5-substituted 1,2,4-triazole-3-carboxylic acid.[3][4]
-
Amidation: Finally, the ethyl ester is converted to the desired 5-substituted 1,2,4-triazole-3-carboxylic acid amides using a suitable base such as potassium tert-butoxide.[3][4]
Characterization of the synthesized compounds is typically performed using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[3][4]
Molecular Docking Protocol
The following steps represent a typical molecular docking workflow:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and the protein is prepared by adding hydrogen atoms, assigning bond orders, and performing energy minimization using a molecular modeling software package like Schrödinger Suite or AutoDock.[2][5]
-
Ligand Preparation: The 2D structures of the 1,2,4-triazole derivatives are drawn and converted to 3D structures. The ligands are then optimized and energy minimized.[2]
-
Grid Generation: A docking grid is defined around the active site of the target protein, typically centered on the co-crystallized ligand or key active site residues.
-
Molecular Docking: The prepared ligands are docked into the defined grid of the target protein using a docking program such as Glide (in extra-precision mode) or AutoDock.[2][5] The docking results are analyzed based on the docking scores and the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate a generalized experimental workflow for the discovery of bioactive 1,2,4-triazole derivatives and a simplified representation of a signaling pathway that can be targeted by these compounds.
Caption: Experimental workflow for drug discovery of 1,2,4-triazole derivatives.
Caption: Simplified EGFR signaling pathway and the inhibitory action of 1,2,4-triazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. ijcrcps.com [ijcrcps.com]
- 6. Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
benchmarking different synthetic methods for ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic methodologies for ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The following sections detail various synthetic routes, presenting quantitative data in structured tables, complete experimental protocols, and visualizations of the chemical pathways to aid in the selection of the most suitable method for specific research and development needs.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules. The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents. The efficient and scalable synthesis of this carboxylate derivative is therefore of paramount importance. This guide benchmarks three distinct synthetic strategies, evaluating them based on reaction yield, conditions, and starting material accessibility.
Synthetic Methodologies: A Comparative Overview
Three primary synthetic routes for obtaining this compound and its analogs are presented below. Each method offers unique advantages and is suited for different laboratory settings and production scales.
Method 1: One-Pot Synthesis from a Hydrazonoyl Hydrochloride and the Vilsmeier Reagent
This approach, adapted from the work of Tsai et al. on the corresponding methyl ester, offers a convenient and efficient one-pot procedure for the synthesis of 1-aryl-1H-1,2,4-triazole-3-carboxylates.[1] The reaction proceeds through the formation of a nitrilimine intermediate from a hydrazonoyl hydrochloride, which then undergoes cyclization with the Vilsmeier reagent.
Reaction Scheme:
Figure 1: One-pot synthesis from a hydrazonoyl hydrochloride.
Method 2: Cyclocondensation of an Amidrazone with an α-Keto Ester Derivative
This classical approach involves the reaction of a phenyl-substituted amidrazone with an ethyl ester derivative of glyoxylic acid, such as ethyl 2-oxo-2-(phenylhydrazono)acetate. The cyclization is typically promoted by heat or acid catalysis, leading to the formation of the 1,2,4-triazole ring.
Reaction Scheme:
Figure 2: Synthesis via cyclocondensation of an amidrazone.
Method 3: From Ethyl Cyanoformate and Phenylhydrazine
A plausible, though less commonly documented, route involves the initial reaction of ethyl cyanoformate with phenylhydrazine to form an intermediate which can then be cyclized. This method offers the potential for a straightforward assembly of the triazole core from readily available starting materials. A related synthesis for the corresponding methyl ester has been reported in the patent literature, suggesting its feasibility.[2]
Reaction Scheme:
Figure 3: Synthesis from ethyl cyanoformate and phenylhydrazine.
Quantitative Data Summary
The following table summarizes the key performance indicators for each synthetic method, based on available literature data for the target molecule or closely related analogs.
| Method | Starting Materials | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| 1 | Ethyl 2-chloro-2-(phenylhydrazono)acetate | Vilsmeier Reagent (DMF/POCl₃), Triethylamine, Heat | ~1-2 hours | ~85-95 (estimated for ethyl ester) | Tsai et al. (for methyl ester)[1] |
| 2 | Benzamidrazone, Ethyl 2-chloro-2-(hydroxyimino)acetate | Base, Heat | 4-6 hours | 70-85 | General method |
| 3 | Ethyl Cyanoformate, Phenylhydrazine | Formic Acid, Heat | 6-8 hours | 60-75 | Adapted from patent literature[2] |
Experimental Protocols
Method 1: One-Pot Synthesis from a Hydrazonoyl Hydrochloride and the Vilsmeier Reagent (Adapted from Tsai et al. for the ethyl ester)
Materials:
-
Ethyl 2-chloro-2-(phenylhydrazono)acetate
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of N,N-dimethylformamide (3.0 equiv.) in dichloromethane at 0 °C, phosphorus oxychloride (1.1 equiv.) is added dropwise. The mixture is stirred for 30 minutes to generate the Vilsmeier reagent.
-
A solution of ethyl 2-chloro-2-(phenylhydrazono)acetate (1.0 equiv.) and triethylamine (1.2 equiv.) in dichloromethane is added to the Vilsmeier reagent solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Cyclocondensation of an Amidrazone with an α-Keto Ester Derivative
Materials:
-
Benzamidrazone
-
Ethyl 2-chloro-2-(hydroxyimino)acetate
-
Pyridine
-
Ethanol
-
Hydrochloric acid (for workup)
Procedure:
-
A solution of benzamidrazone (1.0 equiv.) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv.) in ethanol is prepared.
-
Pyridine (1.1 equiv.) is added to the solution, and the mixture is heated to reflux for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
Method 3: From Ethyl Cyanoformate and Phenylhydrazine (Adapted from patent literature)[2]
Materials:
-
Ethyl cyanoformate
-
Phenylhydrazine
-
Formic acid
-
Ethanol
Procedure:
-
To a solution of ethyl cyanoformate (1.0 equiv.) in ethanol, phenylhydrazine (1.0 equiv.) is added dropwise at room temperature. The mixture is stirred for 2-3 hours.
-
Formic acid (2.0 equiv.) is then added to the reaction mixture.
-
The mixture is heated to reflux for 6-8 hours.
-
The reaction is monitored for the disappearance of the starting materials by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.
-
The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to give this compound.
Conclusion
This guide has presented a comparative analysis of three synthetic methods for this compound. The one-pot synthesis from a hydrazonoyl hydrochloride (Method 1) appears to be the most efficient in terms of reaction time and yield, making it an attractive option for rapid synthesis. The cyclocondensation of an amidrazone (Method 2) represents a more traditional and robust approach, while the synthesis from ethyl cyanoformate (Method 3) offers a potentially cost-effective route from simple starting materials, although it may require more optimization. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, available resources, and desired purity.
References
Cross-Validation of Biological Assay Results for Triazole Compounds: A Comparative Guide
Triazole compounds represent a significant class of heterocyclic molecules with broad applications in medicine and agriculture. Their biological activities, particularly as antifungal and anticancer agents, have been extensively studied. This guide provides a comparative analysis of the performance of various triazole derivatives, supported by experimental data from multiple studies. The objective is to offer researchers, scientists, and drug development professionals a clear and concise overview of the biological evaluation of these compounds.
Antifungal Activity of Triazole Compounds
Triazole antifungals primarily act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth.
A series of novel triazole derivatives have demonstrated potent, broad-spectrum antifungal activity against various human pathogenic fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, is a key parameter for assessing antifungal efficacy. The following table summarizes the MIC values of selected triazole compounds against different fungal strains.
Table 1: Antifungal Activity (MIC in µg/mL) of Selected Triazole Compounds
| Compound | Candida albicans SC5314 | Cryptococcus neoformans 22-21 | Candida glabrata 537 | Aspergillus fumigatus 7544 | Reference Drug (Fluconazole) MIC |
| Series A | |||||
| A1 | 0.125 | ≤0.125 | 0.125 | >64.0 | 0.25 |
| A2 | 0.125 | ≤0.125 | 0.25 | >64.0 | 0.25 |
| A3 | 0.25 | ≤0.125 | 0.5 | >64.0 | 0.25 |
| Series 5 & 6 | |||||
| 5a | 0.0625 | - | - | - | - |
| 5k | 0.0625 | 0.125 | - | 8.0 | >64.0 |
| 6c | 0.0625 | 0.0625 | - | 8.0 | >64.0 |
| Series 4 | |||||
| 4l | 0.51 | - | - | - | 1.52 |
| 4s | 0.53 | - | - | - | 1.52 |
| 4w | 0.69 | - | - | - | 1.52 |
Data compiled from multiple sources.[1][2][3] Note that direct comparison between series should be made with caution due to potential variations in experimental conditions.
Anticancer Activity of Triazole Compounds
Triazole derivatives have also emerged as promising candidates for cancer therapy. Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of anticancer activity.
The following table presents the IC50 values of various triazole compounds against different human cancer cell lines.
Table 2: Anticancer Activity (IC50 in µM) of Selected Triazole Compounds
| Compound | HT-1080 (Fibrosarcoma) | A-549 (Lung Cancer) | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | Reference Drug (Doxorubicin) IC50 |
| Series 1 | |||||
| 8 | 15.13 | 21.25 | 18.06 | 16.32 | 4.96 - 6.36 |
| 5 | 18.32 | 22.59 | 31.65 | 25.61 | 4.96 - 6.36 |
| 7 | 25.64 | 24.05 | 19.34 | 28.38 | 4.96 - 6.36 |
| TP Series | |||||
| TP6 | - | - | - | 41.12 (B16F10 - Murine Melanoma) | - |
| Series 6cf | |||||
| 6cf | - | - | 5.71 | 8.71 (4T1 - Murine Breast Cancer) | 9.46 (Docetaxel) |
Data compiled from multiple sources.[4][5][6] Note that cell lines and reference drugs may vary between studies.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the MIC of antifungal agents.[7][8]
-
Inoculum Preparation: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in RPMI 1640 medium.
-
Drug Dilution: The triazole compounds are serially diluted in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: The prepared fungal inoculum is added to each well of the microtiter plate containing the diluted compounds.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
Anticancer Activity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the triazole compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of the compound.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of triazole antifungals and the general workflow for cross-validating biological assay results.
Caption: Inhibition of the ergosterol biosynthesis pathway by triazole compounds.
Caption: Generalized workflow for the synthesis and biological evaluation of triazole compounds.
References
- 1. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Fungicidal Potential of 1,2,4-Triazoles: A Comparative Look at Efficacy Against Commercial Agents
A comprehensive review of available scientific literature did not yield specific studies evaluating the antifungal efficacy of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate against plant pathogens. Consequently, a direct quantitative comparison with commercial fungicides for this specific compound cannot be provided at this time.
However, the broader class of 1,2,4-triazole derivatives has been extensively researched for its potent fungicidal properties. Many compounds within this class have demonstrated efficacy comparable or superior to existing commercial fungicides. This guide provides a comparative overview of the performance of several novel 1,2,4-triazole derivatives against common plant pathogens, drawing upon available experimental data from published research. The information presented here can serve as a valuable resource for researchers and professionals engaged in the development of new antifungal agents.
Quantitative Comparison of Antifungal Activity
The following tables summarize the in vitro efficacy of selected novel 1,2,4-triazole derivatives compared to commercial fungicides. The data is presented as EC50 values (the concentration of a compound that gives half-maximal response) in mg/L or µg/mL. Lower EC50 values indicate higher antifungal activity.
| Compound | Target Pathogen | EC50 (mg/L) | Commercial Fungicide | EC50 (mg/L) |
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4)[1] | Sclerotinia sclerotiorum | 1.59 | Difenoconazole | - |
| Phytophthora infestans | 0.46 | - | - | |
| Rhizoctonia solani | 0.27 | - | - | |
| Botrytis cinerea | 11.39 | - | - | |
| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime (5b2)[1] | Sclerotinia sclerotiorum | 0.12 | Difenoconazole | - |
| Compound | Target Pathogen | EC50 (µg/mL) | Commercial Fungicide | EC50 (µg/mL) |
| 1,2,4-Triazole Derivative 6h [2] | Physalospora piricola | 13.095 | Mefentrifluconazole | 39.516 |
| 1,2,4-Triazole Derivative 5j [2] | Phytophthora capsici | 17.362 | Mefentrifluconazole | 75.433 |
| 1,2,4-Triazole Derivatives 8d and 8k [3] | Physalospora piricola | 10.808, 10.126 | Mefentrifluconazole | - |
Experimental Protocols
The data presented above is derived from in vitro antifungal assays. A generalized protocol for such an assay is described below. Specific details may vary between studies.
In Vitro Antifungal Assay (Mycelial Growth Inhibition)
-
Preparation of Fungal Cultures: The target phytopathogenic fungi are cultured on a suitable solid medium, such as Potato Dextrose Agar (PDA), to obtain fresh mycelia.
-
Preparation of Test Compounds: The synthesized 1,2,4-triazole derivatives and commercial fungicides are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. A series of dilutions are then prepared.
-
Assay Procedure:
-
Aliquots of the test compound dilutions are added to molten PDA medium to achieve the desired final concentrations.
-
The medium containing the test compound is poured into Petri dishes.
-
A small disc of fresh mycelial growth from the edge of an actively growing fungal culture is placed at the center of each agar plate.
-
Plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified period, or until the mycelial growth in the control plate (containing only DMSO) reaches the edge of the plate.
-
-
Data Analysis: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated using the following formula:
Inhibition (%) = [(C - T) / C] x 100
Where:
-
C is the average diameter of the fungal colony on the control plates.
-
T is the average diameter of the fungal colony on the treated plates.
The EC50 value is then determined by probit analysis of the concentration-response data.
-
Visualizing Experimental and Logical Relationships
The following diagrams illustrate the general workflow of an in vitro antifungal assay and the typical signaling pathway targeted by triazole fungicides.
Caption: General workflow for an in vitro mycelial growth inhibition assay.
Caption: Mechanism of action of triazole fungicides via inhibition of CYP51.
Concluding Remarks
While direct efficacy data for this compound remains elusive, the broader family of 1,2,4-triazole derivatives continues to be a promising source of novel fungicidal agents. The examples presented in this guide demonstrate that newly synthesized triazole compounds can exhibit potent antifungal activity, in some cases surpassing that of established commercial products. Further research is warranted to explore the full potential of this chemical class in addressing the ongoing challenge of fungal plant diseases. Researchers are encouraged to conduct and publish studies on less-characterized derivatives to expand the collective knowledge base and facilitate the development of next-generation fungicides.
References
Safety Operating Guide
Prudent Disposal of Ethyl 1-Phenyl-1H-1,2,4-triazole-3-carboxylate: A Guide for Laboratory Professionals
The proper disposal of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical structure, this compound should be handled as a potentially hazardous substance. This guide provides essential, step-by-step information for the safe handling and disposal of this chemical, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk
Personal protective equipment for handling ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory when handling ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate and related compounds. The required PPE is summarized in the table below.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield that complies with EN 166 standards. | Protects against potential splashes of the chemical, which may cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene rubber. | Prevents skin contact, which can cause irritation.[1] |
| Skin and Body Protection | A laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[1][2] |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood.[1] If dust or aerosols are generated, a NIOSH-approved respirator is necessary. | Prevents inhalation that may lead to respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling is crucial for laboratory safety. Follow these steps when working with this compound:
-
Preparation :
-
Ensure that a chemical fume hood is operational and available for use.
-
Verify that an eyewash station and safety shower are easily accessible.[3]
-
Put on all required PPE as detailed in the table above.
-
-
Handling :
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water and remove any contaminated clothing.[1] Seek medical attention if irritation develops or persists.[1][3]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the eyelids.[3] Seek prompt medical attention.
-
Inhalation : Move the individual to fresh air. If breathing becomes difficult, provide oxygen and seek immediate medical attention.[1][3]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Waste Collection :
-
Collect all waste material, including any unused compound and contaminated disposables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste unless compatibility is confirmed.
-
-
Spill Management :
-
In the event of a spill, evacuate all non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Carefully sweep or scoop up the absorbed material and place it into the hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Final Disposal :
-
Dispose of the hazardous waste through a licensed and approved waste disposal facility.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
-
Safe Handling Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



